molecular formula C32H31BrN2O2 B032110 Bedaquiline CAS No. 654653-93-7

Bedaquiline

カタログ番号: B032110
CAS番号: 654653-93-7
分子量: 555.5 g/mol
InChIキー: QUIJNHUBAXPXFS-XLJNKUFUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bedaquiline is a groundbreaking diarylquinoline antimycobacterial agent that has revolutionized the treatment landscape for multidrug-resistant tuberculosis (MDR-TB). Its primary research value lies in its novel and specific mechanism of action; it selectively inhibits the c-subunit of the mycobacterial ATP synthase, an enzyme essential for generating energy (ATP) in Mycobacterium tuberculosis. This unique target, distinct from other TB drug classes, results in potent bactericidal activity against both replicating and non-replicating bacilli. Researchers utilize this compound to study the intricacies of bacterial energy metabolism, investigate the mechanisms underlying drug resistance, and develop novel combination therapies to combat extensively drug-resistant (XDR-TB) strains. Its application is crucial in preclinical studies for evaluating efficacy, understanding pharmacokinetic-pharmacodynamic relationships, and exploring potential synergistic effects with other anti-TB agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJNHUBAXPXFS-XLJNKUFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027810, DTXSID80903989
Record name rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Bedaquiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

White solid

CAS No.

843663-66-1, 654653-93-7
Record name Bedaquiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843663-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654653-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedaquiline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedaquiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bedaquiline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

118 °C
Record name Bedaquiline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core Mechanism of Bedaquiline's Action on ATP Synthase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline (BDQ), a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the specific inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis, has opened new avenues for antitubercular drug development. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to elucidate the mechanism of action of this compound on its target enzyme.

Core Mechanism of Action: Inhibition of the c-Ring Rotor

This compound's primary mode of action is the direct inhibition of the mycobacterial F-ATP synthase, a crucial enzyme for generating cellular energy in the form of ATP.[1][2] The drug specifically targets the membrane-embedded Fo domain of the ATP synthase, inducing a bactericidal effect by depleting the energy reserves of both replicating and non-replicating mycobacteria.[1][2]

Binding Site and Molecular Interactions

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to tight pockets at the interface of the 'a' subunit and the c-ring of the ATP synthase.[3][4][5] This binding is not to a single site but occurs at multiple locations, including 'c-only' sites and two higher-affinity sites designated as the 'leading' and 'lagging' sites, which also involve interactions with the 'a' subunit.[5][6] The binding of this compound induces significant conformational changes in the ATP synthase, which are crucial for its potent inhibitory activity.[4][5]

The interaction is characterized by the dimethylamino group of this compound interacting with the carboxyl group of the highly conserved glutamate (B1630785) residue (E65 in M. smegmatis) within the c-subunit.[7] This interaction is critical as it directly interferes with the proton translocation mechanism essential for the rotation of the c-ring. By occupying these binding sites, this compound effectively stalls the rotation of the c-ring, thereby preventing the synthesis of ATP.[1][8]

Resistance Mutations

The critical role of the c-subunit in this compound's mechanism is further underscored by the emergence of resistance mutations. Mutations in the atpE gene, which encodes the c-subunit, are a primary mechanism of this compound resistance.[9][10][11] Commonly observed mutations include substitutions at amino acid residues such as D28, E61, A63, and I66 in M. tuberculosis.[1] These mutations can prevent the binding of this compound to its target, thereby reducing the drug's inhibitory effect.[1]

Quantitative Data on this compound Inhibition

The potency of this compound's inhibitory action on ATP synthase has been quantified through various biochemical assays. The following tables summarize key quantitative data from multiple studies.

ParameterOrganismValueReference
IC50 (ATP Synthesis) Mycobacterium phlei20-25 nM[8]
Mycobacterium bovis BCG5.3 nM[12]
Yeast Mitochondria~1.1 µM[1]
Human Mitoplasts~0.66 µM[1]
IC50 (ATP Hydrolysis) Yeast F1Fo ATP synthase~25 nM[1]
M. smegmatis (truncated α)Inhibited by ~60% at 2 µM[5]
Kd (Binding Affinity) Isolated c-subunit500 nM[13]
Isolated ε-subunit19.1 µM[13]
Human ATP synthase1:1 binding model[4]

Experimental Protocols

ATP Synthesis Inhibition Assay using Inverted Membrane Vesicles (IMVs)

This assay measures the rate of ATP synthesis by the F1Fo-ATP synthase in inside-out membrane vesicles, typically from Mycobacterium smegmatis or Mycobacterium bovis BCG.

Methodology:

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Grow mycobacterial cultures to the desired optical density.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells using a French press or sonicator.

    • Centrifuge the lysate at low speed to remove unbroken cells and debris.

    • Pellet the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer to obtain IMVs.

  • ATP Synthesis Assay:

    • Prepare a reaction mixture containing a respiratory substrate (e.g., succinate (B1194679) or NADH), ADP, and inorganic phosphate (B84403) (Pi) in a suitable buffer.

    • Add a luciferin/luciferase-based ATP detection reagent to the mixture.

    • Add a known concentration of IMVs to the reaction mixture.

    • Initiate the reaction by adding the respiratory substrate.

    • Measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

    • To determine the IC50 of this compound, perform the assay with varying concentrations of the drug and measure the inhibition of ATP synthesis.

Cryo-Electron Microscopy (Cryo-EM) of ATP Synthase-Bedaquiline Complex

Cryo-EM is a powerful technique to determine the high-resolution structure of the ATP synthase enzyme in complex with this compound, revealing the precise binding site and conformational changes.

Methodology:

  • Purification of Mycobacterial F-ATP Synthase:

    • Grow a mycobacterial strain engineered with an affinity tag (e.g., 3xFLAG) on one of the ATP synthase subunits (e.g., the β subunit).[5]

    • Harvest the cells and prepare membrane vesicles as described above.

    • Solubilize the membrane proteins using a mild detergent (e.g., DDM).

    • Purify the ATP synthase complex using affinity chromatography (e.g., anti-FLAG M2 affinity gel).

    • Further purify the complex using size-exclusion chromatography.

  • Sample Preparation and Data Collection:

    • Incubate the purified ATP synthase with a saturating concentration of this compound.

    • Apply the complex to a cryo-EM grid and plunge-freeze in liquid ethane.

    • Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and Structure Determination:

    • Perform motion correction and contrast transfer function (CTF) estimation on the raw images.

    • Pick individual particle images and perform 2D classification to select for high-quality particles.

    • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ATP synthase-bedaquiline complex.

    • Build an atomic model into the cryo-EM density map.

Visualizations

This compound's Mechanism of Action on ATP Synthase

Bedaquiline_Mechanism cluster_membrane Bacterial Inner Membrane cluster_Fo Fo Domain cluster_F1 F1 Domain c_ring c-ring alpha_beta_subunits α3β3 subunits c_ring->alpha_beta_subunits Rotation Proton_flow Proton Flow a_subunit a-subunit ATP_synthesis ATP Synthesis alpha_beta_subunits->ATP_synthesis Catalyzes Proton_flow->c_ring Drives rotation This compound This compound This compound->c_ring Binds to a-c interface This compound->a_subunit This compound->ATP_synthesis Inhibits ATP_depletion ATP Depletion Bactericidal_effect Bactericidal Effect ATP_depletion->Bactericidal_effect Leads to Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Cellular Studies Purification Purification of ATP Synthase Binding_Assay Binding Affinity Assay (e.g., SPR) Purification->Binding_Assay Inhibition_Assay ATP Synthesis/Hydrolysis Inhibition Assay Purification->Inhibition_Assay CryoEM Cryo-Electron Microscopy Purification->CryoEM Binding_Assay->Inhibition_Assay MIC_determination Minimum Inhibitory Concentration (MIC) Inhibition_Assay->MIC_determination Metabolomics Metabolomic Analysis Inhibition_Assay->Metabolomics CryoEM->Binding_Assay Structural basis of binding Resistance_mapping Resistance Mutant Mapping MIC_determination->Resistance_mapping Resistance_mapping->Binding_Assay Confirms target engagement Metabolomics->Inhibition_Assay Downstream effects

References

Bedaquiline: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of bedaquiline, the first drug with a novel mechanism of action against Mycobacterium tuberculosis to be approved in over 40 years. This document provides a comprehensive overview of its journey from a screening hit to a cornerstone of multidrug-resistant tuberculosis (MDR-TB) treatment, with a focus on the core scientific and clinical data.

Discovery and Lead Identification

This compound emerged from a whole-cell phenotypic screening campaign against Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis. This approach prioritized compounds with bactericidal activity, irrespective of their specific target.

Experimental Protocol: Whole-Cell Screening

The initial high-throughput screening (HTS) was designed to identify compounds that induced cell lysis in M. smegmatis.

Methodology:

  • Bacterial Culture: M. smegmatis mc²155 was cultured in 7H9 broth supplemented with ADC (albumin-dextrose-catalase) to mid-log phase.

  • Assay Plate Preparation: A library of chemical compounds was dispensed into 384-well microplates.

  • Inoculation: The bacterial culture was diluted and added to the assay plates.

  • Incubation: Plates were incubated at 37°C.

  • Readout: Bacterial growth was initially assessed by measuring optical density at 600 nm (OD₆₀₀). A secondary assay based on the release of adenylate kinase (AK), an intracellular enzyme, was used to specifically identify compounds causing cell lysis.

  • Hit Confirmation: Compounds showing significant growth inhibition and AK release were selected for further characterization, including determination of the minimum inhibitory concentration (MIC).

This screening effort identified the diarylquinoline (DAQ) scaffold as a promising starting point for a new class of anti-tubercular agents.

Mechanism of Action: Targeting ATP Synthase

Subsequent studies to elucidate the mechanism of action of the diarylquinoline lead compound, R207910 (later named this compound), revealed a novel target: the F1Fo ATP synthase of M. tuberculosis.

This compound specifically inhibits the proton pump of the mycobacterial ATP synthase, a crucial enzyme for generating cellular energy in the form of ATP. This inhibition disrupts the energy metabolism of the bacterium, leading to cell death. The drug binds to the c-subunit of the Fo rotor ring of the ATP synthase, effectively stalling its rotation and halting ATP production. This mechanism is distinct from all other existing anti-tubercular drugs, making this compound effective against strains resistant to other agents.

Experimental Protocol: ATP Synthase Inhibition Assay

The inhibitory activity of this compound on mycobacterial ATP synthase was confirmed using inverted membrane vesicles (IMVs) from M. phlei.

Methodology:

  • Preparation of Inverted Membrane Vesicles (IMVs): M. phlei cells were disrupted, and the cell membrane fragments were isolated and allowed to re-form into IMVs, with the ATP synthase oriented such that the ATP-generating F1 subunit is on the exterior.

  • ATP Synthesis Assay:

    • IMVs were incubated in a reaction buffer containing ADP and inorganic phosphate (B84403) (Pi).

    • The reaction was initiated by providing a proton motive force, typically through the addition of a substrate for the electron transport chain (e.g., succinate).

    • ATP production was continuously monitored using a luciferin/luciferase-based bioluminescence assay.

  • Inhibition Measurement: Various concentrations of this compound were added to the assay mixture, and the reduction in ATP synthesis was measured to determine the half-maximal inhibitory concentration (IC₅₀).

ATP_Synthase_Inhibition protons_out Protons (Periplasm) atp_synthase atp_synthase protons_out->atp_synthase:f0 Proton Flow protons_in Protons (Cytoplasm) atp ATP adp_pi ADP + Pi adp_pi->atp_synthase:f1 This compound This compound This compound->atp_synthase:f0 Binds to c-subunit Inhibits Proton Flow & Rotation atp_synthase:f0->protons_in atp_synthase:f1->atp Rotation & ATP Synthesis

Lead Optimization

The initial diarylquinoline hit underwent extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects, particularly cardiotoxicity associated with inhibition of the hERG potassium channel. This involved systematic modifications to the three main structural components of the molecule: the A-ring (quinoline), the B-ring (phenyl), and the C-ring (naphthyl), as well as the linker and the dimethylamino side chain. These modifications aimed to improve the safety profile while retaining potent anti-tubercular activity.

Preclinical Development

This compound demonstrated potent in vitro activity against a wide range of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis. In vivo studies in murine models of tuberculosis confirmed its bactericidal and sterilizing activity.

Preclinical Activity Data
ParameterValueReference Strain/Model
In Vitro Potency
MIC vs. M. tuberculosis H37Rv0.03 - 0.06 µg/mLStandard laboratory strain
MIC Range vs. MDR-TB isolates0.03 - 0.25 µg/mLClinical isolates
Mechanism of Action
IC₅₀ for M. phlei ATP synthase20 - 25 nMInverted membrane vesicles
In Vivo Efficacy
Activity in murine TB modelBactericidal and sterilizingMouse infection models

Clinical Development

The clinical development of this compound involved Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound. These studies established the initial dosing regimens for subsequent clinical trials.

Trial IdentifierStudy DesignPopulationKey Findings
VariousSingle and multiple ascending dose studiesHealthy adult volunteersThis compound was generally well-tolerated. The pharmacokinetic profile was characterized by a long terminal half-life.
Phase II Clinical Trials

Two pivotal Phase IIb trials, C208 and C209, provided key evidence for the efficacy and safety of this compound in patients with MDR-TB.

Trial C208 (NCT00449644)

This was a randomized, double-blind, placebo-controlled trial.

ParameterThis compound + Background Regimen (n=79)Placebo + Background Regimen (n=81)
Patient Demographics
Mean Age (years)32.032.0
Female (%)35.635.6
Efficacy Outcomes
Median Time to Sputum Culture Conversion (days)83125
Culture Conversion at 24 Weeks (%)7958
Culture Conversion at 120 Weeks (%)6244
Cure Rate at 120 Weeks (WHO definition) (%)5832[1]
Safety Outcomes
Deaths102[1]
QTcF Prolongation (>450 ms) (%)26.68.6[2]

Trial C209 (NCT00910871)

This was an open-label, single-arm trial to further evaluate the safety and efficacy of this compound in a broader population of patients with MDR-TB, including those with pre-extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB.[3][4]

ParameterValue (N=233)
Patient Population
MDR-TB (%)63.5
Pre-XDR-TB (%)18.9
XDR-TB (%)16.3
Efficacy Outcomes (120 Weeks)
Culture Conversion (Overall, %)72.2
Culture Conversion (MDR-TB, %)73.1
Culture Conversion (Pre-XDR-TB, %)70.5
Culture Conversion (XDR-TB, %)62.2
Safety Outcomes
Deaths (%)6.9

Phase III Clinical Trials (STREAM Trial)

The STREAM (Standardised Treatment Regimen of Anti-tuberculosis Drugs for Patients with MDR-TB) trial evaluated shorter, this compound-containing regimens for MDR-TB.

STREAM Stage 2

This stage of the trial assessed a 6-month and a 9-month all-oral this compound-containing regimen.

RegimenFavorable Outcome Rate (%)Comparator (9-month injectable regimen) Favorable Outcome Rate (%)
6-month this compound-containing regimen91.068.5[5]
9-month all-oral this compound-containing regimen82.771.1[5][6]

Regulatory Approval and Post-Marketing

Based on the robust data from the clinical trial program, this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of pulmonary MDR-TB in adults, as part of combination therapy when an effective treatment regimen cannot otherwise be provided. It has since been approved in numerous other countries and is included in the World Health Organization's (WHO) list of essential medicines.

Conclusion

The discovery and development of this compound represents a landmark achievement in the fight against tuberculosis. Its novel mechanism of action, potent bactericidal activity against resistant strains, and the success of shorter, this compound-containing treatment regimens have transformed the management of MDR-TB, offering new hope to patients with this life-threatening disease. Ongoing research continues to explore the optimal use of this compound in various treatment combinations and patient populations.

References

Diarylquinoline class of antibiotics mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of the Diarylquinoline Class of Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diarylquinolines represent a novel class of antibiotics pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] This class, with bedaquiline as its flagship compound, introduces a unique mechanism of action by directly targeting cellular energy metabolism in Mycobacterium tuberculosis (Mtb).[2][3] Diarylquinolines specifically inhibit the F1Fo-ATP synthase, an enzyme essential for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][4] The primary mechanism involves binding to the oligomeric c-subunit of the enzyme's membrane-embedded Fo domain, which stalls the rotor ring, blocks proton translocation, and halts ATP synthesis, leading to bacterial cell death.[2][5][6] This bactericidal activity is effective against both replicating and non-replicating, dormant mycobacteria.[1][4] While direct inhibition of the c-ring is the principal mechanism, other proposed actions, such as uncoupling of the proton motive force and interaction with the ε-subunit, contribute to a more comprehensive understanding of their activity.[7] Resistance primarily arises from mutations in the target gene, atpE, or through the upregulation of efflux pumps via mutations in the Rv0678 transcriptional repressor.[8][9] This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, resistance pathways, and key experimental methodologies related to diarylquinoline antibiotics.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[7][10] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined conventional treatment regimens, creating an urgent need for novel therapeutics with new mechanisms of action.[10] The diarylquinoline (DARQ) class of antibiotics was a landmark development in this context.[2] this compound (formerly TMC207), the first diarylquinoline approved by the U.S. FDA in over 40 years for TB treatment, operates by a unique mechanism: the inhibition of mycobacterial ATP synthase.[2][11] This novel target means there is no cross-resistance with existing anti-TB drugs, making it a cornerstone of treatment for drug-resistant infections.[1] Diarylquinolines are highly specific for the mycobacterial enzyme, ensuring minimal off-target effects on the human mitochondrial equivalent.[2][12]

The Molecular Target: Mycobacterial F-ATP Synthase

The F1Fo-ATP synthase is a multi-subunit enzyme complex responsible for the bulk of ATP production through oxidative phosphorylation, making it indispensable for Mtb's survival and growth.[7][13] The enzyme couples the translocation of protons across the cytoplasmic membrane to the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[5][6]

The mycobacterial F-ATP synthase is composed of two main domains:[13][14]

  • The F1 domain (α3β3γδε): A water-soluble, cytoplasmic portion that contains the catalytic sites for ATP synthesis located on the β-subunits.[14]

  • The Fo domain (ab2c9): A membrane-embedded portion that functions as a proton channel.[13][14] It consists of a ring of nine c-subunits that rotates as protons pass through a channel formed at the interface with the a-subunit.[6][15]

This rotation of the c-ring drives the central stalk (subunits γ and ε), which in turn induces conformational changes in the catalytic F1 domain, leading to ATP synthesis.[13] The unique structure and essentiality of this enzyme in mycobacteria make it an ideal target for therapeutic intervention.[2]

cluster_F1 F1 Domain (Cytoplasmic) F1_head {α|β|α|β|α|β}|α3β3 Hexamer central_stalk Central Stalk (γ, ε) peripheral_stalk Peripheral Stalk (b, δ, b') F1_head->peripheral_stalk c_ring c-Ring Rotor (c9) a_subunit a-Subunit (Proton Channel) peripheral_stalk->a_subunit

Caption: Structure of the Mycobacterial F1Fo-ATP Synthase.

Core Mechanism of Action

Direct Inhibition of the c-Subunit Rotor Ring

The primary bactericidal action of diarylquinolines is the direct inhibition of the F-ATP synthase by binding to the c-subunit rotor ring within the Fo domain.[2][7][16] Genetic, biochemical, and structural studies have confirmed that the c-subunit (encoded by the atpE gene) is the direct target.[6][16][17]

The mechanism proceeds as follows:

  • Binding: The diarylquinoline molecule, such as this compound, binds to a pocket formed at the interface between adjacent c-subunits in the rotor ring.[6][18] This binding site is located near the conserved glutamate (B1630785) residue (Glu61) that is essential for proton translocation.[6][18]

  • Proton Channel Obstruction: By occupying this critical space, the drug physically blocks the movement of protons through the Fo channel.[5][19]

  • Stalling of Rotation: The binding of the drug effectively "jams" the c-ring, preventing its rotation.[7][19]

  • Inhibition of ATP Synthesis: Since rotation of the c-ring is mechanically coupled to the catalytic activity of the F1 domain, its arrest leads to a complete halt in ATP synthesis.[4][7]

  • Cell Death: The resulting depletion of cellular ATP disrupts all essential energy-dependent processes, ultimately causing bacterial cell death.[4][12] This mechanism is effective even against dormant, non-replicating bacilli that still require a basal level of ATP.[1][7]

Proton Proton (H+) Fo_Channel Fo Proton Channel (a-c interface) Proton->Fo_Channel Translocation c_Ring c-Ring Rotation Fo_Channel->c_Ring Drives Central_Stalk Central Stalk Rotation c_Ring->Central_Stalk Drives F1_Conformation F1 Catalytic Site Conformational Change Central_Stalk->F1_Conformation Induces ATP_Synthesis ATP Synthesis F1_Conformation->ATP_Synthesis Results in Diarylquinoline Diarylquinoline (e.g., this compound) Diarylquinoline->c_Ring Block BLOCKS Block->c_Ring Inhibits

Caption: Diarylquinoline inhibition of the ATP synthase rotational mechanism.

The Uncoupling Hypothesis

At higher concentrations (typically ≥30-fold the MIC), this compound has been shown to function as a proton motive force (PMF) uncoupler.[7][20] This indirect mechanism involves the drug acting as a proton shuttle or ionophore, dissipating the transmembrane pH gradient.[7][21] this compound can function as a H+/K+ anti-porter, carrying protons across the membrane independent of the ATP synthase channel.[7] This uncoupling of the electron transport chain from ATP synthesis further disrupts cellular energy homeostasis.[21] However, recent studies with newer diarylquinolines suggest this uncoupling activity may not be essential for the primary bactericidal effect and could be linked to off-target toxicities.[7][20][22]

The Role of the ε-Subunit

A second, more controversial direct mechanism has been proposed involving this compound binding to the ε-subunit of the F1 domain.[7] The ε-subunit is part of the central stalk that links the rotation of the Fo motor to the F1 catalytic head.[7] It is suggested that binding to the ε-subunit could disrupt this coupling.[7] However, this mechanism is debated due to the moderate binding affinity of this compound for the isolated ε-subunit (Kd of 19.1 μM) and the inability to generate spontaneous resistance mutants in this subunit.[7]

Quantitative Analysis of Diarylquinoline Activity

The potency of diarylquinolines is assessed through in vitro susceptibility testing and in vivo efficacy models.

Table 1: In Vitro Potency of Diarylquinolines against M. tuberculosis
CompoundStrainGenotypeMIC (μg/mL)Citation(s)
This compound (BDQ)H37Rv (WT)Wild-Type0.002 - 0.013[7]
This compound (BDQ)H37Rv (WT)Wild-Type0.03 - 0.06[23]
This compound (BDQ)Clinical IsolateWild-Type0.0625[24]
This compound (BDQ)Clinical IsolateRv0678 mutant0.5[24]
This compound (BDQ)Resistant MutantatpE mutant0.12 - 3.84[23]
TBAJ-587H37Rv (WT)Wild-Type0.016[24]
TBAJ-587Clinical IsolateRv0678 mutant0.0625[24]
Table 2: In Vivo Efficacy of Diarylquinolines in a Murine TB Model

Data represents the reduction in bacterial load (log10 CFU) in the lungs of infected mice after 2 months of treatment.

Treatment GroupStrainMean Lung CFU (log10) Reduction vs. ControlCitation(s)
This compound (25 mg/kg)H37Rv (WT)~2.5[25]
TBAJ-587 (25 mg/kg)H37Rv (WT)~4.0[25]
This compound (25 mg/kg)Rv0678 Mutant~0.56[25]
TBAJ-587 (25 mg/kg)Rv0678 Mutant~2.0[25]

Mechanisms of Resistance

Resistance to diarylquinolines, though still relatively uncommon, can develop through two primary pathways.[8][9]

Target-Based Resistance

The most direct form of resistance involves mutations in the atpE gene, which encodes the c-subunit of the ATP synthase.[8][23] These mutations typically occur in residues that form the drug's binding pocket, sterically hindering the interaction or altering the electrostatic environment.[26] This mechanism often leads to high-level resistance to this compound.

Non-Target-Based Resistance

A more common mechanism of low-level resistance involves mutations in the Rv0678 gene.[8][9] Rv0678 encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump.[9] Inactivating mutations in Rv0678 lead to the overexpression of this pump, which actively transports diarylquinolines out of the bacterial cell, reducing the intracellular drug concentration.[9] Importantly, this mechanism can confer cross-resistance to other drugs, such as clofazimine (B1669197).[8]

cluster_target Target-Based Resistance cluster_nontarget Non-Target-Based Resistance atpE_mutation Mutation in atpE gene c_subunit_alt Altered c-subunit structure atpE_mutation->c_subunit_alt binding_fail This compound binding fails c_subunit_alt->binding_fail Resistance This compound Resistance binding_fail->Resistance High-level rv0678_mutation Mutation in Rv0678 repressor pump_overexpression Overexpression of MmpS5-MmpL5 Efflux Pump rv0678_mutation->pump_overexpression efflux_inc Increased drug efflux pump_overexpression->efflux_inc efflux_inc->Resistance Low-level

Caption: Primary pathways leading to diarylquinoline resistance in Mtb.

Table 3: Resistance Mutation Frequencies and Impact on MIC
GeneMutation ExampleConsequenceMutation Rate (per cell/division)Fold Increase in MICCitation(s)
atpED28G, A63P, I66MAltered target binding site-4 to 128-fold[18][23][26]
Rv0678Various (frameshift, nonsense)Efflux pump derepression-2 to 8-fold[9]
Overall (at 10x MIC)N/ASpontaneous resistance4.7 x 10⁻⁷ to 8.9 x 10⁻⁹N/A[23][27]
Overall (at 30x MIC)N/ASpontaneous resistance3.9 x 10⁻⁸ to 2.4 x 10⁻⁹N/A[23][27]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin (B115843) Microtiter Assay (REMA) is a common colorimetric method for determining the MIC of compounds against Mtb.

Methodology:

  • Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth to mid-log phase. The culture is then diluted to a standardized optical density (e.g., OD600 = 0.0005).[28][29]

  • Drug Dilution: The diarylquinoline is serially diluted in a 96-well microtiter plate to achieve a range of final concentrations.[28]

  • Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions. Growth control (no drug) and sterile control (no bacteria) wells are included.[29]

  • Incubation: The plate is incubated at 37°C for 7 days.[29]

  • Resazurin Addition: A solution of resazurin (a cell viability indicator) is added to each well.[28] Resazurin is blue and is reduced by viable, metabolically active cells to the pink, fluorescent compound resorufin.

  • Final Incubation & Readout: The plate is incubated for another 24 hours.[28] The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink (or that shows a significant reduction in fluorescence).[28][29]

A Prepare serial dilutions of diarylquinoline in 96-well plate C Inoculate plate with Mtb suspension A->C B Prepare standardized Mtb inoculum (mid-log phase) B->C D Incubate plate at 37°C for 7 days C->D E Add Resazurin indicator solution to all wells D->E F Incubate for an additional 24 hours E->F G Read results: Blue = No Growth Pink = Growth F->G H Determine MIC: Lowest concentration with no growth G->H

Caption: Experimental workflow for MIC determination using the REMA method.

ATP Synthesis Inhibition Assay

This biochemical assay directly measures the effect of diarylquinolines on the ATP synthesis activity of F-ATP synthase in inverted membrane vesicles (IMVs).

Methodology:

  • IMV Preparation: Mycobacterium smegmatis (a non-pathogenic model organism) is grown and harvested. Cells are lysed, and the membrane fraction is isolated and processed to form inverted membrane vesicles, where the F1 domain of ATP synthase faces the external buffer.

  • Assay Reaction: IMVs are suspended in a reaction buffer. A respiratory substrate (e.g., succinate) is added to energize the membrane and generate a proton motive force.[30]

  • Inhibitor Addition: The diarylquinoline compound is added at various concentrations to different reaction tubes.

  • Initiation of Synthesis: ADP and a luciferin/luciferase reagent are added to the reaction.

  • Measurement: The F-ATP synthase uses the PMF to synthesize ATP from the added ADP. The newly synthesized ATP is immediately used by the luciferase enzyme to produce light (bioluminescence). The light output is measured over time using a luminometer.

  • Data Analysis: The rate of ATP synthesis is calculated from the rate of light production. The inhibitory concentration (IC50) of the diarylquinoline is determined by plotting the synthesis rate against the drug concentration.

Conclusion and Future Directions

The diarylquinoline class of antibiotics has revolutionized the treatment of MDR-TB by providing a potent bactericidal agent with a novel mechanism of action. The core mechanism—direct inhibition of the ATP synthase c-ring rotor—is well-established and highlights the vulnerability of mycobacterial energy metabolism.[2][7] Understanding the dual mechanisms of resistance, both on-target (atpE) and off-target (Rv0678), is crucial for stewardship and for designing next-generation compounds that can overcome these pathways.[8] Second-generation diarylquinolines, such as TBAJ-587 and TBAJ-876, show improved potency against both wild-type and resistant strains, offering the potential for more effective and robust treatment regimens.[24][25][31] Future research will focus on optimizing the therapeutic window of these compounds, minimizing off-target effects potentially linked to PMF uncoupling, and developing combination therapies that prevent the emergence of resistance.[22][25]

References

Bedaquiline's Potent Action Against Non-Replicating Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bedaquiline, a diarylquinoline antibiotic, represents a paradigm shift in the treatment of tuberculosis, particularly in its efficacy against drug-resistant and persistent forms of Mycobacterium tuberculosis. A key attribute contributing to its success is its potent bactericidal activity against non-replicating mycobacteria, a subpopulation of bacilli that are notoriously tolerant to conventional antibiotics and are a major cause of treatment relapse. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's action on these dormant bacteria. By inhibiting ATP synthase, this compound disrupts the crucial energy metabolism of both actively replicating and quiescent mycobacteria, leading to cell death.[1][2][3] This document consolidates key quantitative data, details essential experimental protocols for studying non-replicating mycobacteria, and visualizes the underlying molecular pathways.

Mechanism of Action: Targeting the Engine of Dormant Bacilli

This compound's primary molecular target is the F1Fo-ATP synthase, a fundamental enzyme responsible for generating adenosine (B11128) triphosphate (ATP), the cell's energy currency.[4] Its mechanism is distinct from all other anti-tubercular agents.

This compound specifically binds to the c-subunit of the Fo rotor ring within the mycobacterial ATP synthase.[5] This binding event physically obstructs the rotation of the c-ring, which is essential for the proton translocation that drives ATP synthesis.[5] By stalling this molecular motor, this compound effectively shuts down the primary source of energy for the bacterium.

Crucially, ATP production via oxidative phosphorylation remains essential for the survival of non-replicating or dormant mycobacteria.[5][6] These persistent bacilli, although metabolically slowed, still require a basal level of ATP to maintain essential cellular functions and viability. This compound's ability to halt ATP synthesis in these low-energy states is a cornerstone of its sterilizing activity.[5][6]

While the immediate effect of this compound is bacteriostasis due to ATP depletion, a delayed bactericidal effect is observed.[1][7] Transcriptional and proteomic analyses reveal that upon this compound exposure, M. tuberculosis initially attempts to compensate by upregulating the dormancy regulon and activating alternative ATP-generating pathways.[1][6] However, the sustained inhibition of the highly efficient ATP synthase ultimately leads to a metabolic collapse and cell death.

Quantitative Efficacy of this compound Against Non-Replicating Mycobacteria

The potency of this compound against non-replicating mycobacteria has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound

Mycobacterial Species/StrainModel of Non-ReplicationThis compound MIC (μg/mL)Reference
M. tuberculosis H37RvHypoxia (Wayne Model)0.03 - 0.12[8]
M. tuberculosis MDR Clinical IsolatesResazurin Microtiter Assay (REMA)0.06[9][10]
M. avium Complex (MAC)Broth Microdilution≤0.008 - 0.03[11]
M. tuberculosis Resistant MutantsREMA0.25 - 8.0[9][10]

Table 2: In Vivo Efficacy of this compound in the Cornell Mouse Model of Latent Tuberculosis

Treatment RegimenDurationOutcomeReference
Standard Regimen (RIF+INH+PZA+EMB)14 weeks90% relapse rate after immunosuppression[2][12]
This compound-containing Regimen (RIF+INH+PZA+BDQ)8 weeksTotal organ CFU clearance; 0% relapse rate after immunosuppression[2][12]
Long-Acting Injectable this compound12 weeks~4.7 log10 reduction in lung CFU[13]

Experimental Protocols for Studying Non-Replicating Mycobacteria

Several in vitro models have been developed to simulate the non-replicating state of mycobacteria found in vivo. These are critical for evaluating the efficacy of drugs like this compound against persistent bacilli.

The Wayne Model of Hypoxia

This model simulates the gradual oxygen depletion that mycobacteria encounter within a granuloma.

Protocol:

  • Inoculate M. tuberculosis into Dubos Tween Albumin Broth at a low density.

  • Dispense the culture into screw-cap tubes with a high headspace-to-liquid ratio (e.g., 17 mL in a 20x125 mm tube).

  • Include a magnetic stir bar for gentle agitation.

  • Tightly seal the tubes and incubate at 37°C with slow stirring (e.g., 120 rpm).[14]

  • Oxygen depletion is monitored using a methylene (B1212753) blue indicator, which decolorizes under anaerobic conditions.[14]

  • The culture transitions through two stages of non-replicating persistence (NRP-1 and NRP-2) as oxygen is consumed.[14]

  • Drug susceptibility testing can be performed on cultures in these NRP states.

Streptomycin-Dependent M. tuberculosis 18b Model

This model utilizes a mutant strain of M. tuberculosis that requires streptomycin (B1217042) (STR) for replication.

Protocol:

  • Culture M. tuberculosis strain 18b in Middlebrook 7H9 broth supplemented with 50 µg/mL streptomycin to mid-log phase.[15][16]

  • To induce a non-replicating state, harvest the cells by centrifugation and wash them three times with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80 to remove all streptomycin.[15][16]

  • Resuspend the washed cells in streptomycin-free 7H9 broth. The bacteria will cease to replicate but will remain viable.[15]

  • For drug susceptibility testing, add this compound at various concentrations to the streptomycin-starved culture and incubate for a defined period (e.g., 7 days).[15][16]

  • Determine bacterial viability by plating serial dilutions on streptomycin-containing solid medium and counting colony-forming units (CFUs).[15]

Nutrient Starvation Model

This model simulates the nutrient-poor environment that mycobacteria may encounter within a host.

Protocol:

  • Grow M. tuberculosis to mid-log phase in a complete medium like Middlebrook 7H9.

  • Harvest the bacteria by centrifugation and wash twice with PBS.[17]

  • Resuspend the bacterial pellet in PBS, a carbon- and nutrient-free medium.[17][18]

  • Incubate the suspension at 37°C with gentle agitation for an extended period (e.g., several weeks).[17][19]

  • During this time, the bacteria will enter a non-replicating, persistent state.

  • To test drug efficacy, add this compound to the starved culture and assess viability over time by CFU enumeration.[20]

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F1Fo-ATP Synthase ATP_Production ATP Synthesis ATP_Synthase->ATP_Production Proton_Channel Proton (H+) Channel Proton_Channel->ATP_Synthase H+ Flow ETC Electron Transport Chain ETC->Proton_Channel Pumps H+ This compound This compound This compound->ATP_Synthase Inhibits c-subunit rotation Cellular_Processes Essential Cellular Processes ATP_Production->Cellular_Processes Powers Cell_Death Bactericidal Effect ATP_Production->Cell_Death Depletion leads to Cellular_Processes->Cell_Death

This compound's mechanism of action on ATP synthase.

Mycobacterial_Response_to_this compound cluster_response Mycobacterial Compensatory Response This compound This compound Treatment ATP_Synthase_Inhibition ATP Synthase Inhibition This compound->ATP_Synthase_Inhibition ATP_Depletion Rapid ATP Depletion ATP_Synthase_Inhibition->ATP_Depletion Bacteriostasis Initial Bacteriostasis ATP_Depletion->Bacteriostasis Dormancy_Regulon Induction of Dormancy Regulon ATP_Depletion->Dormancy_Regulon Metabolic_Remodeling Metabolic Remodeling ATP_Depletion->Metabolic_Remodeling Sustained_Inhibition Sustained ATP Synthase Blockade Alt_ATP_Pathways Activation of Alternative ATP-Generating Pathways Metabolic_Remodeling->Alt_ATP_Pathways Metabolic_Collapse Metabolic Collapse Sustained_Inhibition->Metabolic_Collapse Cell_Death Delayed Bactericidal Effect Metabolic_Collapse->Cell_Death

Cellular response to this compound treatment.

Experimental_Workflow cluster_models Models of Non-Replication start Start: Replicating Mycobacterial Culture induce_nrp Induce Non-Replicating State start->induce_nrp hypoxia Hypoxia (Wayne Model) induce_nrp->hypoxia starvation Nutrient Starvation induce_nrp->starvation strep_dep Streptomycin Withdrawal (18b) induce_nrp->strep_dep drug_exposure Expose to this compound (Concentration Gradient) incubation Incubate for Defined Period drug_exposure->incubation viability_assay Assess Viability incubation->viability_assay end End: Determine MIC/MBC viability_assay->end hypoxia->drug_exposure starvation->drug_exposure strep_dep->drug_exposure

Workflow for testing this compound efficacy.

Conclusion

This compound's unique mechanism of targeting ATP synthase provides a powerful tool against non-replicating Mycobacterium tuberculosis, a critical component in achieving durable cures and preventing relapse. The data and protocols presented in this guide underscore its potent activity and provide a framework for further research and development in this area. Understanding the intricate interplay between this compound-induced energy depletion and the mycobacterial stress response is key to optimizing its use and developing next-generation therapies that can effectively eradicate persistent tuberculosis infections.

References

Beyond the Powerhouse: An In-depth Technical Guide to the Molecular Targets of Bedaquiline Beyond ATP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of the anti-tuberculosis drug Bedaquiline (BDQ) outside of its primary target, the F1Fo-ATP synthase in Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals interested in the off-target effects, potential for drug repurposing, and mechanisms of resistance and toxicity associated with this compound.

Executive Summary

This compound, a diarylquinoline antibiotic, is a cornerstone in the treatment of multidrug-resistant tuberculosis. Its primary mechanism of action is the potent inhibition of the mycobacterial ATP synthase, leading to a depletion of cellular energy and subsequent bactericidal effects. However, a growing body of evidence reveals that this compound's molecular interactions are not confined to its intended target. This guide delves into these non-ATP synthase targets, summarizing key quantitative data, outlining experimental methodologies used for their identification, and visualizing the involved biological pathways. The principal off-target interactions discussed herein include the human Ether-à-go-go-Related Gene (hERG) potassium channel, human mitochondrial ATP synthase, and its implications in cancer therapy, as well as the molecular basis of resistance mediated by the MmpS5-MmpL5 efflux pump.

Off-Target Inhibition and Cardiotoxicity: The hERG Potassium Channel

A significant clinical concern with this compound is its potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias.[1][2] This adverse effect is primarily attributed to the direct blockade of the hERG potassium channel, which is crucial for cardiac repolarization.[3][4]

Quantitative Data: hERG Channel Inhibition

The inhibitory potency of this compound on the hERG channel has been quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibition.

CompoundTargetIC50 (µM)Source
This compoundhERG Potassium Channel1.6[3][5]
TBAJ-587 (analogue)hERG Potassium Channel13[3]

TBAJ-587 is a structural analogue of this compound developed to have a reduced affinity for the hERG channel, thereby improving its cardiac safety profile.[3]

Experimental Protocol: Electrophysiological Assessment of hERG Inhibition

The standard method for assessing hERG channel inhibition is the patch-clamp electrophysiology assay .

Objective: To measure the effect of this compound on the potassium current conducted by the hERG channel.

Methodology Outline:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Cell Preparation: Cells are cultured to an appropriate confluency and then prepared for electrophysiological recording.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The whole-cell configuration is then established, allowing for the control of the cell's membrane potential and the measurement of the resulting ion currents.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG potassium current.

  • Drug Application: this compound, at various concentrations, is perfused over the cell.

  • Data Acquisition and Analysis: The hERG current is measured before and after the application of this compound. The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

Signaling Pathway: Mechanism of QT Prolongation

The blockade of the hERG channel by this compound disrupts the normal flow of potassium ions out of cardiomyocytes during the repolarization phase of the cardiac action potential. This leads to a delay in repolarization, which manifests as a prolonged QT interval on an electrocardiogram (ECG).

hERG_Blockade cluster_cell Cardiomyocyte This compound This compound hERG hERG K+ Channel This compound->hERG blocks K_efflux K+ Efflux hERG->K_efflux mediates Repolarization Cardiac Repolarization K_efflux->Repolarization enables AP_Duration Action Potential Duration Repolarization->AP_Duration shortens QT_Interval QT Interval AP_Duration->QT_Interval determines Arrhythmia Torsades de Pointes (Arrhythmia) QT_Interval->Arrhythmia prolonged leads to

This compound's blockade of the hERG potassium channel.

This compound's Foray into Oncology: Targeting Cancer Cell Metabolism

Recent research has explored the repurposing of this compound as an anti-cancer agent, particularly against cancer stem-like cells (CSCs).[6][7] The proposed mechanism involves the disruption of mitochondrial function, leading to a metabolic crisis in cancer cells.[6][8]

Quantitative Data: Anti-Cancer Activity
Cell TypeAssayIC50 (µM)Source
MCF7-derived CSCsMammosphere Assay~1[6][7]
H1299 (NSCLC)Cytotoxicity Assay (72h)~40[9]
Experimental Protocols

Objective: To measure the impact of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[6]

Methodology Outline:

  • Cell Seeding: Cancer cells (e.g., MCF7) are seeded into a Seahorse XF microplate.

  • Drug Treatment: Cells are treated with this compound for a specified duration.

  • Assay Procedure: The Seahorse XFe analyzer performs sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Simultaneously, ECAR is measured to assess glycolytic activity.

  • Data Analysis: OCR and ECAR values are recorded in real-time and analyzed to determine the effect of this compound on cellular metabolism.

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.[6][7]

Methodology Outline:

  • Cell Culture: Cancer cells are cultured in serum-free, non-adherent conditions that promote the growth of mammospheres, which are enriched in CSCs.

  • Drug Treatment: Single-cell suspensions are plated with varying concentrations of this compound.

  • Sphere Formation: The cells are incubated for a period to allow for the formation of mammospheres.

  • Quantification: The number and size of the mammospheres are quantified using microscopy.

  • Data Analysis: The IC50 for the inhibition of mammosphere formation is calculated.

Signaling Pathway: Proposed Anti-Cancer Mechanism

This compound is hypothesized to inhibit the mitochondrial F0F1-ATP synthase in cancer cells, similar to its action in mycobacteria.[6] This leads to a decrease in mitochondrial respiration and ATP production, coupled with an increase in reactive oxygen species (ROS), inducing oxidative stress and ultimately inhibiting the proliferation of cancer stem-like cells.[6][8]

Anticancer_Mechanism This compound This compound Mito_ATP_Synthase Mitochondrial F0F1-ATP Synthase This compound->Mito_ATP_Synthase inhibits Mito_Respiration Mitochondrial Respiration (OCR) Mito_ATP_Synthase->Mito_Respiration drives ATP_Production ATP Production Mito_Respiration->ATP_Production leads to ROS_Production ROS Production Mito_Respiration->ROS_Production (dysfunction) increases CSC_Proliferation Cancer Stem Cell Proliferation ATP_Production->CSC_Proliferation supports ATP_Production->CSC_Proliferation depletion inhibits Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress induces Oxidative_Stress->CSC_Proliferation inhibits

Proposed anti-cancer mechanism of this compound.

Human Mitochondrial ATP Synthase Inhibition

In addition to its effects on cancer cell mitochondria, this compound has also been shown to be a potent inhibitor of human mitochondrial ATP synthase.[10][11] This lack of selectivity likely contributes to some of its off-target effects.[10]

Quantitative Data: Human Mitochondrial ATP Synthase Inhibition
TargetAssayIC50 (µM)Source
Human Mitoplasts ATP SynthaseATP Synthesis Assay0.66 ± 0.05[10]
Yeast Mitochondria ATP SynthaseATP Synthesis Assay1.1 ± 0.05[10]

Resistance Mechanism: The MmpS5-MmpL5 Efflux Pump

A significant mechanism of low-level this compound resistance in M. tuberculosis does not involve mutation of the drug's primary target, but rather the upregulation of an efflux pump that actively removes the drug from the bacterial cell.[12][13][14] This process is controlled by the transcriptional repressor Rv0678.[15][16]

Experimental Protocol: Efflux Pump Activity Assay

Objective: To determine if a bacterial strain exhibits increased efflux pump activity.

Methodology Outline:

  • Bacterial Strains: Wild-type and suspected this compound-resistant strains of M. tuberculosis or a surrogate species like M. smegmatis are used.

  • Fluorescent Dye Accumulation: A fluorescent substrate of the efflux pump (e.g., ethidium (B1194527) bromide) is added to the bacterial cultures.

  • Measurement of Fluorescence: The intracellular accumulation of the fluorescent dye is measured over time using a fluorometer. Strains with upregulated efflux pumps will show lower intracellular fluorescence due to the active removal of the dye.

  • Confirmation with Efflux Pump Inhibitors: The assay can be repeated in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in fluorescence in the presence of the inhibitor confirms that the low accumulation is due to efflux pump activity.

Regulatory Pathway: Upregulation of the MmpS5-MmpL5 Efflux Pump

Mutations in the rv0678 gene, which encodes a transcriptional repressor, are a common cause of this compound resistance.[12][14] These mutations lead to a non-functional repressor protein, which can no longer bind to the promoter region of the mmpS5-mmpL5 operon.[15] This de-repression results in the overexpression of the MmpS5 and MmpL5 proteins, which form an efflux pump that expels this compound from the cell, thereby reducing its intracellular concentration and efficacy.[12][13]

Efflux_Pump_Regulation cluster_wt Wild-Type M. tuberculosis cluster_mut Resistant M. tuberculosis Rv0678_gene rv0678 gene Rv0678_protein Rv0678 Repressor Rv0678_gene->Rv0678_protein expresses mmp_operon mmpS5-mmpL5 operon Rv0678_protein->mmp_operon represses Mmp_pump MmpS5-MmpL5 Efflux Pump mmp_operon->Mmp_pump expresses BDQ_efflux_wt Low this compound Efflux Mmp_pump->BDQ_efflux_wt results in Rv0678_mut_gene mutated rv0678 gene Rv0678_mut_protein Non-functional Rv0678 Repressor Rv0678_mut_gene->Rv0678_mut_protein expresses mmp_operon_de mmpS5-mmpL5 operon (de-repressed) Mmp_pump_over Overexpressed MmpS5-MmpL5 Efflux Pump mmp_operon_de->Mmp_pump_over expresses BDQ_efflux_mut High this compound Efflux (Resistance) Mmp_pump_over->BDQ_efflux_mut results in

Regulation of the MmpS5-MmpL5 efflux pump.

Conclusion

While this compound's primary therapeutic value stems from its potent inhibition of mycobacterial ATP synthase, its interactions with other molecular targets have significant clinical and research implications. The off-target inhibition of the hERG channel underscores the importance of cardiac monitoring during this compound therapy and drives the development of safer analogues. The drug's ability to disrupt the metabolism of cancer stem-like cells opens exciting avenues for its repurposing in oncology. Furthermore, understanding the efflux-mediated resistance mechanism is crucial for developing strategies to preserve this compound's long-term efficacy against multidrug-resistant tuberculosis. Continued investigation into the polypharmacology of this compound will be vital for optimizing its clinical use and exploring its full therapeutic potential.

References

The Preclinical Profile of Bedaquiline: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting ATP synthase in Mycobacterium tuberculosis, has made it a cornerstone of modern TB therapy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a valuable resource for researchers and drug development professionals. We will delve into its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models, its efficacy in preclinical settings, and the experimental protocols utilized in these critical studies.

Pharmacokinetics: A Summary of Preclinical Data

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive tissue distribution, and a long terminal half-life. Metabolism is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, leading to the formation of a less active N-monodesmethyl metabolite (M2).[1][2] The following tables summarize the key pharmacokinetic parameters of this compound and its M2 metabolite in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference(s)
Mouse 160Intramuscular (LAI)~1500 (peak)~24Not ReportedLong-acting[3]
Rat 10Oral482 ± 1707.2 ± 5.26137 ± 1542 (AUC₀-∞)10.3 ± 4.4[4][5]
Rat (Diabetic) 10Oral259 ± 77Not Reported3673 ± 1493 (AUC₀-∞)Not Reported[4][5]
Dog 10 (fumarate)Oral200 ± 1683.57515 ± 5297115 (n=2)[6]
Dog 10 (benzoate)Oral193 ± 1688.756800 ± 4800107 (n=1)[6]
Dog 10 (maleate)Oral195 ± 1688.06643 ± 4700126[6]

LAI: Long-Acting Injectable. Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of M2 Metabolite in Preclinical Models

SpeciesDose (mg/kg this compound)RouteCmax (ng/mL)Tmax (h)M2 to this compound AUC RatioReference(s)
Mouse 160Intramuscular (LAI)~750 (peak)~168Not Reported[3]
Dog 10 (fumarate)Oral17.537.5~1.0[6]
Dog 10 (benzoate)OralNot ReportedNot Reported~0.92[6]
Dog 10 (maleate)OralNot ReportedNot Reported~0.91[6]

Pharmacodynamics: Efficacy in Preclinical Models of Tuberculosis

This compound has demonstrated potent bactericidal and sterilizing activity in various preclinical models of tuberculosis. Its efficacy extends to both drug-susceptible and drug-resistant strains of M. tuberculosis.

Table 3: In Vitro Activity of this compound against Mycobacterium tuberculosis

StrainMethodMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
M. tuberculosis H37RvMGIT 9600.125-0.5 (QC Range)-[7]
M. abscessus complexBroth Microdilution0.060.12[8][9]
M. avium complexBroth Microdilution0.03≤0.25[10]

MIC: Minimum Inhibitory Concentration; MGIT: Mycobacteria Growth Indicator Tube; QC: Quality Control.

In Vivo Efficacy:

In the widely used Cornell mouse model, a this compound-containing regimen demonstrated superior sterilizing activity compared to the standard regimen, achieving total organ CFU clearance at 8 weeks versus 14 weeks for the standard of care.[11] Importantly, the this compound regimen eradicated persistent bacilli, leading to no disease relapse after immunosuppression.[11] In a paucibacillary mouse model of latent TB infection, a long-acting injectable formulation of this compound showed sustained antituberculosis activity for up to 12 weeks.[12][13]

Experimental Protocols

In Vivo Efficacy in a Mouse Model of Tuberculosis

A common experimental design to assess the in vivo efficacy of this compound involves the following steps:

  • Animal Model: Female BALB/c mice are commonly used.[11]

  • Infection: Mice are infected intravenously via the tail vein with a standardized inoculum of M. tuberculosis (e.g., 1.2 × 10⁵ CFU of mouse-passaged H37Rv).[11]

  • Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.

  • Drug Administration: this compound is administered orally by gavage, typically 5 days a week. A common dosage is 25 mg/kg. It is often part of a combination regimen.[11]

  • Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. The bacterial load (CFU) is determined by plating serial dilutions of the homogenates on selective agar (B569324) medium.

  • Relapse Assessment (Cornell Model): Following the completion of treatment, a subset of mice that are culture-negative are immunosuppressed (e.g., with hydrocortisone (B1673445) for 8 weeks) to induce disease relapse. The rate of relapse is determined by culturing lung and spleen homogenates.[11]

In Vitro Susceptibility Testing (Broth Microdilution)

The in vitro activity of this compound against M. tuberculosis and other nontuberculous mycobacteria is typically determined using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Media: Cation-adjusted Mueller-Hinton broth is commonly used.[14]

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture.

  • Drug Dilutions: Serial twofold dilutions of this compound are prepared in the broth in microtiter plates.

  • Incubation: The plates are inoculated with the bacterial suspension and incubated at the appropriate temperature and for a sufficient duration (e.g., several days to weeks depending on the mycobacterial species).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[8]

Mechanism of Action and Toxicity Pathways

ATP Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of the proton pump of mycobacterial ATP synthase, an enzyme crucial for cellular energy production.[1] this compound binds to the c-subunit of the F₀ rotor of ATP synthase, effectively stalling its rotation and halting ATP synthesis. This leads to a depletion of cellular energy and ultimately, bacterial cell death.[12][15]

G cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm ATP_Synthase ATP Synthase (F₀F₁) ATP ATP ATP_Synthase->ATP Synthesis Energy_Depletion Cellular Energy Depletion ATP_Synthase->Energy_Depletion Reduced ATP production c_subunit c-subunit (rotor) c_subunit->ATP_Synthase Rotation Inhibition Inhibition c_subunit->Inhibition Proton_Channel Proton Channel Proton_Channel->c_subunit Proton flow ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->c_subunit Binds to c-subunit Inhibition->ATP_Synthase Cell_Death Bacterial Cell Death Energy_Depletion->Cell_Death

Caption: Mechanism of this compound's inhibition of mycobacterial ATP synthase.

Cardiotoxicity: hERG Channel Inhibition

A notable adverse effect associated with this compound is cardiotoxicity, specifically QT interval prolongation. This is primarily due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[14][16]

G cluster_cardiomyocyte Cardiomyocyte Membrane hERG hERG K+ Channel Blockade Blockade hERG->Blockade K_ion K+ ions K_ion->hERG Efflux This compound This compound This compound->hERG Inhibits Reduced_K_efflux Reduced K+ Efflux Blockade->Reduced_K_efflux AP_Prolongation Action Potential Prolongation Reduced_K_efflux->AP_Prolongation QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT_Prolongation->Arrhythmia

Caption: Pathway of this compound-induced hERG channel inhibition and cardiotoxicity.

Phospholipidosis

This compound is a cationic amphiphilic drug, a class of compounds known to induce phospholipidosis. This is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids (B1166683). The positively charged amine group of this compound becomes protonated within the acidic environment of the lysosome, leading to its accumulation. This is thought to interfere with the normal degradation of phospholipids by lysosomal enzymes.[13]

G cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Phospholipids Phospholipids Lysosomal_Enzymes Lysosomal Phospholipases Phospholipids->Lysosomal_Enzymes Degradation Lamellar_Bodies Lamellar Bodies (Phospholipid Accumulation) Lysosomal_Enzymes->Lamellar_Bodies Reduced activity leads to This compound This compound (Cationic Amphiphilic) Protonation Protonation This compound->Protonation Enters Lysosome Accumulation Lysosomal Accumulation Protonation->Accumulation Inhibition Inhibition of Phospholipid Degradation Accumulation->Inhibition Inhibition->Lysosomal_Enzymes

Caption: Proposed mechanism of this compound-induced phospholipidosis.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel anti-tuberculosis drug candidate like this compound follows a structured workflow to assess its potential for clinical development.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy Models cluster_safety Safety & Toxicology cluster_pkpd PK/PD Modeling a Primary Screening (MIC against H37Rv) b Secondary Screening (MIC against MDR/XDR strains) a->b c Time-Kill Kinetics b->c d Intracellular Activity (Macrophage models) c->d i Acute Infection Model (Bactericidal activity) d->i e Single-dose PK in rodents (mouse, rat) f Multi-dose PK in rodents e->f g PK in non-rodents (e.g., dog, rabbit) e->g h Metabolite Profiling f->h j Chronic Infection Model (Sterilizing activity) h->j i->j k Relapse Model (e.g., Cornell model) j->k o Dose-response relationship k->o l hERG Channel Assay n General Toxicology (rodent & non-rodent) l->n m Phospholipidosis Assessment m->n p Human dose prediction n->p

References

Bedaquiline Analogues: A Technical Guide to Their Antimycobacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bedaquiline, a diarylquinoline antibiotic, marked a significant breakthrough in the fight against multidrug-resistant tuberculosis (MDR-TB) by introducing a novel mechanism of action: the inhibition of mycobacterial ATP synthase.[1][2] Despite its efficacy, concerns regarding its high lipophilicity, long half-life, and potential for cardiac side effects, specifically inhibition of the hERG potassium channel, have spurred extensive research into the development of analogues with improved pharmacological profiles.[1][3][4] This technical guide provides an in-depth overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and antimycobacterial potential of various this compound analogues, presenting key data and experimental methodologies to inform future drug discovery efforts.

Mechanism of Action: Targeting the Mycobacterial Powerhouse

This compound and its analogues exert their bactericidal effect by targeting the F1Fo-ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis (M. tb).[2][5] The primary mechanism involves binding to the rotating c-ring of the Fo subunit, effectively stalling its rotation and halting ATP synthesis.[5][6] This disruption of the proton motive force ultimately leads to bacterial cell death.

Recent studies have revealed a more complex interplay, suggesting multiple mechanisms of action. A second direct mechanism involves this compound binding to the ε-subunit of the ATP synthase, which may disrupt the coupling of c-ring rotation to ATP synthesis.[5][6] Additionally, an indirect mechanism has been proposed where this compound acts as an uncoupler, dissipating the proton gradient across the mycobacterial membrane.[5] However, investigations using the structurally distinct analogue TBAJ-876 have cast doubt on the significance of the uncoupler mechanism in the overall antimycobacterial activity, while confirming the c-ring as a primary target and supporting a functional role for targeting the ε-subunit.[5][6]

cluster_this compound This compound / Analogue cluster_ATPSynthase Mycobacterial F1Fo-ATP Synthase cluster_Effects Cellular Effects This compound This compound or Analogue c_ring c-ring This compound->c_ring Inhibits Rotation epsilon_subunit ε-subunit This compound->epsilon_subunit Disrupts Coupling ATP_depletion ATP Depletion c_ring->ATP_depletion Blocks Synthesis epsilon_subunit->ATP_depletion Inhibits Synthesis Cell_death Bacterial Cell Death ATP_depletion->Cell_death

Figure 1: Mechanism of action of this compound analogues.

Synthesis of this compound Analogues

The synthesis of this compound analogues generally involves the coupling of two key fragments: a substituted quinoline (B57606) (or aza-analogue) representing the A/B-ring system and a substituted aryl or heteroaryl moiety as the C/D-ring system.[1] A common strategy employs a base-catalyzed condensation reaction.

A general synthetic workflow is outlined below:

G start Starting Materials (Quinoline & Aldehyde) step1 Base-Catalyzed Condensation (e.g., LiTMP, LDA) start->step1 intermediate1 Intermediate Alcohol step1->intermediate1 step2 Reduction (e.g., Et3SiH, TFA) intermediate1->step2 intermediate2 A/B-unit (Benzylquinoline) step2->intermediate2 step3 Coupling with C/D-unit (Mannich Base) intermediate2->step3 product This compound Analogue step3->product

Figure 2: General synthetic workflow for this compound analogues.

Representative Experimental Protocol: Synthesis of Thienyl Analogues[1]

Synthesis of Intermediate Alcohols (e.g., 53, 57, 60, 63): A solution of 2,2,6,6-tetramethylpiperidine (B32323) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -75 °C under a nitrogen atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. A solution of the appropriate quinoline (e.g., 51) in anhydrous THF is then added dropwise, and the mixture is stirred for 1.5 hours at -75 °C. The relevant thiophene (B33073) aldehyde (e.g., 52, 56, 59, or 62) in anhydrous THF is added, and the reaction is stirred for a further 4 hours at -75 °C. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of Benzylquinoline A/B-units (e.g., 54, 58, 61, 64): To a solution of the intermediate alcohol in dichloromethane (B109758) (DCM) is added triethylsilane followed by trifluoroacetic acid (TFA). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between saturated aqueous sodium bicarbonate and DCM. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Final Coupling to this compound Analogues: A solution of the benzylquinoline A/B-unit in anhydrous THF is cooled to -75 °C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) is added dropwise, and the mixture is stirred for 1.5 hours. The appropriate 3-(dimethylamino)-1-arylpropan-1-one (Mannich base) C/D-unit is then added, and the reaction is stirred for 4 hours at -75 °C. The reaction is quenched and worked up as described for the intermediate alcohols. The final product is purified by column chromatography.

Structure-Activity Relationships (SAR)

The extensive synthesis of this compound analogues has provided valuable insights into the structural requirements for potent antimycobacterial activity and a favorable safety profile.

Lipophilicity and Antimycobacterial Potency

A consistent theme in the SAR of this compound analogues is the positive correlation between lipophilicity (often expressed as clogP) and in vitro activity against M. tb.[1][3] However, the high lipophilicity of this compound (clogP 7.25) is also associated with its long half-life and potential for tissue accumulation.[1][7] Therefore, a key objective in analogue design has been to reduce lipophilicity while maintaining potent antimycobacterial activity.

Studies have shown that potency tends to fall off sharply below a clogP of approximately 4.0-5.0.[3][8][9] This provides a useful lower boundary for the design of new analogues.

Modifications of the A, B, and C-Rings
  • A-Ring (Quinoline): Replacement of the quinoline A-ring with pyridine (B92270) heterocycles has been shown to retain antimycobacterial activity.[7][10] This modification can lead to less lipophilic compounds with potentially improved safety profiles.[10]

  • B-Ring (Phenyl): Replacing the phenyl B-ring with various monocyclic heterocycles such as thiophenes, furans, and pyridines has been explored.[1] While a general correlation with lipophilicity was observed, 4-pyridyl derivatives showed an additional contribution to potency.[1]

  • C-Ring (Naphthalene): The naphthalene (B1677914) C-unit has been a major focus of modification to reduce lipophilicity and hERG inhibition. Replacement with substituted pyridines and various bicyclic heterocycles has yielded analogues with significantly reduced clogP values.[3][4][8][9][11] Notably, analogues with a 3,5-dimethoxy-4-pyridyl C-unit, such as TBAJ-587 and TBAJ-876, exhibit potent antitubercular activity with reduced hERG inhibition.[10][12]

Quantitative Data on this compound Analogues

The following tables summarize key quantitative data for selected this compound analogues from the literature.

Table 1: In Vitro Antimycobacterial Activity and Physicochemical Properties of Selected this compound Analogues

CompoundModificationMIC90 (µg/mL) vs. M. tb H37RvclogPhERG IC50 (µM)Reference
This compound (1) -0.037.250.49[1][3]
Analogue 2 Furan B-ring0.126.50-[1]
4-Pyridyl Analogue 4-Pyridyl B-ring0.065.80-[1]
TBAJ-876 Pyridyl C-unitPotentStructurally distinct-[5][6]
TBAJ-587 Pyridyl C-unitPotent-Reduced vs. This compound[10]
6-CN Analogue 6-CN on quinoline-Reduced by ~1.25 log P units-[1]

Note: The specific MIC and hERG IC50 values for TBAJ-587 and TBAJ-876 are not consistently reported in the provided search results but are described as "potent" and having "reduced" hERG inhibition, respectively.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.

Microplate Alamar Blue Assay (MABA): [1][13]

  • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

  • A standardized inoculum of M. tb (e.g., H37Rv) is added to each well.

  • The plates are incubated at 37 °C for a defined period (e.g., 7 days).

  • Alamar Blue reagent is added to each well, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Resazurin (B115843) Microtiter Assay (REMA): [7] This assay is similar to MABA, using resazurin as the indicator of bacterial viability.

hERG Inhibition Assay

Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity.

Automated Patch-Clamp Electrophysiology:

  • Human embryonic kidney (HEK) 293 cells stably expressing the hERG channel are used.

  • The cells are subjected to whole-cell voltage-clamp recordings.

  • Test compounds are applied at various concentrations, and the effect on the hERG current is measured.

  • The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.

Future Directions

The development of this compound analogues continues to be a promising avenue for discovering safer and more effective treatments for tuberculosis. Future research will likely focus on:

  • Fine-tuning lipophilicity: Achieving a balance between potent antimycobacterial activity and an optimal pharmacokinetic profile.

  • Multi-target analogues: Designing molecules that inhibit ATP synthase and other essential mycobacterial targets.

  • Improving the safety profile: Further reducing hERG inhibition and other potential off-target effects.

  • In vivo evaluation: Advancing promising analogues through preclinical and clinical trials to assess their efficacy and safety in a whole-organism context.[14][15]

The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers to build upon in the ongoing quest for novel antitubercular agents.

References

In Vitro Early Bactericidal Activity of Bedaquiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro early bactericidal activity (EBA) of bedaquiline, a diarylquinoline antimycobacterial agent. This compound is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB) and exhibits a unique mechanism of action by targeting the ATP synthase of mycobacteria.[1] This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes its mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated against a range of mycobacterial species. The following tables summarize the minimum inhibitory concentrations (MICs) and other relevant quantitative data from various studies.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
Strain/Isolate TypeMedium/MethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Drug-Susceptible & Drug-Resistant-0.002 - 0.13--[2]
H37Rv (Reference Strain)7H10/7H11 Agar (B569324)0.015 - 0.12 (QC Range)--[3]
H37Rv (Reference Strain)7H9 Broth0.015 - 0.06 (QC Range)--[3]
Wild-Type StrainsMGIT 960≤0.03 - 1.00--[4]
Wild-Type StrainsMiddlebrook 7H11≤0.008 - 0.25--[4]
MDR Clinical Isolates (Sensitive)7H9 Broth (REMA)0.06--[5]
In Vitro Generated Resistant Mutants7H9 Broth (REMA)0.25 - 8.0--[5]
Table 2: In Vitro Activity of this compound against Non-Tuberculous Mycobacteria (NTM)
SpeciesMedium/MethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. avium-intracellulare Complex (MAC)Middlebrook 7H10 Agar---[6]
M. aviumMiddlebrook 7H9 Broth0.06 - 2.00.120.12[7]
M. intracellulareMiddlebrook 7H9 Broth0.06 - 2.00.250.25[7]
M. abscessusCation-Adjusted Mueller-Hinton Broth---[8]
M. avium--0.0316[9]
M. abscessus subsp. abscessus--0.13>16[9]
M. abscessus subsp. massiliense--0.13>16[9]
Slow-Growing Mycobacteria (SGM)Resazurin (B115843) Microtitre Assay0.007 - 0.03--[10]
Table 3: Intracellular and Time-Kill Activity of this compound
OrganismModel SystemKey FindingsReference(s)
MDR-M. tuberculosisMacrophage Infection Model30% decrease in intracellular CFUs at 4 hours; time and concentration-dependent bactericidal activity.[11]
M. abscessusTHP-1 Monocytic CellsConcentration-dependent activity, ranging from growth-limiting to bactericidal.[12]
M. tuberculosisLiquid Culture (Middlebrook 7H9)Delayed bactericidal activity observed over 18 days, with a minimal effect in the first week.[13]
M. abscessus (Nutrient-Starved)In Vitro ModelBactericidal activity against nutrient-starved persisters.[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key assays used to evaluate the EBA of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly employed.

Protocol: Broth Microdilution using Resazurin Microtiter Assay (REMA)

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[5][7] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard and dilute it 1:10.[15]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 7-14 days for slow-growing mycobacteria).[16]

  • Addition of Resazurin: After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration in a well that remains blue.[5][15]

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.

Protocol: In Vitro Time-Kill Assay

  • Bacterial Culture Preparation: Grow mycobacteria in Middlebrook 7H9 broth to the mid-logarithmic phase.

  • Drug Exposure: Inoculate flasks containing fresh broth with the bacterial culture to a starting density of approximately 10⁵ to 10⁶ CFU/mL. Add this compound at various concentrations (e.g., 1x, 10x, 20x MIC).[11] Include a drug-free control.

  • Incubation and Sampling: Incubate the flasks at 37°C. At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and daily thereafter), withdraw aliquots from each flask.[11][13]

  • Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the collected samples and plate them on Middlebrook 7H10 or 7H11 agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.

Mechanism of Action of this compound

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane atp_synthase F1Fo-ATP Synthase c_ring c-subunit ring (Fo) atp ATP atp_synthase->atp Synthesizes c_ring->atp_synthase Transmits Rotation proton_channel proton_channel->c_ring Drives Rotation protons_in Protons (Cytoplasm) proton_channel->protons_in protons_out Protons (Periplasm) protons_out->proton_channel Proton Motive Force adp ADP + Pi adp->atp_synthase This compound This compound This compound->c_ring Binds to and inhibits rotation

Caption: Mechanism of this compound targeting the c-subunit of ATP synthase.

Experimental Workflow for In Vitro EBA Assessment

EBA_Workflow start Start prep_culture Prepare Mycobacterial Culture (e.g., M.tb H37Rv) start->prep_culture mic_assay Determine MIC (e.g., Broth Microdilution) prep_culture->mic_assay time_kill_setup Set up Time-Kill Assay (Control & this compound Concentrations) mic_assay->time_kill_setup incubation Incubate at 37°C time_kill_setup->incubation sampling Sample at Predetermined Time Points incubation->sampling sampling->incubation Continue Incubation plating Serial Dilution & Plating on Agar sampling->plating incubation2 Incubate Plates (3-4 weeks) plating->incubation2 cfu_count Count Colony Forming Units (CFU) incubation2->cfu_count analysis Data Analysis (Log10 CFU/mL vs. Time) cfu_count->analysis end End analysis->end

Caption: Workflow for assessing the Early Bactericidal Activity of this compound.

References

The Impact of Bedaquiline on the Mycobacterial Cell Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bedaquiline (BDQ), a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis. Its primary mechanism of action involves the direct inhibition of the F1Fo-ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. This inhibition leads to a rapid depletion of intracellular ATP, ultimately resulting in bacterial cell death.[1][2] While the direct targeting of ATP synthase is well-established, the broader effects of this compound on the mycobacterial cell membrane have been a subject of extensive research and evolving understanding. This technical guide provides an in-depth analysis of this compound's multifaceted interaction with the mycobacterial cell membrane, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.

Core Mechanism of Action: Inhibition of F-ATP Synthase

This compound's primary target is the F1Fo-ATP synthase, a multi-subunit enzyme responsible for synthesizing ATP from ADP and inorganic phosphate, driven by the proton motive force (PMF) across the cytoplasmic membrane.

Direct Binding to the c-Subunit

The most widely accepted mechanism involves the binding of this compound to the oligomeric c-ring of the Fo subunit of the ATP synthase.[1][3][4] This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation and the subsequent conformational changes in the F1 subunit that drive ATP synthesis.[3][4] The binding site has been identified in a cleft between two c-subunits.[3] Resistance to this compound is frequently associated with mutations in the atpE gene, which encodes the c-subunit, further solidifying its role as the primary target.[3][5]

Potential Interaction with the ε-Subunit

In addition to the c-subunit, evidence suggests a secondary interaction with the ε-subunit of the F-ATP synthase.[3][4] The ε-subunit plays a crucial role in coupling the rotation of the Fo motor to the catalytic activity of the F1 headpiece.[4] Studies have shown that this compound can bind to the ε-subunit, potentially disrupting this coupling and further inhibiting ATP synthesis.[4][6][7] However, the physiological relevance of this interaction is still under investigation, as spontaneous resistance mutations in the ε-subunit have not been readily isolated.[4]

The "Uncoupling" Controversy: A Paradigm Shift in Understanding

Early investigations into this compound's mechanism suggested that it might act as an uncoupler, dissipating the proton motive force (PMF) that drives ATP synthesis. This hypothesis was based on the observation that this compound treatment led to an increase in oxygen consumption, a hallmark of uncoupling.[8] However, more recent and sophisticated studies have challenged this notion, proposing an alternative explanation for the observed phenomena.

The Ionophoric and Protonophoric Hypotheses

Initial theories proposed that this compound could function as a protonophore, directly shuttling protons across the membrane, or as a K+/H+ ionophore, exchanging potassium and hydrogen ions.[3][8][9] This would lead to the dissipation of the ΔpH component of the PMF.[3][9] While some in vitro studies using artificial membrane systems supported these hypotheses, evidence in living mycobacteria has been less conclusive.[3][9] A key finding that contradicts a simple uncoupling mechanism is the lack of a significant effect of this compound on the membrane potential (ΔΨ) component of the PMF.[3]

The Electron Flux Redirection Model: The Current Understanding

Advanced techniques such as remission spectroscopy have provided a more nuanced view of this compound's effects on mycobacterial bioenergetics.[8][10][11][12] These studies have found no direct evidence of protonophoric or ionophoric uncoupling in living mycobacteria.[8][10][11] Instead, the increased oxygen consumption is attributed to a redirection of electron flux through the alternative cytochrome bd oxidase (CydAB).[8][10]

The direct inhibition of ATP synthase by this compound leads to a "backpressure" on the primary respiratory chain (cytochrome bcc:aa3), causing an increase in the PMF.[8][10] To alleviate this, electrons are shunted to the lower-efficiency cytochrome bd oxidase, which is less sensitive to the PMF.[8] This redirection of electron flow explains the observed increase in oxygen consumption without the need for a direct uncoupling mechanism.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound.

Table 1: Inhibitory Concentrations of this compound

ParameterOrganism/SystemValueReference
MIC50 M. smegmatis10 nM[6]
MIC90 M. bovis BCGVaries (compound-dependent)[13]
MIC M. chelonae0.06 µg/ml[14]
MIC M. fortuitum0.03 µg/ml[14]
MIC M. mageritense0.06 µg/ml[14]
IC50 (ATP synthesis) M. smegmatis IMVs~2.5 nM[15]
IC50 (ATP synthesis) M. smegmatis IMVs5.3 nM[13]
IC50 (ATP-driven IMV acidification) M. smegmatis IMVs~34 nM[15]

Table 2: Effects on Cellular Bioenergetics

ParameterOrganismEffectMagnitudeReference
Oxygen Consumption M. smegmatisIncrease2.3-fold[16]
Intracellular ATP M. abscessusDose-dependent depletionRapid (within 180 min)[5]
Intracellular ATP M. tuberculosisDecreaseTime-dependent[17]
Membrane Potential (ΔΨ) MycobacteriaNo significant effect-[3]
Transmembrane pH gradient (ΔpH) M. smegmatis IMVsDissipation (weaker than parent drug for TBAJ-876)-[3]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the effects of this compound on the mycobacterial cell membrane.

Measurement of Mycobacterial Membrane Potential

This protocol is based on the use of the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)) and flow cytometry.

Principle: DiOC2(3) is a lipophilic cationic dye that exhibits a shift in fluorescence emission from green to red as it aggregates in the cytoplasm of cells with a high membrane potential. The ratio of red to green fluorescence provides a measure of the membrane potential. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a protonophore, is used as a depolarizing control.

Protocol:

  • Cell Preparation:

    • Culture mycobacterial cells to mid-log phase (OD600 of ~0.3) in an appropriate broth medium (e.g., 7H9).[18]

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).[18]

    • Resuspend the cells in filtered PBS to a concentration of approximately 1 x 106 cells/ml.[18]

  • Staining:

    • Aliquot 500 µl of the cell suspension into flow cytometry tubes.[18]

    • For the depolarized control, add CCCP to a final concentration of 25 µM.[18]

    • Add DiOC2(3) to all samples (except the unstained control) to a final concentration of 3 µM.[18]

    • Incubate at room temperature for 30 minutes in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.[18]

    • Collect green fluorescence (e.g., using a filter for fluorescein) and red fluorescence (e.g., using a filter for Texas Red).[18]

    • Record the mean fluorescence intensity (MFI) for both red and green channels.[18]

  • Data Analysis:

    • Calculate the red/green fluorescence ratio for each sample. A decrease in this ratio in treated samples compared to the untreated control indicates membrane depolarization.[18]

Assay for ATP Synthase Activity in Inverted Membrane Vesicles (IMVs)

This protocol describes a fluorescence-based assay to measure the proton-pumping activity of the F-ATP synthase, which is indicative of its activity.

Principle: Inverted membrane vesicles (IMVs) are prepared such that the ATP-hydrolyzing F1 subunit of the ATP synthase faces the external medium. In genetically modified strains where the enzyme's hydrolytic activity is enabled, the addition of ATP drives the pumping of protons into the vesicle lumen, creating a pH gradient (acidic inside). This acidification can be monitored by the quenching of a fluorescent weak base, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA). Inhibitors of the ATP synthase will prevent this acidification.

Protocol:

  • IMV Preparation:

    • Prepare IMVs from a suitable Mycobacterium smegmatis strain (e.g., one with a truncated α subunit to enhance ATPase activity).[15]

  • Assay Setup:

    • In a fluorometer cuvette, combine IMVs with a buffer containing ACMA.[15]

  • Initiating Proton Pumping:

    • To measure ATP-driven acidification, add ATP to the cuvette.[15]

    • To measure respiration-driven acidification (as a control for membrane integrity and ETC function), add an electron donor such as succinate.[15][19]

  • Fluorescence Measurement:

    • Monitor the fluorescence of ACMA over time. A decrease in fluorescence indicates quenching due to the acidification of the IMV lumen.[15][19]

  • Inhibitor Testing:

    • Pre-incubate the IMVs with various concentrations of this compound before adding ATP.

    • The inhibition of the rate of fluorescence quenching is used to determine the IC50 of the compound.[15]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of this compound against mycobacteria.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum:

    • Grow a culture of the mycobacterial strain to be tested.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9).[20]

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for the required period (e.g., 7-14 days for slow-growing mycobacteria).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by using a growth indicator such as resazurin.[14]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Bedaquiline_Mechanism cluster_drug This compound cluster_membrane Mycobacterial Cell Membrane cluster_atp_synthase F1Fo-ATP Synthase cluster_etc Electron Transport Chain cluster_effects Cellular Effects This compound This compound c_subunit c-subunit This compound->c_subunit Primary Target epsilon_subunit ε-subunit This compound->epsilon_subunit Secondary Target inhibition Inhibition of c-ring rotation c_subunit->inhibition disruption Disruption of coupling epsilon_subunit->disruption ETC_primary Cytochrome bcc:aa3 pmf_increase Increased PMF ETC_primary->pmf_increase Proton Pumping ETC_alternate Cytochrome bd oxidase o2_increase Increased O2 Consumption ETC_alternate->o2_increase atp_depletion ATP Depletion inhibition->atp_depletion inhibition->pmf_increase Inhibition of PMF consumption disruption->atp_depletion cell_death Cell Death atp_depletion->cell_death pmf_increase->ETC_primary Backpressure pmf_increase->ETC_alternate Activates

Caption: this compound's multifaceted mechanism of action on the mycobacterial cell.

Experimental Workflows

Experimental_Workflow_Membrane_Potential start Start: Mycobacterial Culture (Mid-log phase) wash Wash cells with PBS start->wash resuspend Resuspend in PBS (~1x10^6 cells/ml) wash->resuspend aliquot Aliquot into tubes resuspend->aliquot split aliquot->split control_cccp Add CCCP (Depolarized Control) split->control_cccp control_no_cccp No CCCP (Experimental/Untreated) split->control_no_cccp stain Add DiOC2(3) to all samples control_cccp->stain control_no_cccp->stain incubate Incubate 30 min at room temperature stain->incubate analyze Flow Cytometry Analysis (Red vs. Green Fluorescence) incubate->analyze calculate Calculate Red/Green Ratio analyze->calculate end End: Determine Membrane Potential calculate->end

Caption: Workflow for measuring mycobacterial membrane potential using flow cytometry.

Experimental_Workflow_ATP_Synthase_Activity start Start: Prepare Inverted Membrane Vesicles (IMVs) setup Combine IMVs and ACMA in fluorometer cuvette start->setup split setup->split inhibitor Pre-incubate with this compound split->inhibitor no_inhibitor No inhibitor (Control) split->no_inhibitor add_atp Add ATP to initiate proton pumping inhibitor->add_atp no_inhibitor->add_atp measure Monitor ACMA Fluorescence (Quenching) add_atp->measure calculate Determine Rate of Quenching measure->calculate end End: Calculate IC50 calculate->end

Caption: Workflow for assaying ATP synthase activity in inverted membrane vesicles.

Conclusion

The interaction of this compound with the mycobacterial cell membrane is complex and centered around its potent inhibition of the F1Fo-ATP synthase. While initial hypotheses suggested a role as a membrane uncoupler, the current scientific consensus, supported by advanced biophysical techniques, points towards a model of electron flux redirection as a secondary consequence of direct ATP synthase inhibition. This refined understanding of this compound's mechanism of action is critical for the rational design of new anti-tubercular agents and for optimizing combination therapies to combat the global threat of multidrug-resistant tuberculosis. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field.

References

The Intracellular Accumulation of Bedaquiline in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline (BDQ), a diarylquinoline antibiotic, is a cornerstone of treatment for multidrug-resistant tuberculosis. Its efficacy is intrinsically linked to its ability to penetrate and accumulate within host macrophages, the primary niche for Mycobacterium tuberculosis (Mtb). Understanding the dynamics of BDQ's intracellular accumulation is paramount for optimizing treatment regimens, overcoming drug resistance, and guiding the development of next-generation antitubercular agents. This technical guide provides a comprehensive overview of the current knowledge on the intracellular accumulation of BDQ in macrophages, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of this compound Accumulation

The lipophilic nature of this compound drives its significant accumulation within cells.[1] Several studies have quantified the intracellular concentrations of BDQ and its primary metabolite, M2, in various experimental systems.

Table 1: Intracellular vs. Extracellular Concentrations of this compound (BDQ) and its M2 Metabolite in Peripheral Blood Mononuclear Cells (PBMCs) from Patients with Rifampin-Resistant Tuberculosis. [2][3][4][5]

AnalyteTime PointPlasma Concentration (ng/mL)Intracellular (PBMC) Concentration (ng/mL)Intracellular-to-Plasma Ratio
This compound Month 194.7 - 2,54016.2 - 5,4780.61 (95% CI: 0.42 to 0.92)
Month 21.10 (95% CI: 0.74 to 1.63)
M2 Metabolite Month 134.3 - 496109.2 - 16,76412.4 (95% CI: 8.8 to 17.8)
Month 222.2 (95% CI: 15.6 to 32.3)

Data presented as ranges or typical ratios with 95% confidence intervals (CI). It is noteworthy that intracellular concentrations of the M2 metabolite are considerably higher than those of the parent drug, this compound.[2][3] The intracellular-to-plasma concentration ratios for both BDQ and M2 were observed to increase over time, reaching a maximum at the second month of treatment, which indicates a gradual accumulation within the cells.[3] Interestingly, HIV co-infection has been associated with a significant decrease in the intracellular accumulation of both this compound and M2.[4]

Subcellular Localization: The Lipid Droplet Reservoir

Correlative light, electron, and ion microscopy have revealed that this compound primarily accumulates in host cell lipid droplets.[1][6][7] This subcellular localization is not a dead-end sequestration but rather a dynamic reservoir. These lipid droplets can be consumed by intracellular Mtb, facilitating the transfer of the antibiotic to the bacteria.[1][6][7] This mechanism of drug trafficking by host organelles enhances the antibacterial efficacy of BDQ.[1][6] Preventing the formation of lipid droplets has been shown to significantly reduce the amount of this compound that reaches the intracellular mycobacteria.[7]

Experimental Protocols

Quantification of Intracellular this compound by LC-MS/MS

This protocol describes the general steps for measuring the intracellular concentrations of this compound and its metabolites in macrophages or PBMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Cell Culture and Treatment:

  • Human monocyte-derived macrophages (hMDMs) or other suitable macrophage cell lines are cultured under standard conditions.

  • For in vitro studies, cells are infected with M. tuberculosis for a specified period (e.g., 48 hours) to allow the bacteria to establish an intracellular presence.[1]

  • Following infection, the cells are treated with a known concentration of this compound (e.g., 2.5 mg/L) for a defined duration (e.g., 24 hours).[1]

b. Sample Preparation:

  • After incubation, the cells are harvested and washed extensively with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.[8]

  • The cell pellet is lysed, and the intracellular contents are extracted using an organic solvent.[8]

  • For patient samples, peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.[2][3]

c. LC-MS/MS Analysis:

  • The extracted samples are analyzed by a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites.[2][3]

  • The intracellular concentration can be normalized to the cell number or total protein content.[8]

Visualization of Subcellular this compound Distribution

This protocol outlines the methodology for imaging the subcellular localization of this compound in infected macrophages.

a. Sample Preparation for Microscopy:

  • Human monocyte-derived macrophages are cultured on suitable imaging substrates (e.g., gridded coverslips).

  • Cells are infected with M. tuberculosis and subsequently treated with this compound as described above.[1]

  • The cells are then fixed for microscopy.[1]

b. Correlative Light, Electron, and Ion Microscopy:

  • This advanced imaging technique combines multiple microscopy modalities to visualize the drug distribution at high resolution.[1][6]

  • The bromine atom present in the this compound molecule allows for its detection by ion microscopy based on the 79Br signal.[1]

  • This method enables the precise localization of this compound within subcellular compartments, such as lipid droplets, and within the intracellular mycobacteria themselves.[1]

Mechanisms of Intracellular Accumulation and Efflux

The high lipophilicity of this compound is a primary driver of its passive diffusion across the macrophage cell membrane and subsequent accumulation in lipid-rich compartments.[1]

Role of Efflux Pumps

The involvement of host cell efflux pumps in modulating this compound accumulation has been investigated. The use of verapamil (B1683045), a compound previously considered an efflux pump inhibitor, has shown varied effects. In one study, verapamil slightly reduced BDQ accumulation in macrophages.[1] However, the role of specific efflux pumps in macrophages remains an area for further investigation, as some studies have questioned the specificity of verapamil as an efflux pump inhibitor.[1] In M. tuberculosis, overexpression of certain efflux pump genes has been linked to BDQ resistance, and verapamil has been shown to reduce the minimum inhibitory concentration (MIC) of BDQ in resistant isolates.[9][10]

Host-Directed Effects of this compound

Beyond its direct antimycobacterial activity, this compound has been shown to modulate the host macrophage response, which may indirectly influence its intracellular fate and efficacy.

Lysosomal Activation and Autophagy

This compound treatment has been found to reprogram macrophages into more potent bactericidal cells.[11][12][13][14] This reprogramming involves the induction of lysosome biogenesis and activation.[11][12] this compound triggers a range of antimicrobial defense mechanisms in macrophages, including nitric oxide production, phagosome-lysosome fusion, and autophagy.[11][12] These effects are associated with the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.[11][12][15] This enhanced lysosomal activity and autophagy could potentially influence the trafficking and presentation of this compound to intracellular mycobacteria.

dot

Bedaquiline_Host_Response cluster_macrophage Macrophage BDQ This compound Ca_increase ↑ Intracellular Ca²⁺ BDQ->Ca_increase Autophagy Autophagy BDQ->Autophagy NO_production Nitric Oxide Production BDQ->NO_production TFEB_activation TFEB Activation Ca_increase->TFEB_activation Calcineurin-mediated Lysosomal_genes ↑ Lysosomal Gene Expression TFEB_activation->Lysosomal_genes Lysosome_biogenesis Lysosome Biogenesis & Activation Lysosomal_genes->Lysosome_biogenesis Phagosome_lysosome_fusion Phagosome-Lysosome Fusion Lysosome_biogenesis->Phagosome_lysosome_fusion Bactericidal_activity ↑ Bactericidal Activity Autophagy->Bactericidal_activity Phagosome_lysosome_fusion->Bactericidal_activity NO_production->Bactericidal_activity

Caption: this compound-induced host macrophage activation pathway.

Experimental and Logical Workflows

dot

BDQ_Accumulation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Macrophage Culture (± Mtb infection) treat This compound Treatment start->treat harvest Cell Harvesting & Washing treat->harvest lyse Cell Lysis & Extraction harvest->lyse lcms LC-MS/MS Analysis lyse->lcms microscopy Correlative Microscopy (Light, Electron, Ion) lyse->microscopy quant Quantitative Data (Intracellular Concentration) lcms->quant local Subcellular Localization (e.g., Lipid Droplets) microscopy->local

Caption: Experimental workflow for analyzing BDQ accumulation.

dot

BDQ_Lipid_Droplet_Transport BDQ_ext Extracellular This compound Macrophage Macrophage Cytoplasm BDQ_ext->Macrophage Passive Diffusion Lipid_Droplet Lipid Droplet Macrophage->Lipid_Droplet Accumulation Mtb Intracellular M. tuberculosis Lipid_Droplet->Mtb Transfer via Lipid Consumption

Caption: Proposed mechanism of BDQ transfer via lipid droplets.

Conclusion

The intracellular accumulation of this compound in macrophages is a multifaceted process driven by its physicochemical properties and influenced by the host cell's biology. Its sequestration in lipid droplets serves as a key reservoir, enhancing its delivery to the site of infection. Furthermore, the immunomodulatory effects of this compound on macrophage function highlight the complex interplay between the drug, the host cell, and the pathogen. A thorough understanding of these dynamics is crucial for the rational design of future antitubercular therapies that can effectively target intracellular pathogens.

References

The Genetic Underpinnings of Bedaquiline's Efficacy and Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bedaquiline, a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting the F1Fo-ATP synthase of Mycobacterium tuberculosis, has made it a cornerstone of modern TB therapy. However, the emergence of this compound resistance poses a threat to its long-term efficacy. This technical guide provides a comprehensive overview of the genetic basis of this compound's action and the mechanisms by which M. tuberculosis develops resistance. We delve into the molecular interactions between this compound and its target, the genetic mutations that confer resistance, and the experimental protocols used to study these phenomena. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to combat tuberculosis.

Mechanism of Action of this compound

This compound's bactericidal activity stems from its ability to specifically inhibit the F1Fo-ATP synthase, an essential enzyme for energy production in M. tuberculosis.[1][2][3][4] This enzyme, located in the bacterial cell membrane, utilizes the proton motive force to synthesize ATP, the primary energy currency of the cell.

Targeting the c-subunit of ATP Synthase

The direct target of this compound is the c-subunit of the Fo rotor ring of the ATP synthase, which is encoded by the atpE gene.[1][5][6] this compound binds to a hydrophobic pocket at the interface of the c-subunits, effectively stalling the rotation of the c-ring.[1][5] This rotational inhibition prevents the translocation of protons across the membrane, thereby halting ATP synthesis and leading to bacterial cell death.[3][7] The bactericidal effect of this compound is observed against both actively replicating and dormant, non-replicating mycobacteria.[3][8]

dot

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F1Fo-ATP Synthase c_ring c-subunit ring (atpE) ATP_Synthase->c_ring contains Proton_Channel Proton Channel c_ring->Proton_Channel forms ATP_Synthesis ATP Synthesis (ADP + Pi -> ATP) c_ring->ATP_Synthesis rotation drives Bacterial_Cell_Death Bacterial Cell Death c_ring->Bacterial_Cell_Death leads to H_out Protons (H+) (Cytoplasm) Proton_Channel->H_out This compound This compound This compound->c_ring binds to Inhibition Inhibition H_in Protons (H+) (Periplasm) H_in->Proton_Channel translocates through Inhibition->c_ring stalls rotation

Caption: Mechanism of action of this compound on M. tuberculosis ATP synthase.

Genetic Basis of this compound Resistance

Resistance to this compound in M. tuberculosis primarily arises through two distinct genetic mechanisms: target-based mutations in the atpE gene and non-target-based mutations affecting drug efflux.[9][10]

Target-Based Resistance: Mutations in atpE

Mutations within the atpE gene can alter the structure of the c-subunit, thereby reducing the binding affinity of this compound to its target.[6][8] These mutations are typically associated with high levels of this compound resistance.[9] However, atpE mutations are relatively rare in clinical isolates, suggesting a potential fitness cost associated with these alterations.[9][10]

Non-Target-Based Resistance: Upregulation of the MmpS5-MmpL5 Efflux Pump

The most common mechanism of this compound resistance observed in clinical settings involves mutations in the Rv0678 gene.[9][10] Rv0678 encodes a transcriptional repressor that negatively regulates the expression of the MmpS5-MmpL5 efflux pump.[11][12] Mutations in Rv0678, which can include insertions, deletions, and single nucleotide polymorphisms, lead to a non-functional repressor protein.[10] This results in the overexpression of the MmpS5-MmpL5 efflux pump, which actively transports this compound out of the bacterial cell, thereby reducing its intracellular concentration and efficacy.[11][12] Resistance conferred by Rv0678 mutations is typically low to moderate.[9] Notably, mutations in Rv0678 can also confer cross-resistance to clofazimine (B1669197), another anti-tubercular drug.[9][11]

dot

Bedaquiline_Resistance_Mechanisms cluster_target Target-Based Resistance cluster_efflux Non-Target-Based Resistance atpE_gene atpE gene atpE_mutation Mutation (e.g., D28N, A63V, E61D, I66M) atpE_gene->atpE_mutation acquires altered_c_ring Altered c-subunit ring atpE_mutation->altered_c_ring leads to reduced_binding Reduced this compound Binding altered_c_ring->reduced_binding causes high_resistance High-Level Resistance reduced_binding->high_resistance results in Rv0678_gene Rv0678 gene (Transcriptional Repressor) Rv0678_mutation Mutation (Frameshift, Nonsense, Missense) Rv0678_gene->Rv0678_mutation acquires mmpS5_mmpL5_operon mmpS5-mmpL5 operon Rv0678_gene->mmpS5_mmpL5_operon represses inactive_repressor Inactive Rv0678 Repressor Rv0678_mutation->inactive_repressor leads to inactive_repressor->mmpS5_mmpL5_operon fails to repress efflux_pump_overexpression MmpS5-MmpL5 Efflux Pump Overexpression mmpS5_mmpL5_operon->efflux_pump_overexpression leads to drug_efflux Increased this compound Efflux efflux_pump_overexpression->drug_efflux causes low_resistance Low to Moderate-Level Resistance drug_efflux->low_resistance results in

Caption: Genetic mechanisms of this compound resistance in M. tuberculosis.

Quantitative Data on this compound Susceptibility and Resistance

The following tables summarize key quantitative data related to this compound's activity against M. tuberculosis and the impact of resistance mutations.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) for M. tuberculosis

Strain TypeGenotypeMIC Range (µg/mL)Fold Change in MIC (compared to Wild-Type)Reference(s)
Wild-TypeH37Rv0.008 - 0.25-[7][10]
ResistantatpE mutations0.5 - >2.010 to >128[1][9]
ResistantRv0678 mutations0.125 - 1.02 to 16[7][13]

Table 2: Prevalence of this compound Resistance-Associated Mutations in Clinical Isolates

GeneMutation TypePrevalence in this compound-Resistant IsolatesReference(s)
atpEVarious substitutions (e.g., E61D, I66M)Relatively low, but high in some studies of treatment failures[1][9][14]
Rv0678Frameshift, nonsense, missenseHigh, the most common mechanism in clinical isolates[2][9][13]

Experimental Protocols

This section outlines key experimental methodologies for studying the genetic basis of this compound's action.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (using 7H9 broth) or Agar Dilution (using 7H10/7H11 agar).

Protocol Outline:

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration.

  • Prepare Serial Dilutions: Serially dilute the this compound stock solution in mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

In Vitro Generation of this compound-Resistant Mutants

Method: Serial Passaging or Plating on Drug-Containing Agar.

Protocol Outline (Serial Passaging):

  • Initial Culture: Grow a susceptible strain of M. tuberculosis in liquid medium.

  • Sub-inhibitory Exposure: Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Passaging: After a period of growth, transfer an aliquot of the culture to fresh medium containing a slightly higher concentration of this compound.

  • Repeat: Repeat the passaging step with incrementally increasing concentrations of this compound.

  • Isolation of Resistant Mutants: Plate the final culture onto solid medium containing a high concentration of this compound to select for and isolate resistant colonies.

Genotypic Characterization of Resistant Mutants

Method: Sanger Sequencing of atpE and Rv0678 genes.

Protocol Outline:

  • DNA Extraction: Extract genomic DNA from the this compound-resistant M. tuberculosis isolates.

  • PCR Amplification: Amplify the atpE and Rv0678 genes using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing Reaction: Perform cycle sequencing using a fluorescently labeled dideoxynucleotide chain termination method.[15]

  • Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary electrophoresis.

  • Sequence Analysis: Analyze the sequencing data and compare the sequences of the resistant isolates to the wild-type reference sequence (e.g., H37Rv) to identify mutations.

dot

Experimental_Workflow Start Start: Susceptible M. tuberculosis Isolate Generate_Mutants In Vitro Generation of This compound-Resistant Mutants (Serial Passaging or Plating) Start->Generate_Mutants Isolate_Colonies Isolate Resistant Colonies Generate_Mutants->Isolate_Colonies Phenotypic_Characterization Phenotypic Characterization: MIC Determination Isolate_Colonies->Phenotypic_Characterization Genotypic_Characterization Genotypic Characterization Isolate_Colonies->Genotypic_Characterization End End: Characterized Resistant Mutant Phenotypic_Characterization->End DNA_Extraction Genomic DNA Extraction Genotypic_Characterization->DNA_Extraction PCR PCR Amplification of atpE and Rv0678 DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Sequence_Analysis Sequence Analysis and Mutation Identification Sequencing->Sequence_Analysis Sequence_Analysis->End

Caption: Experimental workflow for characterizing this compound-resistant M. tuberculosis.

Conclusion and Future Directions

This compound has revolutionized the treatment of MDR-TB, but the emergence of resistance underscores the need for continued vigilance and research. A thorough understanding of the genetic basis of its action and resistance mechanisms is crucial for the development of next-generation anti-tubercular agents that can overcome existing resistance. Future research should focus on:

  • Identifying novel resistance mechanisms: While atpE and Rv0678 are the primary drivers of resistance, other genetic factors may also play a role.

  • Developing rapid molecular diagnostics: Tools for the rapid detection of this compound resistance-associated mutations are needed to guide personalized treatment strategies.

  • Discovering new drug targets: A deeper understanding of the M. tuberculosis ATP synthase and other essential cellular processes will facilitate the discovery of novel drug targets.

By continuing to explore the intricate interplay between this compound and the genetics of M. tuberculosis, the scientific community can work towards ensuring the long-term effectiveness of this life-saving drug and developing new therapies to combat the global threat of tuberculosis.

References

Methodological & Application

Bedaquiline experimental protocol for in vitro susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bedaquiline is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action involves the inhibition of mycobacterial ATP synthase, leading to ATP depletion and subsequent cell death.[1][3] Given the critical role of this compound in treating resistant infections, accurate and reliable in vitro susceptibility testing is paramount to guide clinical decision-making, monitor for the emergence of resistance, and ensure effective patient outcomes.[4][5][6] This document provides detailed protocols for the phenotypic drug susceptibility testing (DST) of this compound against Mycobacterium tuberculosis.

Mechanisms of Resistance

Resistance to this compound can emerge through various genetic mutations. The most well-characterized resistance-associated variants (RAVs) involve mutations in the atpE gene, which encodes the target ATP synthase subunit c.[2][3] Additionally, mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump, can lead to low-level this compound resistance and cross-resistance with clofazimine.[3][7] Other genes, such as pepQ and Rv1979c, have also been implicated in this compound resistance.[1]

Overview of Testing Methods

Phenotypic DST for this compound is primarily conducted using three methods: the broth microdilution (BMD) assay, the agar (B569324) proportion (AP) method, and the automated Mycobacterial Growth Indicator Tube (MGIT) system.[1][4][5] Each method has validated critical concentrations or minimum inhibitory concentration (MIC) breakpoints for categorizing M. tuberculosis isolates as susceptible or resistant.

Data Presentation

The following tables summarize the key quantitative data for this compound in vitro susceptibility testing.

Table 1: Critical Concentrations and MIC Breakpoints for this compound

MethodMediumCritical Concentration (CC) / MIC Breakpoint (µg/mL)
Agar Proportion (AP)Middlebrook 7H110.25[1][4][5]
Broth Microdilution (BMD)Middlebrook 7H90.12[1][4][5]
MGIT 960MGIT Tube1.0[1][4][5]

Table 2: Quality Control (QC) Ranges for this compound using M. tuberculosis H37Rv

MethodMediumQC MIC Range (µg/mL)
Agar DilutionMiddlebrook 7H10 / 7H110.015 - 0.12[8]
Broth MicrodilutionMiddlebrook 7H90.015 - 0.06[8]

Experimental Workflows

The following diagram illustrates the general workflow for this compound in vitro susceptibility testing.

Bedaquiline_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate M. tuberculosis Isolate Inoculum Prepare Standardized Inoculum Isolate->Inoculum Inoculation Inoculate Media with Bacterial Suspension Inoculum->Inoculation Media Prepare Drug-Containing and Drug-Free Media Media->Inoculation This compound Prepare this compound Stock and Working Solutions This compound->Media Incubation Incubate under Appropriate Conditions Inoculation->Incubation Read Read Results (Visual, Automated) Incubation->Read Interpret Interpret Results (Susceptible/Resistant) Read->Interpret Report Report Findings Interpret->Report

This compound Susceptibility Testing Workflow

Experimental Protocols

The following are detailed protocols for the three primary methods of this compound susceptibility testing.

Broth Microdilution (BMD) Method

This method determines the minimum inhibitory concentration (MIC) of this compound.

a. Materials

  • M. tuberculosis isolate

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Sterile water

  • McFarland 0.5 turbidity standard

  • M. tuberculosis H37Rv (ATCC 27294) for quality control

b. Preparation of Media and Reagents

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • This compound Working Solutions: Perform serial twofold dilutions of the this compound stock solution in complete Middlebrook 7H9 broth to achieve the desired final concentrations in the microtiter plates (e.g., ranging from 0.008 to 4 µg/mL).[7]

c. Inoculum Preparation

  • Culture the M. tuberculosis isolate on solid media.

  • Prepare a suspension of the bacterial colonies in sterile saline or water containing glass beads.

  • Vortex the suspension to create a homogenous mixture.

  • Allow the larger particles to settle for 30 minutes.

  • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

  • Dilute this suspension 1:20 in complete Middlebrook 7H9 broth.

d. Plate Inoculation

  • Dispense 100 µL of the appropriate this compound working solution into the wells of a 96-well plate.

  • Include a drug-free growth control well and a sterility control well.

  • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

  • Seal the plates.

e. Incubation

  • Incubate the plates at 37°C in a humidified incubator.

  • Incubation time is typically 7-14 days, or until growth is clearly visible in the drug-free control well.[9]

f. Reading and Interpretation of Results

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the M. tuberculosis isolate.

  • An isolate is considered susceptible to this compound if the MIC is ≤ 0.12 µg/mL.[1][6][10]

  • An isolate is considered resistant if the MIC is > 0.12 µg/mL.

Agar Proportion (AP) Method

This method determines the proportion of bacteria in a culture that is resistant to a specific concentration of this compound.

a. Materials

  • M. tuberculosis isolate

  • Middlebrook 7H11 agar base

  • OADC enrichment

  • Glycerol

  • This compound powder

  • DMSO

  • Petri dishes

  • Sterile water

  • McFarland 1.0 turbidity standard

  • M. tuberculosis H37Rv (ATCC 27294) for quality control

b. Preparation of Media

  • Prepare Middlebrook 7H11 agar according to the manufacturer's instructions, supplementing with 10% OADC and 0.5% glycerol.

  • Cool the molten agar to 45-50°C.

  • Prepare a drug-containing plate by adding this compound to the molten agar to achieve a final concentration of 0.25 µg/mL.[1][6][10]

  • Prepare a drug-free control plate.

  • Dispense the agar into petri dishes and allow to solidify.

c. Inoculum Preparation

  • Prepare a bacterial suspension and adjust its turbidity to match a 1.0 McFarland standard.

  • Prepare two dilutions of this suspension: a 10⁻² dilution and a 10⁻⁴ dilution.

d. Plate Inoculation

  • Inoculate the drug-containing plate with 100 µL of the 10⁻² dilution.

  • Inoculate the drug-free control plate with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.

e. Incubation

  • Incubate the plates at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) for 3-4 weeks.

f. Reading and Interpretation of Results

  • Count the number of colonies on the drug-free control plate inoculated with the 10⁻⁴ dilution. A confluent growth on the 10⁻² plate and between 100-200 colonies on the 10⁻⁴ plate indicates a valid test.

  • Count the number of colonies on the drug-containing plate.

  • Calculate the percentage of resistant bacteria: (Number of colonies on drug plate / Number of colonies on control plate) x 100.

  • An isolate is considered resistant if the percentage of growth on the drug-containing medium is ≥ 1% of the growth on the drug-free medium.

  • An isolate is considered susceptible if the percentage of growth is < 1%.

Mycobacterial Growth Indicator Tube (MGIT) Method

This is an automated method for rapid susceptibility testing.

a. Materials

  • BACTEC MGIT 960 instrument

  • MGIT tubes with growth supplement

  • This compound stock solution

  • M. tuberculosis isolate

  • M. tuberculosis H37Rv (ATCC 27294) for quality control

b. Preparation

  • Prepare a bacterial suspension from a positive MGIT tube or a solid culture.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Dilute the suspension 1:5 in sterile saline.

c. Inoculation

  • Prepare a drug-containing MGIT tube by adding the appropriate amount of this compound to achieve a final concentration of 1.0 µg/mL.[1][6][10]

  • Prepare a drug-free growth control tube.

  • Inoculate both the drug-containing and growth control tubes with 0.5 mL of the diluted bacterial suspension.

d. Incubation and Analysis

  • Place the tubes in the BACTEC MGIT 960 instrument.

  • The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth.

  • The instrument automatically flags a tube as positive when growth is detected.

e. Interpretation of Results

  • If the growth control tube becomes positive and the drug-containing tube remains negative after a specified period, the isolate is considered susceptible .

  • If both the growth control and the drug-containing tubes become positive, the isolate is considered resistant .

References

Application Notes and Protocols for Bedaquiline Dosage and Administration in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bedaquiline dosage and administration strategies in murine models of tuberculosis (TB). The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and novel anti-TB regimens.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound dosage, administration, mouse models, and efficacy from various studies.

Table 1: this compound Monotherapy Dosage and Efficacy
Mouse StrainInfection ModelThis compound DoseAdministration RouteDosing FrequencyTreatment DurationLung CFU Reduction (log10)Reference
BALB/cChronic Infection10 mg/kgOral Gavage5 days/week4 weeks3.1[1]
BALB/cChronic Infection25 mg/kgOral Gavage5 days/week4 weeks4.1[1]
BALB/cPaucibacillary (LTBI)25 mg/kgOral GavageDaily12 weeks~4.7[2]
C3HeB/FeJChronic Infection10 mg/kgOral Gavage5 days/week4 weeksBimodal response[1]
C3HeB/FeJChronic Infection25 mg/kgOral Gavage5 days/week8 weeksBimodal response[1]
Nude MiceM. leprae Infection3.3 mg/kgOral Gavage5 days/week24 weeksMinimal Effective Dose (MED)[3][4][5]
Nude MiceM. leprae Infection25 mg/kgOral Gavage5 days/week24 weeksSimilar to 3.3 mg/kg[3][4]
Table 2: this compound in Combination Therapy
Mouse StrainCombination RegimenThis compound DoseAdministration RouteDosing FrequencyTreatment DurationOutcomeReference
BALB/cBDQ + PZA10 mg/kgOral Gavage5 days/week4 weeks4.1 log10 CFU reduction[1]
BALB/cBPaL (BDQ + Pretomanid + Linezolid)25 mg/kgOral Gavage5 days/week-Effective regimen[6][7]
BALB/cBDL (BDQ + Delamanid + Linezolid)Human Equivalent DoseOral Gavage-8 weeksCulture negativity in lungs and spleens[8]
C3HeB/FeJBPaL (BDQ + Pretomanid + Linezolid)25 mg/kgOral Gavage5 days/week4 weeksSimilar efficacy to BPaS[9]
Table 3: Long-Acting Injectable (LAI) this compound
Mouse StrainInfection ModelThis compound DoseAdministration RouteDosing FrequencyTreatment DurationOutcomeReference
BALB/cPaucibacillary (LTBI)160 mg/kgIntramuscularSingle injection12 weeksActivity sustained for at least 12 weeks[2][10][11]
BALB/cPaucibacillary (LTBI)160 mg/kgIntramuscularTwo injections (4 weeks apart)12 weeks post-last doseBactericidal activity lasted for 12 weeks after the second dose[10][11]
Swiss MiceM. leprae Infection2 mg/kg & 20 mg/kgIntramuscularSingle or 3 doses-Similar or less active than oral BDQ at equivalent doses[3][4]

Experimental Protocols

Oral Administration of this compound in a Chronic Murine TB Model

This protocol describes the oral administration of this compound to mice with a chronic Mycobacterium tuberculosis infection.

Materials:

  • This compound (formulated for oral gavage)

  • Female BALB/c or C3HeB/FeJ mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv or other virulent strain

  • Aerosol infection chamber

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes (1 ml)

  • 7H11 agar (B569324) plates

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis via the aerosol route to establish a chronic infection. This typically results in a lung bacillary load of 4-5 log10 CFU by 4-6 weeks post-infection.

  • Treatment Initiation: Begin treatment 4-6 weeks after infection.

  • Drug Preparation: Prepare the this compound suspension for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC). Ensure the drug is homogenously suspended before each administration.

  • Administration: Administer this compound by oral gavage at the desired dose (e.g., 10 mg/kg or 25 mg/kg) in a volume of 0.2 ml per mouse.[3][4] Treatment is typically given 5 days a week (Monday to Friday).[7]

  • Monitoring: Monitor the weight and clinical signs of the mice throughout the experiment.

  • Efficacy Assessment: At specified time points (e.g., after 2, 4, or 8 weeks of treatment), euthanize a subset of mice.

  • Organ Homogenization: Aseptically remove the lungs and/or spleens. Homogenize the organs in a known volume of sterile PBS.

  • CFU Enumeration: Prepare serial dilutions of the organ homogenates and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

  • Data Analysis: Express the bacterial load as log10 CFU per organ. Compare the CFU counts in the treated groups to the untreated control group to determine the bactericidal activity of the treatment.

Administration of Long-Acting Injectable (LAI) this compound

This protocol outlines the administration of a long-acting injectable formulation of this compound in a paucibacillary mouse model of latent TB infection (LTBI).

Materials:

  • Long-acting injectable this compound formulation

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium bovis BCG (for immunization)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • Syringes (1 ml) with appropriate needles for intramuscular injection

  • Materials for CFU enumeration as described in Protocol 2.1.

Procedure:

  • Immunization: Immunize mice with M. bovis BCG.

  • Challenge: Challenge the immunized mice with an aerosol infection of M. tuberculosis H37Rv. This establishes a stable, low-level chronic infection characteristic of LTBI.

  • Treatment Initiation: Begin treatment several weeks after the challenge (e.g., 13 weeks) when a stable paucibacillary state is established.

  • Administration: Administer the LAI this compound formulation via intramuscular injection, typically into the thigh muscle. A common dose used in studies is 160 mg/kg.[10][11]

  • Dosing Schedule: A single injection or multiple injections spaced several weeks apart (e.g., every 4 weeks) can be evaluated.[10][11]

  • Efficacy Assessment: Monitor the bacterial load in the lungs at various time points post-injection (e.g., monthly for up to 28 weeks) to determine the duration of the drug's activity.[10][11]

  • CFU Enumeration and Data Analysis: Follow steps 7-9 from Protocol 2.1.

Visualizations

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the F1F0-ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the main energy currency of the cell. By blocking ATP synthesis, this compound effectively kills the bacteria.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F1F0-ATP Synthase ATP ATP ATP_Synthase->ATP Produces Bacterial_Death Bacterial Death Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase Drives ADP ADP + Pi ADP->ATP_Synthase Substrate This compound This compound This compound->ATP_Synthase Inhibits This compound->Bacterial_Death Leads to

Caption: this compound inhibits mycobacterial ATP synthase.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine TB model.

Experimental_Workflow cluster_assessment Assessment Methods Infection Aerosol Infection (M. tuberculosis) Chronic_Phase Establishment of Chronic Infection (4-6 weeks) Infection->Chronic_Phase Treatment This compound Treatment (Oral Gavage or Injection) Chronic_Phase->Treatment Efficacy_Assessment Efficacy Assessment Treatment->Efficacy_Assessment CFU_Enumeration CFU Enumeration (Lungs, Spleen) Efficacy_Assessment->CFU_Enumeration Histopathology Histopathology Efficacy_Assessment->Histopathology Data_Analysis Data Analysis and Comparison to Controls CFU_Enumeration->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for this compound efficacy testing in mice.

References

Application Notes and Protocols for Assessing Bedaquiline Efficacy Using Liquid Culture Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Bedaquiline (BDQ) against Mycobacterium tuberculosis (Mtb) using established liquid culture methods. The included methodologies are essential for preclinical drug development, resistance monitoring, and clinical research.

This compound, a diarylquinoline, is a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action targets the ATP synthase of Mtb, an essential enzyme for cellular energy production.[3][4] Accurate and reproducible methods to determine the susceptibility of Mtb isolates to this compound are crucial for effective patient management and for monitoring the emergence of resistance. Liquid culture-based assays offer advantages over solid media, including faster turnaround times and higher sensitivity.[5][6]

This document outlines protocols for three widely used liquid culture methods: the Microplate Alamar Blue Assay (MABA), the BACTEC™ MGIT™ 960 system, and the Broth Microdilution (BMD) method for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound susceptibility testing, providing a reference for expected outcomes and quality control.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Breakpoints and Quality Control Ranges

MethodMediumQuality Control StrainQC MIC Range (µg/mL)Susceptibility Breakpoint/Critical Concentration (µg/mL)
Broth Microdilution (BMD)Middlebrook 7H9M. tuberculosis H37Rv0.015 - 0.06[7]0.12[8][9][10]
BACTEC™ MGIT™ 960MGIT™ TubeM. tuberculosis H37Rv0.125 - 0.50[11][12]1.0[6][8][9]
Microplate Alamar Blue Assay (MABA)Middlebrook 7H9M. tuberculosis H37Rv0.03 - 0.12 (provisional)[7]Not formally established, but MICs are generally comparable to BMD.

Table 2: Epidemiological Cut-off (ECOFF) Values for this compound

MethodMediumSuggested ECOFF (mg/L)
BACTEC™ MGIT™ 960MGIT™ Tube1.00[11][12]
Middlebrook 7H11 AgarAgar-based0.25[11][12]

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This colorimetric assay provides a visual determination of bacterial viability and is well-suited for determining the MIC of this compound.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • This compound stock solution (dissolved in DMSO).

  • M. tuberculosis culture (H37Rv for control, and clinical isolates).

  • Sterile 96-well microplates.

  • Alamar Blue reagent.

  • 20% Tween 80 solution.

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 (~5 x 10⁷ CFU/mL).[13]

    • Dilute the suspension 1:50 in 7H9 broth to achieve a final inoculum of approximately 1 x 10⁶ CFU/mL.[13]

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free control well (containing only broth and inoculum) and a negative control well (containing only broth).

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to each well (except the negative control).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.[13]

  • Addition of Alamar Blue:

    • After incubation, add 32.5 µL of a freshly prepared mixture of Alamar Blue and 20% Tween 80 (20 µL Alamar Blue and 12.5 µL of 20% Tween 80) to each well.[13]

    • Re-incubate the plates at 37°C for 24 hours.[13]

  • Reading Results:

    • Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[13]

BACTEC™ MGIT™ 960 System

This automated system continuously monitors mycobacterial growth in a liquid medium and is a widely used method for routine drug susceptibility testing.

Materials:

  • BACTEC™ MGIT™ 960 instrument.

  • MGIT™ tubes containing 7H9 broth base.

  • MGIT™ Growth Supplement/OADC.

  • This compound stock solution.

  • M. tuberculosis culture.

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a 3-4 week old culture on Löwenstein-Jensen medium or from a positive MGIT tube.[14]

    • Adjust the turbidity to a 0.5 McFarland standard.

    • For the drug-containing tubes, use 0.5 mL of this suspension.

    • For the drug-free control tube, prepare a 1:100 dilution of the 0.5 McFarland suspension and use 0.5 mL of this dilution.[14]

  • Drug Preparation and Inoculation:

    • Reconstitute lyophilized this compound with DMSO.

    • Add the appropriate volume of this compound stock solution to the MGIT tube to achieve the desired final concentration (e.g., the critical concentration of 1.0 µg/mL).[8]

    • Aseptically add 0.8 mL of the MGIT Growth Supplement/OADC to each tube.

    • Inoculate the drug-containing and drug-free control tubes with the prepared bacterial suspensions.

  • Incubation and Analysis:

    • Place the tubes into the BACTEC™ MGIT™ 960 instrument.

    • The instrument will automatically incubate and monitor the tubes for growth by detecting oxygen consumption.

    • The results are interpreted by the instrument's software based on the growth units (GU) in the drug-containing tube compared to the drug-free control.[14] An isolate is reported as susceptible if the GU in the drug tube remains below a certain threshold when the control tube becomes positive.

Broth Microdilution (BMD) Method

This method is considered a reference method for MIC determination and involves testing a range of drug concentrations in a liquid medium.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80.

  • This compound stock solution.

  • M. tuberculosis culture.

  • Sterile 96-well microplates.

Procedure:

  • Drug and Inoculum Preparation:

    • Follow the same procedures for inoculum preparation and serial drug dilutions as described for the MABA protocol.

  • Inoculation and Incubation:

    • Inoculate the wells with the bacterial suspension.

    • Incubate the plates at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that shows complete inhibition of visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.

Visualization of Pathways and Workflows

This compound's Mechanism of Action

This compound's primary target is the F-ATP synthase enzyme in Mycobacterium tuberculosis. Specifically, it binds to the c-subunit of the F0 domain, which is a proton pump.[3][15] This binding action blocks the rotation of the c-ring, thereby inhibiting the synthesis of ATP, the cell's main energy currency.[16][17] The depletion of ATP ultimately leads to bacterial cell death.[3] this compound is effective against both replicating and non-replicating mycobacteria.[3]

Bedaquiline_Mechanism_of_Action BDQ This compound c_subunit c-subunit (atpE) BDQ->c_subunit binds to ATP_Synthase Mycobacterial F-ATP Synthase ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis catalyzes Proton_Channel Proton Channel c_subunit->Proton_Channel Proton_Channel->ATP_Synthesis inhibits Cell_Death Bacterial Cell Death ATP_Synthesis->Cell_Death leads to Bedaquiline_Resistance_Mechanisms cluster_target Target-Based Resistance cluster_nontarget Non-Target-Based Resistance atpE_mutation atpE gene mutation altered_c_subunit Altered c-subunit atpE_mutation->altered_c_subunit reduced_binding Reduced this compound Binding altered_c_subunit->reduced_binding Resistance This compound Resistance reduced_binding->Resistance Rv0678_mutation Rv0678 gene mutation MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump Rv0678_mutation->MmpS5_MmpL5 de-represses increased_efflux Increased this compound Efflux MmpS5_MmpL5->increased_efflux increased_efflux->Resistance This compound This compound MIC_Workflow start Start: Mtb Culture prep_inoculum Prepare & Standardize Inoculum (McFarland) start->prep_inoculum inoculate Inoculate Microplate/Tubes prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate add_reagent Add Indicator Reagent (e.g., Alamar Blue) incubate->add_reagent read_results Read & Interpret Results (Visual or Automated) add_reagent->read_results end End: Determine MIC read_results->end

References

Application Notes and Protocols for Bedaquiline Treatment Regimens in Animal Studies of Multidrug-Resistant Tuberculosis (MDR-TB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal studies investigating Bedaquiline (BDQ) as a core component of treatment regimens for Multidrug-Resistant Tuberculosis (MDR-TB). The following sections detail experimental protocols and summarize key quantitative data from various murine models to guide the design and interpretation of future studies in the field of tuberculosis drug development.

I. Introduction

This compound, a diarylquinoline, is a pivotal drug in the treatment of MDR-TB, acting through a novel mechanism by inhibiting mycobacterial ATP synthase.[1][2][3] Its efficacy has been demonstrated in both preclinical animal models and clinical trials, showing potent bactericidal and sterilizing activity against Mycobacterium tuberculosis.[3][4][5] Animal models, particularly murine models, are instrumental in evaluating the efficacy of new drug regimens, determining optimal dosing and duration, and understanding the synergistic interactions between different anti-tubercular agents.[5] This document synthesizes findings from key animal studies to provide a practical resource for researchers.

II. Quantitative Data Summary

The following tables summarize the efficacy of various this compound-containing regimens in different murine models of MDR-TB. The data highlights the bactericidal and sterilizing activities of these regimens, often measured by the reduction in bacterial load (log10 CFU) in the lungs and the proportion of mice relapsing after treatment completion.

Table 1: Efficacy of this compound-Based Combination Regimens in BALB/c Mice
RegimenDosage (mg/kg)Treatment DurationLung CFU Reduction (log10) at End of TreatmentRelapse Rate (%) after Follow-upReference
BZM (BDQ + PZA + Moxi)BDQ: 25, PZA: 1501 monthSignificant reduction compared to PZM backboneLower proportion of relapsing mice after 1.5 months of treatment[6]
BZMRb (BDQ + PZA + Moxi + Rifabutin)Not specified2 monthsFurther increased sterilizing activity over BZMSignificantly fewer relapses than PZMH[6]
TBI-166 + BDQ + PZATBI-166: 20, BDQ: 25, PZA: 1504 weeksLungs culture negativeNo relapses at 8 weeks[7]
BPaL (BDQ + Pretomanid + Linezolid)BDQ: 25, PMD: 100, LZD: 1008 weeksNearly culture negativeNot specified[7]
BDQ + PZABDQ: 10, PZA: 1504 weeks4.1Not specified[5]
BDQ (low dose)104 weeks3.1Not specified[5]
BDQ (standard dose)254 weeks4.1Not specified[5]
Table 2: Efficacy of this compound-Based Combination Regimens in C3HeB/FeJ Mice
RegimenDosage (mg/kg)Treatment DurationLung CFU Reduction (log10) at End of TreatmentObservationsReference
BZMRb (BDQ + PZA + Moxi + Rifabutin)Not specified2 monthsNot specifiedSignificantly fewer relapses than PZMH[6]
TBI-166 + BDQ + PZATBI-166: 20, BDQ: 25, PZA: 1504 weeksLungs culture negativeNo relapses at 8 weeks[7]
BDQ + PZABDQ: 10, PZA: 1508 weeksBimodal response observedResponsive and less-responsive subpopulations[5]
BDQ (low dose)108 weeksBimodal response observedSlower CFU reduction in less-responsive subpopulation[5]
BDQ (standard dose)258 weeksBimodal response observedSimilar CFU reduction in responsive and less-responsive subpopulations[5]

III. Experimental Protocols

This section outlines standardized methodologies for conducting preclinical evaluations of this compound-containing regimens in murine models of MDR-TB.

Animal Models
  • BALB/c Mice: This inbred strain is widely used for initial efficacy screening of anti-TB drug regimens. They develop a robust immune response but typically do not form the caseous, necrotic granulomas characteristic of human TB.[5]

  • C3HeB/FeJ Mice: This strain develops human-like caseous necrotic granulomas, making it a more stringent model for evaluating the sterilizing activity of drugs, as the lung pathology can affect drug penetration and efficacy.[5][6]

Infection Protocol
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used virulent laboratory strain.

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv.

  • Aerosol Infection: Infect mice via the aerosol route using a low-dose aerosol exposure system to deliver a predetermined number of bacilli (typically 50-100 CFU) to the lungs.

  • Establishment of Infection: Allow the infection to establish for a period of 4 to 8 weeks before initiating treatment. This allows for the development of a stable bacterial load and, in the case of C3HeB/FeJ mice, the formation of necrotic granulomas.

Drug Preparation and Administration
  • Drug Formulation: this compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose. Other drugs in the regimen should be prepared according to their solubility and stability characteristics.

  • Route of Administration: Administer drugs orally via gavage.[5]

  • Dosing Schedule: Treatment is typically administered five days a week. The specific dosages for this compound and companion drugs are detailed in the quantitative data tables above.

Assessment of Treatment Efficacy
  • Bactericidal Activity:

    • At specified time points during treatment (e.g., 2, 4, 8 weeks), euthanize a subset of mice from each treatment group.

    • Aseptically remove the lungs and homogenize them in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the lung homogenates onto 7H11 agar (B569324) supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

    • Calculate the mean log10 CFU per lung for each group. Efficacy is determined by the reduction in CFU compared to untreated controls.[5]

  • Sterilizing Activity (Relapse Assessment):

    • Following the completion of the treatment period, hold a subset of mice for a follow-up period (typically 3 months) without treatment.

    • At the end of the follow-up period, euthanize the mice and culture their lungs as described above.

    • Relapse is defined as the presence of one or more CFU in the lung homogenate. The proportion of relapsed mice in each group is a measure of the sterilizing activity of the regimen.[6]

IV. Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual frameworks relevant to the study of this compound in MDR-TB animal models.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase A Aerosol Infection (M. tb H37Rv) B Establishment of Infection (4-8 weeks) A->B C Initiate this compound-containing Regimen B->C D Bactericidal Activity Assessment (CFU enumeration at various time points) C->D E Cessation of Treatment D->E F Relapse Assessment (CFU enumeration after 3-month follow-up) E->F

Figure 1: Murine Model Experimental Workflow for MDR-TB Drug Efficacy Testing.

Bedaquiline_Action BDQ This compound ATP_Synthase Mycobacterial ATP Synthase BDQ->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes Energy_Metabolism Energy Metabolism ATP_Production->Energy_Metabolism fuels Bacterial_Death Bacterial Cell Death Energy_Metabolism->Bacterial_Death disruption leads to

Figure 2: Simplified Signaling Pathway of this compound's Mechanism of Action.

Logical_Relationship cluster_models Animal Models cluster_endpoints Efficacy Endpoints BALBc BALB/c Mouse (Non-necrotic granulomas) Bactericidal Bactericidal Activity (CFU reduction during treatment) BALBc->Bactericidal Primary model for C3HeBFeJ C3HeB/FeJ Mouse (Caseous necrotic granulomas) Sterilizing Sterilizing Activity (Relapse rate post-treatment) C3HeBFeJ->Sterilizing Key model for assessing Bactericidal->Sterilizing Prerequisite for

Figure 3: Logical Relationship between Murine Models and Efficacy Endpoints.

References

Application Notes and Protocols: Monitoring Bedaquiline Efficacy in Hollow Fiber Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bedaquiline (BDQ) is a potent diarylquinoline antimycobacterial agent and a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Its unique mechanism of action targets the ATP synthase proton pump of Mycobacterium tuberculosis, disrupting the cellular energy supply and leading to bacterial death.[1][2][4] The hollow fiber infection model (HFIM) is a valuable in vitro system for studying the pharmacokinetic/pharmacodynamic (PK/PD) relationships of antimicrobial agents.[5][6][7] This model allows for the simulation of human-like drug concentration profiles, enabling the evaluation of drug efficacy, dose optimization, and the suppression of drug resistance over extended periods.[5][7][8][9] These application notes provide a detailed protocol for monitoring the efficacy of this compound in a hollow fiber model system for tuberculosis research.

This compound's Mechanism of Action

This compound's primary target is the c-subunit of the F-ATP synthase in Mycobacterium tuberculosis.[4][10] By binding to this subunit, it obstructs the rotation of the c-ring, which is essential for the translocation of protons that drives ATP synthesis.[10][11] This inhibition of ATP production is bactericidal and affects both actively replicating and dormant mycobacteria.[1][4] Resistance to this compound can emerge through mutations in the atpE gene, which encodes the c-subunit of ATP synthase, or through mutations affecting drug efflux pumps.[1]

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F-ATP Synthase c_subunit c-subunit ATP ATP ATP_Synthase->ATP Proton_Channel Proton Channel c_subunit->ATP Rotation drives synthesis Protons_out H+ (intracellular) Proton_Channel->Protons_out This compound This compound This compound->c_subunit Binds and inhibits rotation Protons_in H+ (extracellular) Protons_in->Proton_Channel Proton Motive Force ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Caption: this compound's mechanism of action targeting the c-subunit of ATP synthase.

Experimental Protocol: this compound Efficacy in a Hollow Fiber Model

This protocol outlines the key steps for establishing and monitoring a hollow fiber experiment to assess this compound's efficacy against Mycobacterium tuberculosis.

Materials and Equipment
  • Hollow fiber cartridge (e.g., polysulfone or cellulose (B213188) acetate (B1210297) fibers)

  • Peristaltic pump

  • Central reservoir for sterile medium

  • Drug reservoir containing this compound solution

  • Waste reservoir

  • Tubing and connectors

  • Incubator (37°C)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Appropriate culture medium (e.g., Middlebrook 7H9 with supplements)

  • Biosafety Level 3 (BSL-3) facility and procedures

  • Analytical equipment for drug concentration measurement (e.g., HPLC, LC-MS/MS)[12][13]

  • Equipment for bacterial quantification (e.g., plating on solid media for colony-forming unit (CFU) counting)

Experimental Workflow

HFIM_Workflow cluster_setup Phase 1: System Setup & Inoculation cluster_exposure Phase 2: Drug Exposure & Sampling cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Data Interpretation A1 Sterilize HFIM components A2 Assemble the circuit (reservoirs, pump, cartridge) A1->A2 A3 Prepare M. tuberculosis inoculum (log-phase) A2->A3 A4 Inoculate the extracapillary space (ECS) of the cartridge A3->A4 B1 Initiate media flow to equilibrate the system A4->B1 B2 Simulate human PK profile of this compound by infusing drug from central reservoir B1->B2 B3 Collect samples periodically from both central reservoir and ECS B2->B3 C1 Quantify bacterial load (CFU/mL) B3->C1 C2 Measure this compound concentration (HPLC/LC-MS) B3->C2 C3 Assess for emergence of resistance C1->C3 D1 Correlate drug exposure (AUC/MIC) with bacterial killing C1->D1 C2->D1 D2 Determine PK/PD indices for efficacy D1->D2

Caption: Experimental workflow for monitoring this compound efficacy in the HFIM.

Detailed Methodologies

a. System Preparation and Sterilization: All components of the hollow fiber system, including the cartridge, tubing, and reservoirs, must be sterilized prior to use. This can be achieved through autoclaving or ethylene (B1197577) oxide sterilization, depending on the material compatibility. The entire assembly should be performed in a biosafety cabinet to maintain sterility.

b. Inoculum Preparation:

  • Culture Mycobacterium tuberculosis in appropriate liquid medium to mid-logarithmic phase.

  • Determine the bacterial concentration (CFU/mL) by plating serial dilutions on solid agar (B569324) (e.g., Middlebrook 7H11).

  • Prepare the final inoculum by diluting the culture to the target concentration (e.g., 10^5 to 10^7 CFU/mL) in fresh medium.

c. Hollow Fiber Cartridge Inoculation:

  • Using a syringe, carefully inject the prepared inoculum into the extracapillary space (ECS) of the hollow fiber cartridge through the designated ports.

  • Allow the bacteria to acclimate for a defined period (e.g., 24 hours) before initiating the experiment.

d. Pharmacokinetic Simulation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium in the central reservoir to achieve the desired starting concentration.

  • Program the peristaltic pump to mimic the human pharmacokinetic profile of this compound. This typically involves a loading dose followed by maintenance doses to simulate its long half-life.[14][15] The flow rate of the pump will determine the rate of drug clearance from the system.

e. Sampling Procedure:

  • Collect samples from both the central reservoir (representing the plasma compartment) and the ECS (representing the site of infection) at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then daily).

  • For bacterial quantification, aspirate a small volume from the ECS. Perform serial dilutions and plate on solid media to determine the CFU/mL.

  • For drug concentration analysis, collect samples from both compartments and store them at -80°C until analysis by HPLC or LC-MS/MS.

f. Data Analysis:

  • Plot the log10 CFU/mL versus time to determine the rate of bacterial killing for different this compound exposure profiles.

  • Measure the area under the concentration-time curve (AUC) from the drug concentration data.

  • Determine the minimum inhibitory concentration (MIC) of this compound against the test strain.

  • Correlate the PK/PD indices (e.g., AUC/MIC, Cmax/MIC) with the observed bactericidal effect to identify the drivers of efficacy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various studies.

Table 1: this compound In Vitro Susceptibility Data

Mycobacterium SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
M. avium0.0150.120.003 - 1.0[16]
M. intracellulare0.0070.060.003 - 0.5[16]
M. avium ATCC 700898--0.06[17]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValuePopulation/ModelReference
Elimination Half-life~5.5 monthsHumans[1][15]
Time to Maximum Concentration (Tmax)~5 hoursHumans[15]
Protein Binding>99.9%Human Plasma[1]
Apparent Clearance (CL/F)52.0% higher in Black individualsHumans[15]
Apparent Central Volume of Distribution (Vc/F)15.7% lower in femalesHumans[15]

Table 3: Pharmacodynamic Parameters of this compound

ParameterValueConditionReference
Maximum Kill Rate0.23 ± 0.03 log10 CFU/mL/dayPulmonary TB patients[18]
Half-Maximum Effective Concentration (EC50)1.6 ± 0.3 mg/LPulmonary TB patients[18]
Time to Onset of Activity40 ± 7 hoursPulmonary TB patients[18]
Intracellular Kill Rate (with other drugs)0.48 (95% CI 0.46–0.50)Hollow Fiber Model (M. avium)[17][19]
Extracellular Kill Rate (with other drugs)0.65 (95% CI 0.64–0.67)Hollow Fiber Model (M. avium)[17][19]

Conclusion

The hollow fiber infection model provides a robust and dynamic platform for the preclinical evaluation of this compound. By allowing for the simulation of human pharmacokinetics and long-duration experiments, it offers valuable insights into the drug's efficacy, dose-response relationships, and the potential for resistance emergence. The detailed protocol and data presented here serve as a comprehensive resource for researchers aiming to utilize this powerful tool in the development of novel anti-tuberculosis therapies. Adherence to rigorous experimental design and analytical procedures is crucial for generating reliable and translatable data.

References

Application Notes and Protocols for Bedaquiline Co-administration in TB Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the co-administration of bedaquiline with other tuberculosis (TB) drugs in research settings. The information is intended to guide experimental design, data interpretation, and protocol development.

Introduction

This compound is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase.[1][2] It is a critical component of treatment regimens for multidrug-resistant TB (MDR-TB).[3][4] However, its co-administration with other anti-TB drugs requires careful consideration due to the potential for drug-drug interactions, which can impact efficacy and safety.[5][6] this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8] Co-administration with drugs that induce or inhibit this enzyme can significantly alter this compound's plasma concentrations.[5][6]

Pharmacokinetic Drug-Drug Interactions

Understanding the pharmacokinetic interactions between this compound and other TB drugs is crucial for designing safe and effective treatment regimens.

Co-administration with Rifamycins

Rifamycins, such as rifampicin (B610482) and rifapentine, are potent inducers of CYP3A4 and should generally be avoided during this compound treatment.[5][9] Co-administration can lead to a significant reduction in this compound exposure, potentially compromising its efficacy.[9][10] Rifabutin, a weaker CYP3A4 inducer, has a less pronounced effect on this compound pharmacokinetics and may be a more suitable option when a rifamycin (B1679328) is necessary.[11]

Table 1: Effect of Rifamycins on this compound Pharmacokinetics [10]

Co-administered DrugThis compound ParameterChange
RifampinAUC~45-53% decrease
RifampinCmax~40% decrease
RifapentineAUCSignificant decrease
RifapentineCmaxSignificant decrease
RifabutinAUCLittle quantitative impact
Co-administration with CYP3A4 Inhibitors

Strong CYP3A4 inhibitors, such as ketoconazole, can increase this compound exposure, heightening the risk of adverse reactions.[5] Lopinavir/ritonavir, an antiretroviral and CYP3A4 inhibitor, has been shown to significantly increase this compound exposure.[8]

Table 2: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics [5][8]

Co-administered DrugThis compound ParameterChange
KetoconazoleAUC22% increase
Lopinavir/ritonavirAUC(0-48)~93% increase
Co-administration with Other TB Drugs
  • Clofazimine (B1669197) : While clofazimine is an in vitro inhibitor of CYP3A4, clinical studies have not found a statistically significant pharmacokinetic interaction with this compound. However, wide confidence intervals in these studies mean a clinically relevant interaction cannot be entirely ruled out.[12][13]

  • Delamanid (B1670213) : this compound has a long half-life of 5.5 months, while delamanid has a shorter half-life of 38 hours. This difference may lead to potential co-administration when delamanid is used sequentially after this compound.[14]

  • Isoniazid and Pyrazinamide : No significant drug-drug interactions have been observed, and no dose adjustments are required when co-administered with this compound.[5]

  • Ethambutol, Kanamycin, Ofloxacin, Cycloserine : No major impact on the pharmacokinetics of these drugs has been observed with this compound co-administration.[5]

  • Linezolid (B1675486) and Pretomanid (B1679085) : The BPaL regimen (this compound, pretomanid, and linezolid) has shown high efficacy in treating drug-resistant TB.[15] Studies are ongoing to optimize the dose and duration of linezolid to minimize toxicity while maintaining efficacy.[16][17]

Efficacy and Safety of this compound Combinations

This compound and Delamanid

The combination of this compound and delamanid has been used in challenging cases of MDR/XDR-TB.[18] A meta-analysis showed reasonable rates of culture conversion and low mortality with their combined use.[19] However, both drugs can prolong the QT interval, and their co-administration requires careful cardiac monitoring.[18][19]

Table 3: Efficacy and Safety of this compound and Delamanid [19]

OutcomeThis compoundDelamanidCombined
Pooled Culture Conversion at 6 months80.1%84.9%82.3%
Pooled All-Cause Mortality at 6 months7.4%3.1%17.2%
Incidence of QTc Prolongation16.3%34.4%34.0%
This compound, Pretomanid, and Linezolid (BPaL)

The BPaL regimen has demonstrated high success rates in treating XDR-TB and treatment-intolerant or non-responsive MDR-TB.[15] A key concern with this regimen is the toxicity of linezolid, particularly peripheral neuropathy.[16] Research is focused on structured dose reductions of linezolid to mitigate this risk.[16][17]

This compound with Fluoroquinolones and Clofazimine

Co-administration of this compound with other QT-prolonging drugs like fluoroquinolones (moxifloxacin, levofloxacin) and clofazimine is common in MDR-TB regimens.[20][21] This necessitates vigilant monitoring of the QT interval.[20][21]

Experimental Protocols

In Vitro Synergy and Interaction Studies

Objective: To assess the in vitro interaction (synergistic, additive, indifferent, or antagonistic) of this compound with other anti-TB drugs.

Methodology: Checkerboard Assay

  • Prepare a series of two-fold dilutions of this compound and the companion drug in a 96-well microplate.

  • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis.

  • Incubate the plates under appropriate conditions.

  • Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination.[2]

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

Diagram: In Vitro Checkerboard Assay Workflow

G prep Prepare Drug Dilutions (this compound & Companion Drug) inoc Inoculate with M. tuberculosis prep->inoc incub Incubate Plates inoc->incub read Determine MIC incub->read calc Calculate FICI read->calc interpret Interpret Interaction calc->interpret

Caption: Workflow for assessing in vitro drug interactions.

Murine Models of TB Chemotherapy

Objective: To evaluate the efficacy of this compound-containing regimens in vivo.

Methodology: BALB/c and C3HeB/FeJ Mouse Models

  • Infect mice (e.g., BALB/c or C3HeB/FeJ strains) with an aerosolized suspension of M. tuberculosis.[22]

  • Initiate treatment with the this compound-containing regimen at a specified time post-infection.[23][24]

  • Administer drugs via oral gavage for the duration of the study.[22]

  • At various time points, sacrifice cohorts of mice and determine the bacterial load (colony-forming units, CFU) in the lungs and spleen.[25]

  • Assess relapse rates after treatment completion.[23][26]

Diagram: Murine Model Experimental Workflow

G cluster_setup Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation infect Aerosol Infection of Mice treat Administer Drug Regimens infect->treat cfu Determine Lung & Spleen CFU treat->cfu relapse Assess Relapse Post-Treatment treat->relapse

Caption: Workflow for in vivo efficacy testing in mouse models.

Clinical Trial Protocols for this compound Co-administration

Objective: To assess the safety and efficacy of this compound-containing regimens in patients with drug-resistant TB.

Methodology: Randomized Controlled Trial (e.g., TB-PRACTECAL) [27]

  • Patient Recruitment: Enroll adult patients with pulmonary multidrug-resistant tuberculosis based on defined inclusion and exclusion criteria.[28][29]

  • Randomization: Randomly assign participants to either an investigational arm (e.g., a 24-week regimen with this compound and pretomanid) or the standard of care arm.[27][30]

  • Treatment and Follow-up: Administer treatment under direct observation. Conduct regular follow-up visits for safety and efficacy assessments, including sputum culture, electrocardiograms (ECGs), and monitoring for adverse events.[28][29]

  • Endpoints: The primary outcome is typically the proportion of participants with an unfavorable outcome at a specified time point post-randomization.[27]

Diagram: Clinical Trial Logical Flow

G start Patient Screening & Enrollment rand Randomization start->rand armA Investigational Regimen (this compound-containing) rand->armA armB Standard of Care rand->armB followup Treatment & Follow-up armA->followup armB->followup endpoint Primary Outcome Assessment followup->endpoint

Caption: Logical flow of a randomized controlled clinical trial.

Signaling Pathways and Mechanisms

This compound's Mechanism of Action: this compound targets the F1/F0-ATPase (ATP synthase) of M. tuberculosis, disrupting the proton pump and inhibiting energy production, which is essential for the bacterium's survival.[1][4]

Clofazimine's Mechanism of Action: Clofazimine has multiple proposed mechanisms, including the inhibition of bacterial replication and transcription by binding to DNA, and enhancing the bactericidal activity of macrophages.[4]

Diagram: this compound and Clofazimine Mechanisms

G cluster_this compound This compound cluster_clofazimine Clofazimine BDQ This compound ATPase F1/F0-ATPase BDQ->ATPase inhibits ATP ATP Synthesis Inhibition ATPase->ATP CFZ Clofazimine DNA DNA Replication/ Transcription CFZ->DNA inhibits Macrophage Macrophage Bactericidal Activity CFZ->Macrophage enhances

Caption: Simplified mechanisms of action for this compound and clofazimine.

References

Application Notes and Protocols for the Quantification of Bedaquiline in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bedaquiline (BDQ), a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). It functions by inhibiting the proton pump of ATP synthase, an enzyme critical for energy production in Mycobacterium tuberculosis. Monitoring the concentration of this compound in patient plasma is crucial for optimizing therapeutic efficacy, minimizing dose-related toxicity, and understanding its pharmacokinetic profile. This document provides detailed application notes and validated protocols for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: The LC-MS/MS method is the gold standard for quantifying this compound and its N-monodesmethyl metabolite (M2) in plasma. Its high sensitivity and specificity allow for the detection of low concentrations, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This method typically utilizes a small plasma volume and a short chromatographic run time, enabling high-throughput analysis.[1] The use of a deuterated internal standard, such as this compound-d6, ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][2][3]

Quantitative Data Summary: LC-MS/MS Method
ParameterThis compound (BDQ)This compound Metabolite (M2)Reference
Linearity Range 5 - 1800 ng/mL0.05 - 6.00 mg/L (50 - 6000 ng/mL)[1][2][3][4]
Correlation Coefficient (r²) ≥ 0.990.999[1][2][3][4]
Lower Limit of Quantification (LLOQ) 5 ng/mL0.05 mg/L (50 ng/mL)[1][2][3]
Accuracy (%) 1.9% to 13.6%2.9% to 8.5%[2][3]
Within-Run Precision (% RSD) 3.0% to 7.2%3.1% to 5.2%[2][3]
Between-Run Precision (% RSD) 0.0% to 4.3%0.0% to 4.6%[2][3]
Extraction Recovery ~85% (data derived from matrix effect tests)Not explicitly stated[1]
Experimental Protocol: LC-MS/MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [1][4]

  • Pipette 50 µL of human plasma into a pre-labeled microcentrifuge tube.

  • Add the internal standard (this compound-d6).

  • Add 1.0 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer into a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

2. Chromatographic Conditions [1][4]

  • LC System: Shimadzu LC-20AD prominence pump or equivalent.[1]

  • Column: Zodiac C18 (50 x 4.6 mm, 5 µm).[1][4]

  • Mobile Phase: Methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (90:10, v/v).[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Run Time: 2.0 minutes.[1]

3. Mass Spectrometric Conditions [1]

  • Mass Spectrometer: AB Sciex API 5500 triple quadrupole mass spectrometer or equivalent.[1]

  • Ion Source: Turbo Ion Spray™ (Electrospray Ionization - ESI).

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 555.2 → 58.1

    • This compound-d6 (IS): m/z 561.2 → 58.1

Bedaquiline_LCMS_Workflow LC-MS/MS Workflow for this compound Quantification plasma 1. Plasma Sample (50 µL) + Internal Standard (BDQ-d6) lle 2. Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) plasma->lle evap 3. Evaporation (Nitrogen Stream, 40°C) lle->evap reconstitute 4. Reconstitution (Mobile Phase) evap->reconstitute lc_injection 5. LC Injection (Zodiac C18 Column) reconstitute->lc_injection ms_detection 6. MS/MS Detection (Positive ESI, MRM Mode) lc_injection->ms_detection data_analysis 7. Data Analysis (Quantification) ms_detection->data_analysis

LC-MS/MS Workflow for this compound Quantification

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: For laboratories where LC-MS/MS instrumentation is not readily available, an HPLC-UV method offers a cost-effective and reliable alternative for this compound quantification.[5][6][7] While generally less sensitive than mass spectrometry, modern HPLC-UV methods can achieve adequate limits of quantification for clinical applications.[6][7] These methods often involve protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection.[5][8] This approach is particularly useful in resource-limited settings.[5]

Quantitative Data Summary: HPLC-UV Method
ParameterThis compound (BDQ)Reference
Linearity Range 1 - 50 µg/mL[6][7]
Correlation Coefficient (r²) 1[6][7]
Limit of Detection (LOD) 0.05 µg/mL[6][7]
Limit of Quantification (LOQ) 0.15 µg/mL[6][7]
Accuracy / Recovery (%) Overall recovery of 99.69%[6]
Precision (% RSD) < 2%[6][7]
Experimental Protocol: HPLC-UV

1. Sample Preparation: Deproteinization and Solid-Phase Extraction (SPE) [5][8]

  • To 300 µL of plasma sample (or calibration standard), add 300 µL of 4% orthophosphoric acid in water.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Condition an SPE cartridge (e.g., Strata-X) with methanol and then equilibrate with deionized water.

  • Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound from the cartridge using an appropriate elution solvent (e.g., methanol with 0.1% formic acid).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions [6][7]

  • LC System: HPLC system with a UV detector.

  • Column: Phenomenex Kinetex RP-C18 (150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of (A) methanol:acetonitrile (B52724) (85:15 v/v) and (B) 1% v/v triethylamine:0.15 mM KH2PO4 buffer (pH 7.4), in a ratio of 95:5 (A:B).[7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 20 µL.[6][7]

  • Column Temperature: 25°C.[6][7]

  • UV Detection Wavelength: 275 nm.[6][7]

  • Retention Time: Approximately 4.17 minutes.[7]

Bedaquiline_HPLCUV_Workflow HPLC-UV Workflow for this compound Quantification plasma 1. Plasma Sample (300 µL) deproteinize 2. Deproteinization (4% Orthophosphoric Acid) plasma->deproteinize spe 3. Solid-Phase Extraction (SPE) (Load, Wash, Elute) deproteinize->spe evap 4. Evaporation & Reconstitution (Mobile Phase) spe->evap hplc_injection 5. HPLC Injection (C18 Column) evap->hplc_injection uv_detection 6. UV Detection (275 nm) hplc_injection->uv_detection data_analysis 7. Data Analysis (Quantification) uv_detection->data_analysis

HPLC-UV Workflow for this compound Quantification

Method 3: Simultaneous HPLC-UV Quantification of this compound and Delamanid

Application Note: In the treatment of MDR-TB, this compound is often co-administered with other drugs, such as Delamanid. A simultaneous estimation method using HPLC-UV is highly valuable for comprehensive therapeutic drug monitoring from a single plasma sample. This reduces sample volume requirements, cost, and analysis time. The described method achieves good separation and sensitivity for both drugs.[5][8]

Quantitative Data Summary: Simultaneous HPLC-UV Method
ParameterThis compound (BDQ)Delamanid (DLM)Reference
Linearity Range 0.01 - 10.0 µg/mL0.01 - 10.0 µg/mL[5][8]
Recovery (%) 101% to 107%98% to 107%[8]
Intra-day Precision (% RSD) < 10%< 10%[8]
Inter-day Precision (% RSD) < 10%< 10%[8]
Retention Time 5.4 min2.6 min[8]
Experimental Protocol: Simultaneous HPLC-UV

1. Sample Preparation [5][8]

  • The sample preparation follows the same deproteinization and Solid-Phase Extraction (SPE) protocol as described in Method 2.

2. Chromatographic Conditions [5][8]

  • LC System: HPLC system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: Isocratic mobile phase consisting of 10 mmol ammonium acetate (B1210297) buffer (containing 0.25% acetic acid and 0.02% trifluoroacetic acid) and acetonitrile in a ratio of 20:80 (v/v).[5][8]

  • Flow Rate: Not specified, but typically ~1.0 mL/min.

  • UV Detection Wavelength: 231 nm.[5][8]

Bedaquiline_Simultaneous_Workflow Workflow for Simultaneous Quantification of this compound & Delamanid plasma 1. Plasma Sample prep 2. Deproteinization & SPE plasma->prep hplc_injection 3. HPLC Injection (C18 Column) prep->hplc_injection separation 4. Isocratic Separation (Ammonium Acetate / Acetonitrile) hplc_injection->separation detection 5. UV Detection (231 nm) separation->detection quant 6. Quantification detection->quant bdq This compound (5.4 min) quant->bdq dlm Delamanid (2.6 min) quant->dlm

Simultaneous Quantification of this compound & Delamanid

References

Application Notes and Protocols: Bedaquiline Formulation for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bedaquiline (BDQ) is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions by specifically inhibiting mycobacterial ATP synthase.[1][3][4] A primary challenge in the experimental use of this compound is its extremely low aqueous solubility and high lipophilicity (log P ~7.1), categorizing it as a Biopharmaceutics Classification System (BCS) Class II drug.[5] This characteristic necessitates specialized formulation strategies to achieve desired concentrations for in vitro assays and adequate bioavailability for in vivo studies. These application notes provide detailed protocols and data for preparing various this compound formulations for research purposes.

Formulations for In Vitro Experimental Use

For in vitro studies, such as minimum inhibitory concentration (MIC) assays, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in the appropriate culture medium.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro susceptibility testing.

Materials:

  • This compound (pure powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10-33 mg/mL).[4]

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief, gentle warming may be applied if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution for MIC Determination

This protocol outlines the methodology for determining the MIC of this compound against mycobacterial strains using the broth microdilution method.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cation-adjusted Mueller-Hinton broth (CAMHB), supplemented with oleic acid-albumin-dextrose-catalase (OADC) for slow-growing mycobacteria.[6]

  • Sterile 96-well microtiter plates.[7]

  • Mycobacterial inoculum, adjusted to a 0.5 McFarland standard and appropriately diluted.

  • Resazurin solution (for viability assessment, optional).[7]

Procedure:

  • Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 32 µg/mL).[3][8]

  • Add the prepared mycobacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Seal the plates and incubate at 35-37°C. Incubation time varies depending on the species (e.g., 7-14 days for Mycobacterium avium complex).[3][8]

  • Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth.

cluster_prep Stock Solution Preparation cluster_mic MIC Assay Workflow weigh Weigh this compound Powder add_dmso Add DMSO to Target Concentration weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store serial_dilute Prepare Serial Dilutions in Plate store->serial_dilute Use Stock add_inoculum Add Mycobacterial Inoculum serial_dilute->add_inoculum incubate Incubate Plate (e.g., 7-14 days) add_inoculum->incubate read_mic Read MIC Results incubate->read_mic

Workflow for in vitro this compound MIC testing.
Data Presentation: In Vitro Activity of this compound

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Mycobacterial Species.

Mycobacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Concentration Range (µg/mL) Reference
M. tuberculosis ~0.03 - - [9]
M. avium complex (MAC) ≤0.008 - 0.03 ≤0.25 ≤0.008 - 0.06 [3][8]
M. intracellulare 0.03 - - [6]
M. kansasii 0.03 - - [6]

| M. smegmatis | 0.015 | - | - |[7] |

Formulations for In Vivo Experimental Use

Due to its poor solubility, in vivo studies require specialized formulations to ensure adequate absorption and exposure. Common approaches include oral suspensions, intravenous solutions using solubility enhancers, and long-acting injectables.

Protocol 3: Preparation of an Oral Suspension for Animal Models

This protocol is suitable for oral gavage administration in rodents and other animal models.

Materials:

  • This compound salt (e.g., fumarate (B1241708), benzoate)

  • Vehicle: 2% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water

  • Surfactant: 0.1% (v/v) Polysorbate 80 (Tween 80)

  • Sterile container and magnetic stirrer

Procedure:

  • Prepare the vehicle by slowly adding HPMC to the required volume of sterile water while stirring continuously until fully dissolved.

  • Add Polysorbate 80 to the HPMC solution and mix thoroughly.

  • Weigh the required amount of this compound salt powder.

  • Slowly disperse the this compound powder into the vehicle with continuous stirring to form a uniform suspension.[10] A typical concentration for oral dosing is 4.0 mg/mL.[10][11]

  • Maintain stirring during dosing to ensure homogeneity. Prepare fresh daily.

cluster_vehicle Vehicle Preparation cluster_suspension Suspension Formulation dissolve_hpmc Dissolve HPMC in Water add_tween Add Polysorbate 80 dissolve_hpmc->add_tween disperse_bdq Disperse this compound in Vehicle add_tween->disperse_bdq Use Vehicle weigh_bdq Weigh this compound Powder weigh_bdq->disperse_bdq stir Stir Continuously disperse_bdq->stir administer Administer via Oral Gavage stir->administer

Workflow for preparing an oral this compound suspension.
Protocol 4: Preparation of a Long-Acting Injectable (LAI) Formulation

This protocol describes a microsuspension formulation for intramuscular injection, designed for extended release in mouse models.[12]

Materials:

Procedure:

  • Prepare a microsuspension containing this compound and TPGS in a 4:1 ratio.[9][12]

  • Add mannitol to the suspension to a final concentration of 50 mg/mL.[9][12]

  • Adjust the final concentration of this compound to 200 mg/mL in sterile water.[9][12]

  • The formulation should be homogenized before administration via intramuscular injection.

Protocol 5: Preparation of an Intravenous (IV) Solution

For pharmacokinetic studies requiring direct systemic administration, a solubilizing agent like cyclodextrin (B1172386) is necessary. This protocol is based on a formulation used in dogs.[10]

Materials:

  • This compound fumarate

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water, pH adjusted to 3 with HCl.

  • Sterile 0.22 µm filter

Procedure:

  • Prepare the 20% HPβCD solution and adjust the pH to 3.

  • Dissolve the this compound fumarate in the acidic HPβCD solution to a final concentration of 2.0 mg/mL.[10][11]

  • Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Administer via intravenous bolus injection.

Data Presentation: In Vivo Formulations and Pharmacokinetics

Table 2: Examples of this compound Formulations for In Vivo Experimental Use.

Formulation Type Composition Animal Model Dose & Route Reference
Oral Suspension This compound salts in 2% HPMC with 0.1% Polysorbate 80 Dogs 10 mg/kg, Oral [10][11]
Oral Suspension This compound in unspecified vehicle Rats 10 mg/kg, Oral [13]
Oral Suspension This compound in unspecified vehicle Mice 2.67 - 25 mg/kg, Oral [12][14]
Long-Acting Injectable (LAI) Microsuspension with TPGS (4:1 ratio to BDQ) and 50 mg/mL mannitol Mice 160 mg/kg, IM [9][12]
Intravenous (IV) Solution This compound fumarate in 20% HPβCD (pH 3) Dogs 1 mg/kg, IV [10][11]

| Intrapulmonary Solution | this compound in 36% w/v HPβCD and 29% w/v sucrose (B13894) | Guinea Pigs | 15 mg/kg, Intratracheal |[15] |

Table 3: Selected Pharmacokinetic Parameters of this compound in Animal Models.

Animal Model Formulation / Route Dose (mg/kg) Cₘₐₓ (ng/mL) AUC₀₋₂₄ (ng·h/mL) T₁/₂ (h) Reference
Normal Rats Oral 10 482 ± 170 5051 ± 1361 10.3 ± 4.4 [13]
Diabetic Rats Oral 10 259 ± 77 3112 ± 1046 6.3 ± 2.9 [13]
Dogs IV (Fumarate) 1 - - 197 (terminal) [10][11]
Dogs Oral (Fumarate) 10 - 9,267 ± 10,182 (AUC₀₋t) - [16]

| Dogs | Oral (Benzoate) | 10 | - | 19,258 ± 11,803 (AUC₀₋t) | - |[16] |

Specialized Formulations

Self-Nanoemulsifying Drug Delivery System (SNEDDS)

To improve oral bioavailability, SNEDDS have been developed. An optimized SNEDDS formulation consisted of caprylic acid (oil), propylene (B89431) glycol (surfactant), and Transcutol-P (co-surfactant).[5] This formulation resulted in droplet sizes of approximately 98.88 nm and demonstrated enhanced in vitro drug release.[5]

Formulations for Intrapulmonary Administration

Direct delivery to the lungs can be achieved using dry powder aerosols or liquid instillations.

  • Dry Powder: this compound fumarate was dissolved in a solvent system of 80:10:10 water:ethanol:DMF and spray-dried, resulting in particles with a geometric diameter of ~0.88 µm.[15]

  • Aqueous Solution: To overcome poor water solubility for liquid instillation, a 15 mg/mL this compound solution was prepared using 36% w/v 2-hydroxypropyl-β-cyclodextrin and 29% w/v sucrose in water.[15] This formulation was stable for at least 7 days when refrigerated.[1]

cluster_logic This compound Formulation Logic cluster_sol_invitro In Vitro Solutions cluster_sol_invivo In Vivo Solutions challenge Challenge: Poor Aqueous Solubility goal_invitro Goal: In Vitro Assays (e.g., MIC) challenge->goal_invitro goal_invivo Goal: In Vivo Studies (e.g., PK, Efficacy) challenge->goal_invivo sol_dmso Dissolve in DMSO (Stock Solution) goal_invitro->sol_dmso sol_oral Oral Suspensions (HPMC, Tween 80) goal_invivo->sol_oral sol_iv IV Solutions (Cyclodextrin) goal_invivo->sol_iv sol_lai Long-Acting Injectable (Microsuspension) goal_invivo->sol_lai sol_pulm Pulmonary Delivery (Spray-dried, Cyclodextrin) goal_invivo->sol_pulm

Logical relationships in this compound formulation strategies.

References

Application Notes and Protocols for Bedaquiline Combination Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical research into Bedaquiline in combination with new tuberculosis (TB) drug candidates. Detailed protocols for key experimental assays are included to facilitate the design and execution of similar studies.

Introduction to this compound and Combination Therapy

This compound (BDQ), a diarylquinoline, is a potent anti-TB drug that functions by inhibiting the mycobacterial ATP synthase.[1] It is a cornerstone of treatment for multidrug-resistant TB (MDR-TB). To enhance efficacy, shorten treatment duration, and combat the emergence of resistance, research is increasingly focused on combination therapies pairing this compound with novel drug candidates. This document outlines the preclinical assessment of such combinations.

Featured New Drug Candidates in Combination with this compound

Recent preclinical research has highlighted several promising new drug candidates for use in combination with this compound:

  • TBAJ-876: A next-generation diarylquinoline with a potentially improved safety profile compared to this compound.[2][3]

  • BTZ-043: A benzothiazinone that inhibits the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis.[4][5][6]

  • GSK2556286: A novel agent that has shown promising results in preclinical models when combined with this compound.[7]

  • Delamanid: A nitroimidazole that inhibits mycolic acid synthesis.[8]

  • Pretomanid: Another nitroimidazole with potent bactericidal and sterilizing activity.

  • Linezolid: An oxazolidinone that inhibits protein synthesis.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with these new drug candidates.

In Vitro Synergy Data

Table 1: In Vitro Synergy of this compound Combinations against Mycobacterium tuberculosis

Drug CombinationM. tuberculosis StrainAssayFractional Inhibitory Concentration Index (FICI)InteractionReference
This compound + BTZ-043H37RvCheckerboard0.5Synergy[5]

Table 2: In Vitro Synergy of this compound Combinations against Mycobacterium abscessus

Drug CombinationM. abscessus StrainAssayFractional Inhibitory Concentration Index (FICI)InteractionReference
This compound + TBAJ-876Clinical IsolateCheckerboard0.48Synergy[9]
Cefoxitin + TBAJ-876Clinical IsolateCheckerboard0.42Synergy[9]
Imipenem + TBAJ-876Clinical IsolateCheckerboard0.55Additivity[9]
Rifabutin + TBAJ-876Clinical IsolateCheckerboard0.68Additivity[9]
In Vivo Efficacy Data (Murine Model)

Table 3: In Vivo Efficacy of this compound Combinations in a Murine Model of Tuberculosis

Drug RegimenMouse StrainDuration of TreatmentChange in Bacterial Load (log10 CFU) in LungsReference
This compound (25 mg/kg)BALB/c14 weeks---[10]
This compound (25 mg/kg) + Delamanid (2.5 mg/kg) + Linezolid (100 mg/kg)BALB/c24 weeksSignificantly greater reduction than standard HRZE regimen[8]
This compound (25 mg/kg) + Pretomanid + LinezolidBALB/c2 monthsSignificant reduction
TBAJ-876 (6.25 mg/kg) + Pretomanid + LinezolidBALB/c1 monthSignificantly greater reduction than this compound (25 mg/kg) + Pretomanid + Linezolid[2]
TBAJ-876 (12.5 mg/kg) + Pretomanid + LinezolidBALB/c1 monthSignificantly greater reduction than this compound (25 mg/kg) + Pretomanid + Linezolid[2]
This compound + GSK2556286 + TBA-7371BALB/cNot SpecifiedComparable to BPaL regimen[7]
This compound-containing regimenBALB/c8 weeksTotal organ CFU clearance[10][11]
Standard regimen (RIF, INH, PZA, EMB)BALB/c14 weeksTotal organ CFU clearance[10][11]

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Assay

This protocol is adapted from the resazurin (B115843) microtiter assay (REMA) method.[12]

Objective: To determine the in vitro interaction (synergistic, additive, indifferent, or antagonistic) between this compound and a new drug candidate against Mycobacterium tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • New drug candidate stock solution

  • 96-well microtiter plates (polystyrene)[13]

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile water

  • Incubator at 37°C

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and the new drug candidate in 7H9 broth.

    • In a 96-well plate, add 50 µL of 7H9 broth to each well.

    • Add 50 µL of the this compound dilutions horizontally across the plate.

    • Add 50 µL of the new drug candidate dilutions vertically down the plate. This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:1000 in 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well of the 96-well plate.

    • Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days, add 30 µL of the resazurin solution to each well.

    • Incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Time-Kill Kinetics Assay

This protocol provides a method to assess the bactericidal activity of drug combinations over time.[14][15]

Objective: To evaluate the rate of killing of M. tuberculosis by this compound in combination with a new drug candidate.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth with OADC supplement

  • This compound and new drug candidate stock solutions

  • Sterile saline with 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar (B569324) plates

  • Incubator at 37°C

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Dilute the culture in fresh 7H9 broth to a starting concentration of approximately 10^6 CFU/mL.

  • Drug Exposure:

    • Prepare flasks with 7H9 broth containing the desired concentrations of this compound, the new drug candidate, and their combination.

    • Include a drug-free growth control.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling:

    • Incubate the flasks at 37°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 7, 14, and 21 days), withdraw an aliquot from each flask.

  • Colony Forming Unit (CFU) Counting:

    • Prepare serial tenfold dilutions of each aliquot in sterile saline with Tween 80.

    • Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each drug combination and control.

    • A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent. An additive effect is a < 2-log10 but > 1-log10 decrease, while indifference is a < 1-log10 change. Antagonism is indicated by a > 1-log10 increase in CFU/mL compared to the most active single agent.

In Vivo Efficacy Assessment: Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combination therapies in a mouse model.[10][16]

Objective: To determine the in vivo bactericidal and sterilizing activity of a this compound combination regimen in a murine model of chronic TB infection.

Materials:

  • BALB/c or C3HeB/FeJ mice

  • M. tuberculosis strain (e.g., H37Rv)

  • Aerosol infection chamber

  • This compound and new drug candidate formulations for oral gavage

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates with OADC supplement and appropriate antibiotics to prevent contamination.

Procedure:

  • Infection:

    • Infect mice with a low dose of M. tuberculosis via the aerosol route to establish a chronic infection in the lungs.

  • Treatment:

    • Four to six weeks post-infection, randomize mice into treatment and control groups.

    • Administer the drug regimens (e.g., this compound alone, new drug candidate alone, the combination, and a standard TB regimen as a positive control) daily or as per the desired schedule via oral gavage. A vehicle-only group serves as the negative control.

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment (e.g., after 4, 8, and 12 weeks of therapy), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.

  • Relapse Study (Assessment of Sterilizing Activity):

    • After the completion of treatment, keep a subset of mice for an additional period (e.g., 3 months) without treatment.

    • At the end of this period, euthanize the mice and determine the bacterial load in their lungs and spleens as described above.

    • The proportion of mice with recurring bacterial growth is indicative of relapse.

  • Data Analysis:

    • Calculate the mean log10 CFU per organ for each group at each time point.

    • Compare the reduction in bacterial load between the different treatment groups.

    • Analyze the relapse rates in the different groups after cessation of therapy.

Visualizations

Signaling Pathway of this compound

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (F1Fo subunits) Proton_Channel Proton Channel (c-subunit ring) ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes This compound This compound This compound->Proton_Channel binds to and blocks Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase drives rotation Cell_Death Bacterial Cell Death ATP_Production->Cell_Death depletion leads to

Caption: Mechanism of action of this compound targeting the ATP synthase in Mycobacterium tuberculosis.

Experimental Workflow for In Vitro Synergy Testing

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Drug_Dilution Prepare Drug Dilutions (this compound & New Candidate) Plate_Setup Set up 96-well Plate (Checkerboard Format) Drug_Dilution->Plate_Setup Inoculum_Prep Prepare M. tuberculosis Inoculum (~10^5 CFU/mL) Inoculation Inoculate Plate Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C (7 days) Inoculation->Incubation Resazurin Add Resazurin (Incubate 24-48h) Incubation->Resazurin Read_MIC Determine MICs Resazurin->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Interaction (Synergy, Additive, etc.) Calculate_FICI->Interpret

Caption: Workflow for determining in vitro drug synergy using the checkerboard assay.

Logical Relationship for In Vivo Efficacy Studies

InVivo_Logic cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Infection Aerosol Infection of Mice with M. tuberculosis Randomization Randomize Mice into Treatment Groups Infection->Randomization Drug_Admin Daily Oral Gavage with Drug Combinations Randomization->Drug_Admin Monitoring Monitor Animal Health Drug_Admin->Monitoring Bacterial_Load Determine Bacterial Load (CFU) in Lungs and Spleen Drug_Admin->Bacterial_Load at various time points Relapse_Study Assess Relapse Rates Post-Treatment Drug_Admin->Relapse_Study after treatment completion Analysis Compare Efficacy of Different Regimens Bacterial_Load->Analysis Relapse_Study->Analysis

Caption: Logical workflow for assessing the in vivo efficacy of new TB drug regimens in a mouse model.

References

Application Notes and Protocols: Bedaquiline in Latent Tuberculosis Infection (LTBI) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bedaquiline in preclinical studies of latent tuberculosis infection (LTBI). They are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and this compound-containing regimens against dormant Mycobacterium tuberculosis.

Introduction

Latent tuberculosis infection (LTBI) is a state where an individual is infected with Mycobacterium tuberculosis but does not have active TB disease. These dormant, non-replicating bacteria are phenotypically tolerant to many anti-TB drugs, making treatment challenging. This compound, a diarylquinoline antibiotic, has a unique mechanism of action by targeting the ATP synthase of M. tuberculosis, an essential enzyme for both replicating and non-replicating bacteria.[1][2][3] This makes it a promising candidate for the treatment of LTBI.[4] This document outlines key experimental models and protocols for evaluating this compound's activity against latent TB.

Mechanism of Action of this compound

This compound inhibits the proton pump of the mycobacterial ATP synthase enzyme, specifically binding to the c subunit.[2] This disrupts the production of ATP, the primary energy currency of the cell, leading to bacterial death.[2][5] A significant advantage of this compound is its ability to act on both actively replicating and non-replicating (dormant) mycobacterial cells, making it a powerful tool for eradicating both active and latent tuberculosis infections.[2][4]

cluster_membrane Mycobacterial Inner Membrane atp_synthase ATP Synthase (F1Fo) proton_channel Proton Channel (Fo) atp_production ATP Production proton_channel->atp_production Inhibition This compound This compound This compound->proton_channel Binds to c-subunit bacterial_death Bacterial Cell Death atp_production->bacterial_death Depletion leads to

Caption: this compound's mechanism of action against M. tuberculosis.

Preclinical Models for LTBI Studies

Several animal models are utilized to study LTBI and evaluate drug efficacy. The Cornell model and paucibacillary mouse models are prominent examples.

The Cornell Mouse Model of Latent Tuberculosis

The Cornell model is a well-defined in vivo model used to study persistent M. tuberculosis infection and relapse.[6][7]

cluster_workflow Cornell Model Experimental Workflow infection Aerosol Infection of Mice with M. tuberculosis treatment Initiate Drug Treatment Regimens (e.g., Standard vs. This compound-containing) infection->treatment After establishment of infection monitoring Monitor Bacterial Load (CFU counts) in Lungs and Spleen treatment->monitoring Throughout treatment period immunosuppression Induce Immunosuppression (e.g., with hydrocortisone) monitoring->immunosuppression After completion of treatment relapse Assess Disease Relapse (Positive M. tuberculosis cultures) immunosuppression->relapse Monitor for relapse

Caption: Experimental workflow for the Cornell mouse model.

Paucibacillary Mouse Model of LTBI

This model establishes a stable, low-level M. tuberculosis lung infection, mimicking human LTBI.[8][9][10]

cluster_workflow Paucibacillary Model Experimental Workflow immunization Immunization of Mice (e.g., with M. bovis rBCG30) challenge Aerosol Challenge with M. tuberculosis H37Rv immunization->challenge stabilization Allow Infection to Stabilize (e.g., 13 weeks) challenge->stabilization treatment Initiate Drug Treatment Regimens stabilization->treatment outcome Measure Primary Outcome: Decline in M. tuberculosis lung CFU counts treatment->outcome

Caption: Experimental workflow for the paucibacillary mouse model.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating this compound in LTBI models.

Table 1: Efficacy of this compound-Containing Regimen in the Cornell Mouse Model[6][11]
ParameterStandard Regimen (RIF, INH, PZA, EMB)This compound-Containing Regimen (RIF, INH, PZA, BDQ)
Time to Organ CFU Clearance 14 weeks8 weeks
Eradication of Persistent Bacilli Not achieved at 8 weeksAchieved at 8 weeks
Disease Relapse Rate (post-hydrocortisone) 90%0%
Table 2: Activity of Oral this compound in a Paucibacillary Mouse Model of LTBI (12 Weeks of Treatment)[8][9][10]
Treatment Regimen (Dose)RouteFrequencyTotal Log10 CFU Reduction in Lungs
This compound (25 mg/kg)OralDaily~4.7
This compound (8 mg/kg)OralDaily4.1
This compound (5.33 mg/kg)OralDaily2.8
This compound (2.67 mg/kg)OralDaily1.6
Rifampin (10 mg/kg)OralDaily~3.5
Rifapentine (15 mg/kg) + Isoniazid (50 mg/kg)OralOnce-weekly~4.5
Table 3: Activity of Long-Acting Injectable (LAI) this compound in a Paucibacillary Mouse Model of LTBI (at 12 Weeks)[8][9][10]
Treatment Regimen (Dose)RouteFrequencyTotal Log10 CFU Reduction in Lungs
BLAI-160 (160 mg/kg)IntramuscularOne dose2.9
BLAI-160 (160 mg/kg)IntramuscularTwo monthly doses3.2
BLAI-160 (160 mg/kg)IntramuscularThree monthly doses3.5

Experimental Protocols

Protocol 1: Cornell Mouse Model for this compound Efficacy Testing[6][11]

1. Infection:

  • Inoculate mice (e.g., BALB/c) via aerosol with a low dose of M. tuberculosis (e.g., H37Rv).

  • Allow the infection to establish for a defined period (e.g., 3 weeks) until bacterial counts peak.

2. Treatment:

  • Randomly assign mice to treatment groups:

    • Standard Regimen: Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol.

    • This compound-Modified Regimen: Rifampicin, Isoniazid, Pyrazinamide, and this compound (replacing Ethambutol).

  • Administer drugs for a specified duration (e.g., 14 weeks).

3. Monitoring:

  • At various time points during and after treatment, euthanize a subset of mice from each group.

  • Homogenize lung and spleen tissues and plate serial dilutions on appropriate media (e.g., Middlebrook 7H11 agar) to determine CFU counts.

  • To detect persistent bacteria, use culture filtrate containing Resuscitation-Promoting Factors (RPFs).

4. Relapse Assessment:

  • After the treatment period, administer an immunosuppressant (e.g., hydrocortisone) to the remaining mice for a defined period (e.g., 8 weeks).

  • Euthanize the mice and culture lung and spleen homogenates to determine the percentage of mice with positive M. tuberculosis cultures, indicating disease relapse.

Protocol 2: Paucibacillary Mouse Model for this compound (Oral and LAI) Efficacy Testing[8][9][10]

1. Immunization and Challenge:

  • Immunize mice (e.g., BALB/c) with M. bovis rBCG30.

  • After a defined period, challenge the mice via aerosol with M. tuberculosis H37Rv.

2. Infection Stabilization:

  • Allow the infection to establish and stabilize into a paucibacillary state for approximately 13 weeks.

3. Treatment:

  • Randomly assign mice to various treatment groups, including:

    • Untreated negative control.

    • Positive controls (e.g., daily rifampin, once-weekly rifapentine-isoniazid, daily high-dose oral this compound).

    • Test regimens of daily oral this compound at varying doses.

    • Test regimens of long-acting injectable (LAI) this compound, administered as single or multiple doses.

4. Outcome Measurement:

  • The primary outcome is the decline in M. tuberculosis lung CFU counts over the treatment period (e.g., 12 weeks).

  • At specified time points, euthanize mice from each group, homogenize the lungs, and plate serial dilutions to determine CFU counts.

Clinical Perspective and Future Directions

Preclinical findings have spurred clinical investigations into this compound for TB prevention. The BREACH-TB trial, for instance, is evaluating a one-month oral this compound regimen for preventing both drug-susceptible and drug-resistant TB.[11] The development of long-acting injectable formulations of this compound holds significant promise for improving treatment adherence and simplifying LTBI management.[12][13]

Safety and Monitoring

While this compound is a potent anti-TB agent, it is associated with potential adverse effects, most notably QT interval prolongation and hepatotoxicity.[14][15][16] In clinical settings, regular monitoring, including electrocardiograms (ECGs) and liver function tests, is crucial, especially for high-risk patients.[14][17] Although these adverse events are more extensively documented in the context of active TB treatment, they remain important considerations for LTBI studies, particularly those involving long-term administration.

Conclusion

This compound's unique mechanism of action against both replicating and non-replicating M. tuberculosis makes it a highly valuable tool in the fight against latent TB. The preclinical models and protocols described herein provide a robust framework for the continued evaluation of this compound and the development of novel, shorter, and more effective regimens for the treatment of LTBI. The promising results from these studies are paving the way for innovative clinical strategies to tackle this silent epidemic.

References

Application Notes and Protocols for Bedaquiline Research in HIV-Tuberculosis Co-infected Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Bedaquiline for the treatment of tuberculosis (TB) in the context of HIV co-infection. This document includes a summary of key quantitative data, detailed experimental protocols for relevant in vitro and in vivo models, and visualizations of the drug's mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the efficacy and pharmacokinetic parameters of this compound in HIV co-infected and non-co-infected individuals, as well as the impact of co-administered antiretroviral therapy.

Table 1: Efficacy of this compound-Containing Regimens in Patients with Drug-Resistant TB with and without HIV Co-infection.

OutcomeThis compound GroupControl GroupPatient PopulationReference
Sputum Culture Conversion
at 24 weeks79.5%-MDR-TB or XDR-TB[1]
at 6 months83%-DR-TB, 77% HIV+[1]
Favorable Outcome (Cure/Completed)63%-DR-TB, 77% HIV+[1]
Mortality
During treatment17%-DR-TB, 77% HIV+[1]

MDR-TB: Multidrug-resistant tuberculosis; XDR-TB: Extensively drug-resistant tuberculosis; DR-TB: Drug-resistant tuberculosis.

Table 2: Pharmacokinetic Parameters of this compound in the Presence of Antiretroviral Agents in HIV-TB Co-infected Patients.

Antiretroviral AgentThis compound AUCThis compound CmaxThis compound TmaxThis compound t1/2M2 Metabolite AUCReference
Nevirapine No significant changeNo significant changeNo significant changeNo significant changeNo significant change[2][3]
Lopinavir/Ritonavir Increased (67,002 vs 34,730 ng·h/mL)-Increased (6 vs 4 h)Increased (55 vs 31 h)No significant change[2]
Efavirenz Reduced by ~50%----[4]

AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; t1/2: Half-life.

Experimental Protocols

In Vitro Macrophage Co-infection Model with M. tuberculosis and HIV-1

This protocol describes a method for establishing an in vitro co-infection model using human monocyte-derived macrophages (MDMs) to evaluate the efficacy of this compound.[5][6][7]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • MACS CD14 MicroBeads and columns

  • RPMI-1640 medium with L-glutamine

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • HIV-1 (e.g., BaL strain)

  • This compound

  • 7H9 broth and 7H11 agar (B569324)

  • p24 ELISA kit

  • Cell viability assay kit (e.g., MTT or LDH)

Protocol:

  • Isolation and Differentiation of Monocyte-Derived Macrophages (MDMs):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).

    • Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.

  • Infection of MDMs:

    • Prepare a single-cell suspension of M. tuberculosis H37Rv.

    • Infect the differentiated MDMs with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 for 4 hours.

    • Wash the cells to remove extracellular bacteria.

    • Subsequently, infect the cells with HIV-1 at a relevant MOI for 2-4 hours.

    • Wash the cells to remove unbound virus.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add serial dilutions of this compound to the co-infected MDM cultures. Include appropriate vehicle controls.

    • Incubate the treated cells for the desired duration (e.g., 3-7 days).

  • Endpoint Analysis:

    • Mycobacterial Viability: Lyse the MDMs with a gentle detergent (e.g., 0.1% saponin) and plate serial dilutions of the lysate on 7H11 agar plates. Incubate at 37°C for 3-4 weeks and enumerate colony-forming units (CFUs).

    • HIV-1 Replication: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.

    • Cell Viability: Assess the cytotoxicity of the treatment using a standard cell viability assay (e.g., MTT or LDH assay).

Humanized Mouse Model of HIV-TB Co-infection

This protocol outlines the establishment of a humanized mouse model for in vivo evaluation of this compound in the context of HIV-TB co-infection, based on the use of NSG-SGM3 mice.[8][9][10][11][12]

Materials:

  • NOD-scid IL2Rgammanull-SGM3 (NSG-SGM3) mice

  • Human CD34+ hematopoietic stem cells (HSCs)

  • Irradiation source (e.g., X-ray irradiator)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • HIV-1 (e.g., BaL strain)

  • This compound formulation for oral gavage

  • Flow cytometry antibodies (for human CD45, CD3, CD4, CD8, etc.)

  • Equipment for aerosol infection of mice

  • BSL-3 facility

Protocol:

  • Generation of Humanized Mice:

    • Sub-lethally irradiate young (1-3 days old) NSG-SGM3 mice.

    • Intrahepatically inject human CD34+ HSCs into the irradiated pups.

    • Monitor the reconstitution of the human immune system by performing flow cytometry on peripheral blood samples starting at 12-16 weeks post-transplantation. Confirm the presence of human hematopoietic cells (hCD45+), including T cells (CD3+, CD4+, CD8+).

  • Co-infection:

    • Infect the humanized mice with a low dose of M. tuberculosis H37Rv via the aerosol route.

    • Two to four weeks after TB infection, infect the mice with HIV-1 via intraperitoneal or intravenous injection.

    • Monitor the progression of both infections. For HIV, measure viral load in the plasma. For TB, monitor clinical signs and bacterial burden in organs at defined time points.

  • This compound Treatment:

    • Prepare a stable formulation of this compound for oral administration.

    • Begin treatment with this compound at a clinically relevant dose and schedule.

    • Include a vehicle-treated control group.

  • Evaluation of Efficacy and Pharmacokinetics:

    • At the end of the treatment period, euthanize the mice.

    • Homogenize lungs and spleens and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).

    • Collect blood samples at various time points to determine the pharmacokinetic profile of this compound and its metabolites using LC-MS/MS.

    • Analyze immune cell populations in the blood, spleen, and lungs by flow cytometry to assess the impact of treatment on the human immune cells.

Visualizations

This compound Mechanism of Action

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane atp_synthase ATP Synthase (F1Fo) c_ring c-subunit ring atp ATP atp_synthase->atp c_ring->atp_synthase Rotation protons_out Protons (H+) (Periplasmic Space) protons_out->c_ring Proton Motive Force protons_in Protons (H+) (Cytoplasm) adp ADP + Pi adp->atp_synthase This compound This compound This compound->c_ring Binds and inhibits rotation

Caption: this compound inhibits mycobacterial ATP synthase.

Experimental Workflow for In Vitro Drug Interaction Studies

In_Vitro_DDI_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis start Isolate & Differentiate Human MDMs infect_tb Infect with M. tuberculosis start->infect_tb infect_hiv Infect with HIV-1 infect_tb->infect_hiv control Vehicle Control infect_hiv->control bdq This compound Alone infect_hiv->bdq arv Antiretroviral Alone infect_hiv->arv combo This compound + Antiretroviral infect_hiv->combo cfu M. tb CFU Enumeration control->cfu p24 HIV-1 p24 ELISA control->p24 toxicity Cytotoxicity Assay control->toxicity bdq->cfu bdq->p24 bdq->toxicity arv->cfu arv->p24 arv->toxicity combo->cfu combo->p24 combo->toxicity

Caption: Workflow for in vitro HIV-TB co-infection drug studies.

References

Application Notes and Protocols for Bedaquiline Resistance Selection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at selecting for and characterizing Bedaquiline (BDQ) resistance in Mycobacterium tuberculosis (Mtb). The protocols outlined below are compiled from established methodologies to ensure reproducibility and accuracy.

Introduction

This compound is a diarylquinoline antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions by specifically inhibiting the mycobacterial ATP synthase, an enzyme essential for energy production in the bacterium.[1][2] However, the emergence of this compound resistance poses a significant threat to its clinical efficacy.[1][3] Understanding the mechanisms of resistance and developing robust methods to select for and characterize resistant mutants are crucial for the development of new anti-tuberculosis drugs and for optimizing existing treatment regimens.

The primary mechanisms of this compound resistance involve mutations in the atpE gene, which encodes the c-subunit of the ATP synthase, and mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[1][2][4][5] Mutations in pepQ have also been associated with low-level resistance.[1][2][6]

This document provides detailed protocols for the in vitro selection of this compound-resistant Mtb mutants, their phenotypic characterization through drug susceptibility testing, and their genotypic analysis to identify resistance-conferring mutations.

Experimental Design Overview

A typical experimental workflow for selecting and characterizing this compound-resistant Mtb involves several key stages. The following diagram illustrates the logical progression of these experiments.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_selection Phase 2: Resistance Selection cluster_characterization Phase 3: Characterization cluster_analysis Phase 4: Data Analysis Prep Bacterial Strain Preparation & Media Formulation DirectSelection Direct Plating on BDQ-Containing Agar (B569324) Prep->DirectSelection Inoculation SerialPassage Serial Passage in Sub-inhibitory BDQ Prep->SerialPassage Inoculation Phenotypic Phenotypic Analysis (MIC Determination) DirectSelection->Phenotypic SerialPassage->Phenotypic Genotypic Genotypic Analysis (WGS/Sanger Sequencing) Phenotypic->Genotypic DataAnalysis Data Interpretation & Correlation Genotypic->DataAnalysis

Caption: A logical workflow for this compound resistance selection studies.

Protocols for In Vitro Resistance Selection

Two primary methods are commonly employed to select for this compound-resistant mutants in vitro: direct plating on drug-containing solid media and serial passage in liquid culture with increasing drug concentrations.

Protocol 2.1: Direct Plating for Spontaneous Mutants

This method isolates spontaneous mutants that are resistant to a specific, typically high, concentration of this compound.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv, or clinical isolates)

  • Middlebrook 7H10 or 7H11 agar, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution (dissolved in DMSO)

  • Sterile saline with 0.05% Tween 80

  • Incubator at 37°C

Procedure:

  • Prepare a log-phase culture of the Mtb strain in Middlebrook 7H9 broth supplemented with OADC.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Prepare 7H10 or 7H11 agar plates containing various concentrations of this compound. Concentrations should range from 4x to 20x the Minimum Inhibitory Concentration (MIC) of the parental strain.[5][7] A drug-free control plate must be included.

  • Plate approximately 108 to 109 colony-forming units (CFU) onto each this compound-containing plate and a dilution of the culture onto the drug-free control plate to determine the initial CFU count.[5]

  • Incubate the plates at 37°C for 4-8 weeks.[7]

  • Monitor the plates for the appearance of colonies on the drug-containing media.

  • Isolate individual colonies and sub-culture them onto fresh this compound-containing and drug-free agar to confirm the resistant phenotype.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of CFUs plated.

Protocol 2.2: Serial Passage for Stepwise Resistance Development

This method mimics the gradual development of resistance that may occur during suboptimal drug therapy.[8]

Materials:

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • This compound stock solution

  • Incubator at 37°C with shaking capabilities

Procedure:

  • Inoculate a tube of 7H9 broth with the Mtb strain.

  • Add this compound at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the MIC of the parental strain).[9][10]

  • Incubate the culture at 37°C with shaking until growth is observed (typically 7-14 days).

  • Transfer an aliquot of the culture to a fresh tube of 7H9 broth containing a two-fold higher concentration of this compound.[8][11]

  • Repeat this process for multiple passages, progressively increasing the this compound concentration.

  • Periodically, plate an aliquot of the culture on drug-free agar to check for contamination and to isolate single colonies for further analysis.

  • Once growth is established at a significantly higher this compound concentration, isolate colonies for phenotypic and genotypic characterization.

Phenotypic Characterization: Drug Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is essential to quantify the level of resistance in the selected mutants.

Protocol 3.1: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of this compound.[5][12]

Materials:

  • 96-well microtiter plates (polystyrene is recommended as this compound can bind to polypropylene)[13]

  • Middlebrook 7H9 broth with OADC supplement

  • This compound stock solution

  • Resazurin (B115843) solution (for viability testing)

  • Mtb mutant and parental strains

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of each Mtb strain and adjust the turbidity to a McFarland standard of 0.5. Dilute the suspension so that the final concentration in each well is approximately 5 x 105 CFU/mL.[12]

  • Add 100 µL of the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Seal the plates and incubate at 37°C for 7-14 days.[12]

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).[5]

Table 1: this compound MIC Breakpoints and Quality Control Ranges

MethodMediumBreakpoint (Susceptible)H37Rv QC Range (µg/mL)
Broth Microdilution7H9≤0.12 µg/mL0.015–0.06
Agar Proportion7H10/7H11≤0.25 µg/mL0.015–0.12
MGIT 960MGIT≤1.0 µg/mLN/A

Data compiled from multiple sources.[1][14][15]

Genotypic Characterization

Identifying the genetic basis of resistance is crucial for understanding the mechanisms involved.

Protocol 4.1: Whole Genome Sequencing (WGS)

WGS provides a comprehensive view of all genetic mutations in the resistant mutants compared to the parental strain.[6][16]

Procedure:

  • Extract high-quality genomic DNA from the this compound-resistant mutants and the parental strain.

  • Prepare sequencing libraries according to the manufacturer's protocols (e.g., Illumina).

  • Perform high-throughput sequencing.

  • Align the sequencing reads to a reference Mtb genome (e.g., H37Rv).

  • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants that are not present in the parental strain.

  • Focus on mutations in genes known to be associated with this compound resistance (atpE, Rv0678, pepQ) and also look for novel mutations in other genes.[6][16][17]

Protocol 4.2: Sanger Sequencing for Targeted Gene Analysis

If WGS is not feasible, Sanger sequencing can be used to analyze specific genes of interest.

Procedure:

  • Design primers to amplify the entire coding sequence and flanking regions of atpE, Rv0678, and pepQ.

  • Perform PCR using genomic DNA from the resistant mutants and the parental strain as a template.

  • Purify the PCR products.

  • Sequence the purified PCR products using the designed primers.

  • Align the sequences from the mutant and parental strains to identify mutations.

Table 2: Common Mutations Associated with this compound Resistance

GeneMutation TypeEffect on MICCross-Resistance
atpENon-synonymous SNPs (e.g., A63P, I66M)High-level (10-128 fold increase)None reported
Rv0678Frameshift insertions/deletions, nonsense mutations, non-synonymous SNPsLow to moderate-level (2-8 fold increase)Clofazimine (B1669197)
pepQVarious mutationsLow-levelClofazimine

This table summarizes data from multiple studies.[1][2][7][18]

Signaling Pathways and Mechanisms of Resistance

Understanding the molecular pathways affected by this compound and the mechanisms by which mutations confer resistance is critical for interpreting experimental results.

This compound's Mechanism of Action and Target-Based Resistance

This compound targets the ATP synthase, specifically the c-subunit encoded by the atpE gene, thereby disrupting the proton motive force and depleting cellular ATP. Mutations in atpE can prevent this compound from binding to its target, thus conferring resistance.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production atpE atpE (c-subunit) This compound This compound This compound->atpE Inhibits Cell_Death Bacterial Cell Death This compound->Cell_Death Leads to Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives atpE_Mutation atpE Mutation atpE_Mutation->atpE Alters binding site Resistance Resistance atpE_Mutation->Resistance Confers

Caption: Mechanism of this compound action and target-based resistance.

Non-Target-Based Resistance via Efflux Pump Upregulation

The most common mechanism of low-level this compound resistance involves mutations in the Rv0678 gene. Rv0678 is a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations that inactivate Rv0678 lead to the overexpression of this pump, which then actively transports this compound out of the cell.

Efflux_Pump_Regulation Rv0678_gene Rv0678 gene Rv0678_protein Rv0678 Repressor Protein Rv0678_gene->Rv0678_protein transcribes & translates MmpSL_operon mmpS5-mmpL5 operon Rv0678_protein->MmpSL_operon Represses MmpSL_pump MmpS5-MmpL5 Efflux Pump MmpSL_operon->MmpSL_pump Expresses Bedaquiline_in This compound (intracellular) Bedaquiline_out This compound (extracellular) Bedaquiline_in->Bedaquiline_out Efflux MmpS5-MmpL5 Pump Rv0678_mutation Rv0678 Mutation Rv0678_mutation->Rv0678_gene Causes inactivation Resistance Low-Level Resistance Rv0678_mutation->Resistance

Caption: Regulation of the MmpS5-MmpL5 efflux pump by Rv0678.

Advanced Models: The Hollow-Fiber System

For more complex pharmacokinetic and pharmacodynamic (PK/PD) studies, the hollow-fiber infection model can be utilized. This system allows for the simulation of human-like drug concentration-time profiles, providing valuable insights into the emergence of resistance under conditions that more closely mimic in vivo scenarios.[19][20][21][22] While a detailed protocol is beyond the scope of these notes, this model is a powerful tool for advanced drug development research.[21][22][23]

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the selection and characterization of this compound-resistant Mycobacterium tuberculosis. By combining in vitro selection methods with comprehensive phenotypic and genotypic analyses, researchers can gain critical insights into the mechanisms of this compound resistance. This knowledge is essential for the surveillance of emerging resistance, the development of rapid diagnostic tools, and the design of novel therapeutic strategies to combat multidrug-resistant tuberculosis.

References

Bedaquiline in Novel Drug Delivery Systems: Application Notes and Protocols for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the formulation and evaluation of bedaquiline in various novel drug delivery systems for tuberculosis (TB) research. The aim is to enhance the therapeutic efficacy of this compound, a critical drug for multidrug-resistant TB (MDR-TB), by improving its solubility, bioavailability, and targeting to infection sites while minimizing systemic toxicity.[1][2][3][4][5][6]

Introduction to this compound and the Need for Novel Drug Delivery

This compound (BDQ) is a diarylquinoline antimycobacterial agent that was granted accelerated approval by the US Food and Drug Administration (FDA) in 2012 for the treatment of MDR-TB.[1][7][8][9] Its unique mechanism of action involves the inhibition of the F1/F0 ATP synthase in Mycobacterium tuberculosis, leading to bactericidal activity against both replicating and dormant bacilli.[3][5][7][10] Despite its potency, this compound's clinical use is hampered by poor water solubility, which can lead to variable oral bioavailability, and concerns about dose-dependent cardiotoxicity (QT interval prolongation).[1][2][11][12]

Novel drug delivery systems offer a promising strategy to overcome these limitations.[2][13] By encapsulating this compound in carriers such as lipid nanoparticles, liposomes, and polymeric micelles, it is possible to:

  • Enhance aqueous dispersibility and dissolution.

  • Improve pharmacokinetic profiles and bioavailability.[14]

  • Enable targeted delivery to macrophages and the lungs, the primary sites of TB infection.

  • Reduce systemic side effects.[15][16]

  • Develop long-acting formulations to improve patient adherence.[17][18][19][20][21]

This document outlines protocols for the preparation and characterization of several this compound-loaded nanoformulations.

This compound-Loaded Lipid Nanoparticles (LNPs)

Lipid nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are effective vehicles for lipophilic drugs like this compound. They are composed of biocompatible and biodegradable lipids, offering good stability and high drug encapsulation efficiency.[1][2]

Quantitative Data Summary
FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
BQ-SLN3144-16.392.0513.33[22][23]
Neutral BQ-LNPs-->90up to 10[1][2]
Cationic BQ-LNPs-->90up to 10[1][2]
Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol is based on the methodology for preparing BQ-SLNs.[22]

Materials:

  • This compound (BQ)

  • Solid Lipid (e.g., Glyceryl monostearate - GMS)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Phospholipon 90G - PL90G)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Centrifuge

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid (GMS) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (Poloxamer 188) and co-surfactant (PL90G) in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize at high speed (e.g., 10,000 rpm) for a specified duration (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Cool the resulting emulsion in an ice bath while stirring to allow for the solidification of the lipid and the formation of SLNs.

  • Purification: Centrifuge the SLN dispersion to separate the nanoparticles from any unencapsulated drug. Wash the pellet with purified water and re-centrifuge.

  • Storage: Resuspend the final SLN pellet in a suitable aqueous medium, potentially with a cryoprotectant for lyophilization and long-term storage.

Experimental Workflow: BQ-SLN Preparation

BQ_SLN_Preparation cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase melt_lipid Melt Solid Lipid (e.g., GMS) dissolve_bdq Dissolve this compound in Molten Lipid melt_lipid->dissolve_bdq homogenization High-Shear Homogenization dissolve_bdq->homogenization dissolve_surfactants Dissolve Surfactant & Co-surfactant in Heated Water dissolve_surfactants->homogenization cooling Cooling & Stirring (Nanoparticle Formation) homogenization->cooling purification Centrifugation & Washing cooling->purification final_product BQ-SLN Dispersion purification->final_product

Caption: Workflow for this compound-Loaded SLN Preparation.

Inhalable this compound Formulations

Pulmonary delivery of this compound is a promising approach to target the primary site of TB infection, increase local drug concentrations, and reduce systemic side effects.[8][11][16] This can be achieved through dry powder inhalers (DPIs) or nebulized liposomal formulations.

Quantitative Data Summary
Formulation TypeKey FindingsReference
Inhalable Dry Powder (BDQ with L-leucine)Aerodynamic Diameter: 2.4 µm; Fine Particle Fraction (FPF): 74.4%[12]
Fucosylated Liposomes (Intranasal)Particle Size: ~70 nm; Drug Concentration: ~3.6 mg/mL; 6-fold improved lung bioavailability vs. IV[15][24]
BQ-PTD PLGA Nanoparticles (Dry Powder)MMAD: 2.4 µm; FPF > 75%[25]
Experimental Protocol: Preparation of Inhalable this compound Dry Powder by Spray Drying

This protocol is based on methodologies for preparing spray-dried this compound powders.[8][12][26][27]

Materials:

  • This compound fumarate (B1241708)

  • L-leucine (as a dispersibility enhancer)

  • Solvent system (e.g., 80:10:10 DI water:Ethanol:DMF)[27]

Equipment:

  • Spray dryer (e.g., Buchi Mini Spray-dryer B-290)

  • Magnetic stirrer

Procedure:

  • Feed Solution Preparation: Dissolve this compound fumarate and L-leucine (e.g., at a ratio of 85:15 w/w) in the chosen solvent system to a specific total solids concentration (e.g., 2.35 mg/mL).[27] Stir until fully dissolved.

  • Spray Drying:

    • Set the spray dryer parameters. Typical settings might include:

      • Inlet temperature: 100-120°C

      • Aspirator rate: 80-100%

      • Feed pump rate: 10-20%

      • Nozzle atomizing air flow: 400-600 L/h

    • Pump the feed solution into the spray dryer.

    • The solvent evaporates rapidly in the drying chamber, forming solid microparticles.

  • Powder Collection: The dried powder is separated from the air stream by a cyclone and collected in a collection vessel.

  • Characterization:

    • Morphology: Analyze particle shape and surface characteristics using Scanning Electron Microscopy (SEM).

    • Aerodynamic Performance: Evaluate the fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) using a cascade impactor (e.g., Next Generation Impactor).

    • Physical State: Determine if the powder is crystalline or amorphous using X-ray Powder Diffraction (XRPD).

Experimental Workflow: Spray Drying Process

Spray_Drying_Workflow prep_solution Prepare Feed Solution (BDQ + L-leucine in solvent) spray_dryer Spray Dryer Atomization & Solvent Evaporation prep_solution->spray_dryer cyclone Cyclone Separation (Powder from Air) spray_dryer->cyclone collection Collect Dry Powder cyclone->collection characterization Characterization (SEM, XRPD, NGI) collection->characterization

Caption: Workflow for Inhalable this compound Powder Production.

Long-Acting Injectable (LAI) this compound Formulations

LAI formulations of this compound are being developed to simplify TB treatment regimens, potentially reducing dosing frequency to once monthly.[17][18][19][20] This could significantly improve patient adherence, a major challenge in TB therapy.

Quantitative Data Summary
FormulationDosing Regimen (Mouse Model)OutcomeReference
This compound MicrosuspensionSingle 160 mg/kg intramuscular injectionAntituberculosis activity for at least 12 weeks[18][19][20]
This compound Microsuspension1, 2, or 3 monthly doses of 160 mg/kg2.9, 3.2, and 3.5 log10 CFU/lung reduction, respectively, by week 12[18]
Experimental Protocol: Preparation of a this compound LAI Microsuspension

This protocol is based on the description of a long-acting this compound formulation.[17]

Materials:

Procedure:

  • Component Ratio: The formulation consists of this compound and TPGS in a specific ratio (e.g., 4:1) and mannitol (e.g., 50 mg/mL).[17] The final concentration of this compound is high (e.g., 200 mg/mL).[17]

  • Milling/Nanosizing: The this compound drug substance is typically wet-milled in the presence of stabilizers (like TPGS) to reduce the particle size to the micro- or nano-scale. This process creates a stable suspension.

  • Suspension Formulation: The appropriately sized this compound particles are suspended in an aqueous vehicle containing mannitol, which can act as a tonicity-adjusting agent.

  • Sterilization: The final microsuspension is sterilized, for example, by gamma irradiation, as autoclaving may not be suitable for all components.

  • Characterization:

    • Particle Size Distribution: Measured by laser diffraction.

    • Drug Content and Purity: Assessed by High-Performance Liquid Chromatography (HPLC).

    • In Vitro Release: Studied using a dialysis method or a flow-through cell system to simulate slow release.

In Vitro and In Vivo Efficacy Evaluation

Protocol: In Vitro Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined to ensure the encapsulated this compound retains its anti-mycobacterial activity.[28]

Method: Resazurin (B115843) Microtiter Assay (REMA) [2][28]

  • Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 medium supplemented with 10% ADC and 0.05% Tween® 80 at 37°C.[2][28]

  • Prepare serial two-fold dilutions of the this compound nanoformulation and free this compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubate the plates at 37°C for 6-7 days.

  • Add a resazurin solution (e.g., 0.01% w/v) to each well and incubate for another 24-48 hours.[28]

  • The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (bacterial growth).[28]

Protocol: In Vivo Efficacy in a Mouse Model of TB

This protocol provides a general framework for assessing the in vivo efficacy of this compound formulations.

Model: C3HeB/FeJ or BALB/c mice infected with M. tuberculosis H37Rv via aerosol challenge.[15][17]

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Treatment Initiation: Begin treatment several weeks post-infection when a stable bacterial load is established.

  • Dosing: Administer the this compound nanoformulation, free this compound (as a control), and a vehicle-only control group according to the study design (e.g., daily oral gavage, intermittent intranasal instillation, or a single intramuscular injection for LAI).

  • Outcome Measurement: At specified time points, euthanize subsets of mice and harvest their lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.

  • CFU Counting: Incubate the plates for 3-4 weeks at 37°C and count the number of colony-forming units (CFU).

  • Analysis: The efficacy of the treatment is determined by the reduction in the log10 CFU count in the organs of treated mice compared to the untreated control group.[15][18]

This compound's Mechanism of Action

Bedaquiline_MoA cluster_mtb Mycobacterium tuberculosis atp_synthase F1F0-ATP Synthase (Proton Pump) atp_production ATP Production (Cellular Energy) atp_synthase->atp_production Catalyzes cell_death Bacterial Cell Death atp_synthase->cell_death Leads to proton_gradient Proton Motive Force proton_gradient->atp_synthase Drives This compound This compound This compound->inhibition inhibition->atp_synthase

Caption: this compound inhibits ATP synthase, disrupting energy production in M. tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bedaquiline Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Bedaquiline in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility profile of this compound?

A1: this compound, specifically this compound fumarate (B1241708), is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] It is practically insoluble in water but shows solubility in some organic solvents and lipid-based systems.[2][3] Its high lipophilicity (log P ~7.1) contributes to its poor water solubility.[2]

Q2: What are the recommended starting solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[3][4][5] Ethanol can also be used, sometimes requiring gentle warming and sonication.[4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3]

Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the highly concentrated this compound stock solution (in an organic solvent like DMSO) is rapidly diluted into an aqueous environment where this compound is poorly soluble. To prevent this, it is advisable to:

  • Use a final DMSO concentration of <0.5% in your culture medium, although the tolerance can be cell-line dependent.

  • Add the this compound stock solution to the medium drop-wise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

  • Consider using a serum-containing medium , as serum proteins can sometimes help to stabilize the compound.

  • Explore solubility-enhancing formulations as described in the troubleshooting guide below if precipitation persists.

Q4: Can pH be adjusted to improve this compound solubility?

A4: Yes, pH can influence this compound's solubility. Acidic conditions can improve its solubility. For instance, this compound was found to be soluble in a mixture of 80:10:10 water:DMSO:ethanol when the pH was adjusted to 2.5–3 with acetic acid.[6] However, such acidic conditions may not be compatible with many in vitro assays or cell culture systems.

Troubleshooting Guide for this compound Solubility Issues

Issue 1: this compound Powder Does Not Dissolve in Standard Solvents
  • Possible Cause: Inadequate solvent volume or use of inappropriate solvents.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: For this compound fumarate, aim for concentrations of up to 100 mg/mL in fresh, high-quality DMSO.[3] For ethanol, solubility is lower, around 4 mg/mL.[3]

    • Apply Gentle Heat and Sonication: Warming the solution gently (e.g., to 37°C) and using an ultrasonic bath can aid dissolution, particularly in ethanol.[4]

    • Use Co-Solvent Systems: If a single solvent is insufficient, consider a co-solvent system. A mixture of DMSO, PEG300, and Tween-80 has been used to prepare clear solutions.[7]

Issue 2: Persistent Precipitation in Aqueous Media
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the amount needed.

    • Employ Cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs like this compound, enhancing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective.[6][7]

    • Formulate as a Nanoemulsion: Self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve the aqueous dispersibility of this compound.[2] This involves dissolving this compound in an oil (like caprylic acid or olive oil) with a surfactant and co-surfactant.[2][8][9]

    • Prepare Solid Dispersions: For some applications, preparing a solid dispersion of this compound with a hydrophilic polymer (like PEG or PVP) can enhance its dissolution rate.[1]

Quantitative Data on this compound Solubility

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemConcentration/SolubilityReference(s)
DMSO≥23.45 mg/mL to 100 mg/mL[3][4][5]
Ethanol~4 mg/mL (may require warming)[3][4]
WaterInsoluble (0.000193 mg/mL)[2][3]
80:10:10 Water:DMSO:Ethanol (pH 2.5-3)Soluble (specific concentration not stated)[6]
80:10:10 Water:Ethanol:DMF2.35 mg/mL[6]
Caprylic Acid (Oil)6.27 ± 10.90 mg/mL[2]
Olive Oil3.45 ± 0.041 mg/mL[8][9]
Propylene Glycol~6 mg/mL[2]
Transcutol-P~6 mg/mL[2]

Table 2: Formulations to Enhance this compound Solubility

Formulation MethodKey ExcipientsAchieved Concentration / ImprovementReference(s)
Co-solvent System10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.75 mg/mL (clear solution)[7]
Cyclodextrin Complexation10% DMSO, 90% (20% SBE-β-CD in saline)2.75 mg/mL[7]
Cyclodextrin Complexation36% w/v 2-hydroxypropyl-β-cyclodextrin and 29% w/v sucrose (B13894) in water15 mg/mL[6]
Solid Dispersion (Binary)Soluplus®14.31-fold increase in solubility[1]
Solid Dispersion (Ternary)Soluplus®20.43-fold increase in solubility[1]
Nanoemulsion (SNEDDS)Caprylic acid, Propylene glycol, Transcutol-PDroplet size ~98.88 nm[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound fumarate powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Weigh the desired amount of this compound fumarate powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if needed.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution soon after preparation.[4]

Protocol 2: Enhancing Aqueous Solubility with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Materials: this compound fumarate, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer and stir bar, amber vial.

  • Procedure (based on a 15 mg/mL this compound solution): [6]

    • Prepare a 36% (w/v) solution of HP-β-CD in deionized water.

    • Optionally, add sucrose (29% w/v) to the solution and stir at 35°C until dissolved.

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring at 35°C until the this compound is fully dissolved, resulting in a clear solution.

    • This aqueous solution can then be sterile-filtered for use in cell culture.

Visualizations

This compound's Mechanism of Action

This compound's primary mechanism of action is the inhibition of the mycobacterial F-ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis.[3][4][6] This leads to a depletion of ATP, which in turn disrupts various essential cellular processes.[4] In mammalian cells, this compound has been shown to induce apoptosis and senescence, potentially through the generation of reactive oxygen species (ROS).[9]

Bedaquiline_Mechanism cluster_mycobacteria Mycobacterium tuberculosis cluster_mammalian Mammalian Cells BDQ_myco This compound ATP_Synthase F-ATP Synthase (c-subunit) BDQ_myco->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to Metabolic_Processes Essential Metabolic Processes ATP_Production->Metabolic_Processes Fuels BDQ_mam This compound Mitochondria Mitochondria BDQ_mam->Mitochondria Affects ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Induces Senescence Cellular Senescence ROS->Senescence Induces

Caption: this compound's dual impact on mycobacteria and mammalian cells.

Experimental Workflow: Preparing a Soluble this compound Formulation

The following workflow outlines the decision-making process and steps for preparing a this compound solution for in vitro experiments, starting from the standard approach to more advanced solubility enhancement techniques.

Bedaquiline_Solubility_Workflow start Start: This compound Fumarate Powder dissolve_dmso Attempt to Dissolve in Anhydrous DMSO (e.g., 10 mg/mL) start->dissolve_dmso check_dissolution Complete Dissolution? dissolve_dmso->check_dissolution stock_solution Stock Solution Ready (-20°C) check_dissolution->stock_solution Yes troubleshoot_dissolution Troubleshoot: - Use fresh DMSO - Gently warm/sonicate - Consider co-solvents check_dissolution->troubleshoot_dissolution No dilute_aqueous Dilute Stock into Aqueous Medium stock_solution->dilute_aqueous troubleshoot_dissolution->dissolve_dmso check_precipitation Precipitation Occurs? dilute_aqueous->check_precipitation final_solution Final Solution Ready for Experiment check_precipitation->final_solution No troubleshoot_precipitation Enhance Aqueous Solubility check_precipitation->troubleshoot_precipitation Yes cyclodextrin Option 1: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot_precipitation->cyclodextrin nanoemulsion Option 2: Formulate Nanoemulsion (Oil, Surfactant) troubleshoot_precipitation->nanoemulsion cyclodextrin->dilute_aqueous nanoemulsion->dilute_aqueous

Caption: Workflow for preparing soluble this compound for in vitro assays.

References

Addressing Bedaquiline instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bedaquiline. The information provided addresses common instability issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in experimental settings?

A1: this compound's stability is significantly influenced by pH, temperature, and the presence of oxidative agents.[1][2][3] It is known to degrade in acidic and oxidative conditions.[3] The rate of degradation increases with higher temperatures and in the presence of degradants.[2] Conversely, this compound is stable in neutral aqueous conditions and at lower temperatures.[2][4] It has also been shown to be stable under thermal and neutral light conditions.[3]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions.[5][6] For long-term storage, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[7] It is advisable to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[5][6]

Q3: Can I prepare aqueous solutions of this compound? How stable are they?

A3: this compound has very poor solubility in water, indicating its hydrophobic nature.[4] While aqueous suspensions can be prepared, their stability is pH-dependent. This compound is most stable in neutral aqueous conditions.[2][4] Acidic and alkaline aqueous solutions lead to degradation, with the degradation rate following first-order kinetics.[2][4] For short-term use, an aqueous solution (theoretically containing 15 mg/mL) stored at 4°C showed minimal degradation over 7 days.[8]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur due to poor solubility, especially in aqueous buffers, or if the concentration exceeds its solubility limit in a particular solvent. If you are using DMSO, ensure it is fresh and not moisture-laden, as this can decrease solubility.[5][6] If working with aqueous media, consider the pH, as this compound's solubility can be pH-dependent. It may be necessary to sonicate the solution gently or prepare a fresh, lower-concentration stock.

Q5: Are there known impurities or degradation products of this compound I should be aware of?

A5: Yes, forced degradation studies have identified several degradation products. Degradation in acidic and oxidative media leads to the formation of multiple degradation products.[3] Under photolytic conditions, this compound fumarate (B1241708) can undergo cis-trans isomerization of the fumarate moiety and degradation of the side chains.[9] It is crucial to be aware of these potential impurities as they could interfere with experimental results or have their own biological activity.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based or microbiological assays.
  • Possible Cause 1: this compound degradation in culture medium.

    • Troubleshooting Step: The pH of your culture medium can affect this compound's stability. This compound is less stable in acidic conditions.[1][3] Verify the pH of your medium after the addition of all components and throughout the experiment. If the medium is acidic, consider buffering it to a neutral pH if compatible with your experimental system.

    • Preventative Measure: Prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment. Avoid storing diluted this compound solutions in culture medium for extended periods.

  • Possible Cause 2: Interaction with assay components.

    • Troubleshooting Step: Some components in the assay medium, such as certain supplements or high concentrations of metabolic products from cells/bacteria, could potentially act as degradants.

    • Preventative Measure: Run a stability control by incubating this compound in the complete assay medium (without cells or bacteria) under the same experimental conditions. Analyze the concentration of this compound at the beginning and end of the incubation period using a suitable analytical method like HPLC to check for degradation.

Issue 2: Poor solubility or precipitation of this compound during assay setup.
  • Possible Cause 1: "Salting out" or precipitation upon dilution into aqueous buffers.

    • Troubleshooting Step: this compound is hydrophobic.[4] When a concentrated DMSO stock is diluted into an aqueous buffer, it can precipitate. To mitigate this, try diluting the stock solution in a stepwise manner. Alternatively, using a vehicle that improves solubility, such as a solution containing a small percentage of a non-ionic surfactant like Tween 80 or a cyclodextrin, may be beneficial.[5][8]

    • Preventative Measure: Before your main experiment, perform a solubility test with your planned final concentration of this compound in the assay buffer to ensure it remains in solution.

  • Possible Cause 2: Use of old or hydrated DMSO.

    • Troubleshooting Step: DMSO is hygroscopic and absorbed water can significantly reduce its ability to dissolve hydrophobic compounds like this compound.[5][6]

    • Preventative Measure: Use fresh, anhydrous DMSO for preparing stock solutions. Store DMSO in small, tightly sealed aliquots to minimize water absorption.

Data Summary Tables

Table 1: Summary of this compound Stability Under Different Conditions

ConditionStabilitySource
pH
Acidic (e.g., 1N HCl)Unstable, degradation occurs[1][3]
Neutral (aqueous)Stable[1][2][4]
Alkaline (e.g., 1N NaOH)Unstable, degradation occurs[2][4]
Temperature
Lower temperaturesStable[2][4]
Elevated temperatures (e.g., 80°C)Increased degradation rate[2][4][3]
Other Conditions
Oxidative (e.g., H₂O₂)Unstable, degradation occurs[3]
Photolytic (UV light)Stable[4]
Thermal (solid state)Stable[4][3]

Table 2: Recommended Storage for this compound Stock Solutions

SolventStorage TemperatureDurationSource
DMSO-20°C1 year[7]
DMSO-80°C2 years[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure: a. Accurately weigh the desired amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mg/mL).[5][6] Sonication may be used to aid dissolution. c. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes. d. Store the aliquots at -20°C or -80°C.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is a general guideline based on methods described for this compound stability studies.[2][3] Specific parameters may need to be optimized for your equipment and specific experimental needs.

  • Chromatographic System:

    • Column: A reverse-phase column, such as a C8 or C18 column, is typically used.[3]

    • Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.01 M sodium dihydrogen ortho phosphate (B84403) at pH 2.5 or 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common.[3]

    • Detection: UV detection at a wavelength around 227 nm is suitable for this compound.[4]

  • Sample Preparation: a. Prepare a sample of this compound that has been subjected to the experimental conditions you are testing (e.g., incubated in culture medium). b. Prepare a control sample of this compound at the same initial concentration that has not been subjected to the stress conditions. c. Dilute the samples with the mobile phase to a concentration within the linear range of the assay. d. Filter the samples through a 0.45 µm syringe filter before injection.[3]

  • Analysis: a. Inject the samples into the HPLC system. b. Integrate the peak area corresponding to this compound. c. Compare the peak area of the stressed sample to the control sample to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

Bedaquiline_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Acid Acidic Conditions (e.g., Low pH) Oxidizing Oxidative Stress (e.g., H₂O₂) Degradation_Products Degradation Products Acid->Degradation_Products Degradation Oxidizing->Degradation_Products Degradation

Caption: Factors leading to this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Stock Prepare this compound Stock in DMSO Working Prepare Fresh Working Solution Stock->Working Assay_Setup Set up Experiment (e.g., Cell Culture) Working->Assay_Setup Incubation Incubate under Controlled Conditions Assay_Setup->Incubation Sampling Collect Samples Incubation->Sampling Analysis Analyze Results (e.g., MIC, IC50) Sampling->Analysis Inconsistent Inconsistent Results? Analysis->Inconsistent Inconsistent->Assay_Setup No, Proceed Stability_Check Run Stability Control (HPLC) Inconsistent->Stability_Check Yes Stability_Check->Working Optimize Protocol

References

Interpreting unexpected results in Bedaquiline susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bedaquiline (BDQ) susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for this compound susceptibility testing?

A1: The most common methods for phenotypic BDQ susceptibility testing are the Mycobacteria Growth Indicator Tube (MGIT) system, the Middlebrook 7H11 or 7H10 agar (B569324) proportion (AP) method, and the broth microdilution (BMD) method using 7H9 broth.[1][2] Each method has its own set critical concentrations or breakpoints for determining resistance.

Q2: My quality control (QC) strain is showing results outside the acceptable range. What should I do?

A2: If your QC results for Mycobacterium tuberculosis H37Rv are out of the established range, all tests conducted with that batch of reagents or on that day should be considered invalid.[3] Before re-testing clinical isolates, you must investigate and rectify the source of the error. This could include issues with media preparation, drug solution integrity, inoculum preparation, or incubation conditions.[3]

Q3: I have a susceptible result from the phenotypic test, but genotypic testing shows a mutation in a resistance-associated gene. How should I interpret this?

A3: This is a known area of discordance. Mutations in genes like Rv0678 can confer low-level resistance that may not be consistently detected by all phenotypic methods, especially if the minimum inhibitory concentration (MIC) is close to the critical concentration.[4][5][6] In such cases, it is often recommended to consider the genotypic result as an indicator of potential resistance.[6][7] The detection of a resistance-associated mutation should generally overrule a susceptible phenotypic result, provided there are no obvious errors in the testing procedure.[6][7]

Q4: Can heteroresistance affect my this compound susceptibility test results?

A4: Yes, heteroresistance, the presence of both susceptible and resistant subpopulations of bacteria, can lead to variable or intermediate results in phenotypic susceptibility testing.[8] A low frequency of resistant mutants might not be detected at the standard critical concentration, potentially leading to a "susceptible" interpretation. Some studies suggest that considering "intermediate" results, where growth is delayed but not completely inhibited, could help in the earlier detection of emerging resistance.[8]

Q5: Why do I see different MIC values for the same isolate when using different testing methods (e.g., MGIT vs. Agar Proportion)?

A5: Different testing methods have different breakpoints and can yield different MIC values. For instance, microbiological equivalence has been shown for BDQ MICs determined using 7H10 and 7H11 agar, but not for those determined using 7H9 broth versus the agar-based methods.[9] It is crucial to interpret the results based on the specific, validated breakpoints for each method.[1]

Troubleshooting Guide for Unexpected Results

This guide addresses specific unexpected outcomes you might encounter during this compound susceptibility testing.

Issue 1: No growth or insufficient growth in the drug-free control.

  • Possible Cause 1: Inoculum Preparation Error: The bacterial suspension may have been too dilute or improperly prepared.

    • Troubleshooting Step: Review your protocol for preparing the inoculum to ensure the correct bacterial density is achieved. Re-standardize your inoculum and repeat the test.

  • Possible Cause 2: Media Quality Issue: The growth medium may be expired, improperly prepared, or contaminated, inhibiting bacterial growth.

    • Troubleshooting Step: Check the expiry date and quality control records for the media batch. If in doubt, prepare fresh media and repeat the test. Always test a new batch of media with a QC strain.

  • Possible Cause 3: Incubation Problem: The incubator may not be maintaining the correct temperature or atmospheric conditions.

    • Troubleshooting Step: Verify the incubator's temperature and CO2 levels (if applicable). Ensure proper sealing of plates or tubes to prevent drying.

Issue 2: Contamination in test wells/tubes.

  • Possible Cause 1: Non-sterile Technique: Contamination can be introduced during inoculum preparation, plating, or drug dilution.

    • Troubleshooting Step: Review and reinforce aseptic techniques. Ensure all materials and reagents are sterile. A sterility control well (broth without inoculum) can help identify contamination from the media or drug solutions.[3]

  • Possible Cause 2: Contaminated Reagents: The media, water, or drug stock solutions may be contaminated.

    • Troubleshooting Step: Prepare fresh reagents and repeat the experiment. Filter-sterilize solutions where appropriate.

Issue 3: MIC values are consistently higher or lower than expected for the QC strain.

  • Possible Cause 1: Incorrect this compound Concentration: There may be an error in the preparation of the this compound stock solution or the serial dilutions.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound and carefully perform the serial dilutions. Verify all calculations.

  • Possible Cause 2: Drug Instability: this compound may have degraded due to improper storage.

    • Troubleshooting Step: Ensure this compound stock solutions are stored correctly (typically at -20°C or below) and are not expired.[3]

  • Possible Cause 3: Inappropriate pH of the Media: The pH of the Mueller-Hinton broth can affect the activity of some antibiotics.

    • Troubleshooting Step: Check the pH of your prepared media to ensure it is within the recommended range (typically 7.2-7.4).[10]

Issue 4: Discrepant results between duplicate tests of the same isolate.

  • Possible Cause 1: Inoculum Inconsistency: Variations in the inoculum density between tests can lead to different MIC results.

    • Troubleshooting Step: Ensure the inoculum is well-mixed and standardized to the same turbidity for each replicate.

  • Possible Cause 2: Pipetting Errors: Inaccurate pipetting during serial dilutions or inoculation can cause variability.

    • Troubleshooting Step: Calibrate your pipettes regularly and use proper pipetting techniques.

  • Possible Cause 3: Heteroresistance: The presence of a mixed population of susceptible and resistant bacteria can lead to random variation in test outcomes.

    • Troubleshooting Step: If heteroresistance is suspected, consider molecular methods to detect resistant subpopulations. Also, re-incubation and observation for delayed growth might provide clues.[8]

Data Presentation: Quantitative Summaries

Table 1: this compound Critical Concentrations and MIC Breakpoints for Different Methods

Testing MethodMediumCritical Concentration (CC) / MIC Breakpoint (μg/mL)
MGIT 9607H9 Broth1.0[1][2]
Agar Proportion (AP)7H11 Agar0.25[1][2]
Broth Microdilution (BMD)7H9 Broth0.12[1][2]

Table 2: Quality Control Ranges for M. tuberculosis H37Rv

Testing MethodMediumAcceptable MIC Range (μg/mL)
Agar Dilution7H10 Agar0.015 - 0.12[9][11][12]
Agar Dilution7H11 Agar0.015 - 0.12[9][11]
Broth Microdilution7H9 Broth0.015 - 0.06[9][11]
MGIT 9607H9 Broth0.125 - 0.50[13][14]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for this compound MIC Determination
  • Prepare this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 1 mg/mL). Store at -20°C or below.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth supplemented with OADC to achieve the desired final concentrations in the microtiter plate.

  • Prepare Inoculum: Culture M. tuberculosis in 7H9 broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the inoculum as required by your specific protocol to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Microtiter Plate: Add 100 µL of the standardized inoculum to each well of a 96-well microtiter plate containing 100 µL of the this compound dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-21 days, or until growth is clearly visible in the growth control well.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[1]

Protocol 2: MGIT 960 this compound Susceptibility Testing
  • Prepare Drug Solution: Reconstitute this compound to the desired stock concentration. Further dilute in sterile distilled water to prepare the working solution for addition to the MGIT tubes.

  • Prepare Inoculum: From a positive MGIT culture, prepare a 1:100 dilution in sterile saline.

  • Inoculate MGIT Tubes:

    • Drug-containing tube: Add the appropriate volume of the this compound working solution to an MGIT tube to achieve the final critical concentration of 1.0 µg/mL. Inoculate with 0.5 mL of the undiluted bacterial suspension.

    • Growth control tube: Prepare a 1:100 dilution of the bacterial suspension. Inoculate a drug-free MGIT tube with 0.5 mL of this diluted suspension.

  • Incubation: Place both tubes into the BACTEC MGIT 960 instrument and incubate according to the manufacturer's instructions.

  • Interpretation: The instrument automatically flags a culture as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tube and the growth control tube.

Visualizations

Bedaquiline_Resistance_Mechanisms cluster_drug This compound Action cluster_target Target & Resistance cluster_efflux Efflux & Resistance BDQ This compound ATP_Synthase ATP Synthase (atpE) BDQ->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Drives atpE_mutation atpE Mutation (High-level Resistance) ATP_Synthase->atpE_mutation atpE_mutation->ATP_Synthase Alters target Rv0678 Rv0678 Repressor MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump Rv0678->MmpS5_MmpL5 Represses MmpS5_MmpL5->BDQ Pumps out Rv0678_mutation Rv0678 Mutation (Low-level Resistance) Rv0678_mutation->Rv0678 Inactivates

Caption: Mechanisms of this compound action and resistance in M. tuberculosis.

Troubleshooting_Workflow cluster_qc QC Failure Investigation cluster_discordance Discordant Result Investigation start Unexpected Result (e.g., QC Failure, Discordance) check_reagents Check Reagents: - Drug conc. - Media prep - Expiry dates start->check_reagents check_protocol Review Protocol: - Inoculum prep - Incubation - Pipetting start->check_protocol check_genotype Review Genotype: - Mutation type - Known effect on MIC start->check_genotype Discordant Result qc_pass QC Passes? check_reagents->qc_pass check_protocol->qc_pass qc_pass->check_genotype Yes (for discordance) stop Invalid Test: Do Not Report qc_pass->stop No check_phenotype Review Phenotype: - Method used - MIC near breakpoint? check_genotype->check_phenotype repeat_test Repeat Test (Phenotypic) check_phenotype->repeat_test report Report Results with Interpretation Notes repeat_test->report

Caption: Troubleshooting workflow for unexpected this compound DST results.

References

Technical Support Center: Managing Bedaquiline-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bedaquiline-induced cardiotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: The primary mechanism of this compound-induced cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel (KCNH2).[1] This channel is crucial for the repolarization phase of the cardiac action potential. By blocking the hERG channel, this compound impedes the outflow of potassium ions from cardiomyocytes, leading to a prolongation of the action potential duration. This is observed on an electrocardiogram (ECG) as a prolongation of the QT interval.[1] Excessive QT prolongation can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1]

Q2: Which animal models are most commonly used to study drug-induced cardiotoxicity?

A2: Rats, mice, and dogs are commonly used animal models for assessing drug-induced cardiotoxicity. Rats are frequently used for initial toxicity screening, while dogs, particularly telemetered dogs, are often used for more detailed cardiovascular safety pharmacology studies due to their cardiac physiology being more comparable to humans in some aspects. Zebrafish have also been used to assess this compound's cardiotoxicity.

Q3: What are the typical clinical signs of cardiotoxicity in animals treated with this compound?

A3: In a study involving a combination of anti-tuberculosis drugs including this compound, rats exhibited a decrease in heart rate and a lengthening of the QT and QRS intervals on their ECGs.[2] Arrhythmias, such as the loss of an R wave in the presence of a P wave, were also observed.[2] Morphological changes in the heart tissue were minimal, showing only slight hydropic dystrophy of cardiomyocytes and mild edema of the stroma.[2]

Q4: Are there any known strategies to mitigate this compound-induced cardiotoxicity in an experimental setting?

A4: Co-administration of the calcium channel blocker verapamil (B1683045) has been shown to reduce the required dose of this compound in mice without compromising its anti-tuberculosis efficacy, thereby potentially lowering its toxicity.[3][4] Verapamil is thought to inhibit efflux pumps, which may lead to increased intracellular concentrations of this compound, allowing for a lower administered dose.[4]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
No significant QT prolongation observed after this compound administration. 1. Incorrect Dose or Administration Route: The dose may be too low to induce a measurable effect, or the administration route may result in poor bioavailability. 2. Incorrect QT Correction Formula: The formula used to correct the QT interval for heart rate may not be appropriate for the animal species. 3. Timing of ECG Measurement: ECGs may not be recorded at the time of peak plasma concentration of this compound or its active metabolite, M2.1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for inducing cardiotoxicity in your specific animal model and strain. Ensure the drug is properly dissolved or suspended for oral gavage. 2. Use Appropriate Correction Formula: For rats, consider using species-specific correction formulas rather than those developed for humans (e.g., Bazett's or Fridericia's). 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate ECG measurements with plasma concentrations of this compound and M2 to identify the time of maximum effect.
High mortality rate in the this compound-treated group. 1. Dose is too high: The administered dose may be causing acute toxicity. 2. Off-target toxicity: this compound's high lipophilicity can lead to phospholipidosis at high doses.[1] 3. Drug-drug interactions: If this compound is administered as part of a combination therapy, other drugs may be exacerbating its toxicity.1. Reduce the Dose: Start with a lower dose and titrate upwards to a level that induces cardiotoxicity without causing excessive mortality. 2. Monitor for other toxicities: In addition to cardiac monitoring, observe animals for signs of other organ toxicity (e.g., liver). 3. Evaluate individual drug toxicities: If using a combination of drugs, assess the toxicity of each compound individually before testing them in combination.
Significant variability in ECG readings between animals. 1. Animal Stress: Stress during handling and ECG recording can significantly affect heart rate and other ECG parameters. 2. Anesthesia Effects: If using anesthesia, the type and depth of anesthesia can influence cardiovascular parameters. 3. Incorrect Electrode Placement: Improper placement of ECG electrodes can lead to inconsistent and inaccurate readings.1. Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental procedures and handled gently to minimize stress. For continuous monitoring, consider using telemetry systems in conscious, freely moving animals. 2. Consistent Anesthesia Protocol: If anesthesia is necessary, use a consistent protocol for all animals and allow for a stabilization period before recording. 3. Standardized Electrode Placement: Develop and adhere to a standardized protocol for electrode placement based on the animal's anatomy.

Experimental Protocols

Protocol 1: Induction of this compound Cardiotoxicity in Rats

This protocol is a synthesized approach based on available literature for general cardiotoxicity studies and specific information on this compound.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Dosing Regimen:

    • Administer this compound daily via oral gavage for 14 days.[2]

    • A suggested starting dose, extrapolated from mouse studies and clinical use, would be in the range of 10-30 mg/kg. A dose-finding study is highly recommended.

  • Monitoring:

    • ECG: Record ECGs at baseline (before the first dose) and at regular intervals during the 14-day treatment period (e.g., weekly or on days 7 and 14). For acute effects, record ECGs at various time points after a single dose (e.g., 1, 2, 4, 8, and 24 hours).

    • Serum Biomarkers: Collect blood at the end of the study to measure cardiac biomarkers such as troponin I (cTnI) and troponin T (cTnT).

    • Histopathology: At the end of the 14-day period, euthanize the animals and collect heart tissue for histopathological analysis.[2] Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

Protocol 2: Mitigation of this compound Cardiotoxicity with Verapamil in Mice

This protocol is based on a study by Gupta et al. (2015).[3]

  • Animal Model: BALB/c mice.

  • Drug Preparation: Prepare this compound and verapamil for oral administration.

  • Dosing Regimen:

    • Administer a suboptimal dose of this compound (e.g., 12.5 mg/kg) daily via oral gavage.

    • Co-administer verapamil (e.g., 12.5 mg/kg) with the this compound.

  • Monitoring:

    • The primary endpoint in the original study was bactericidal activity. For a cardiotoxicity focus, ECG monitoring would be the primary endpoint.

    • ECGs should be recorded at baseline and at selected time points during the treatment period.

    • A control group receiving the suboptimal dose of this compound alone and another group receiving a higher, cardiotoxic dose of this compound should be included for comparison.

Quantitative Data Summary

Table 1: this compound-Induced ECG Changes in a Rat Model (as part of a drug complex)

ParameterControl GroupThis compound Complex-Treated Group
Heart Rate NormalDecreased[2]
QT Interval NormalLengthened[2]
QRS Interval NormalLengthened[2]
Arrhythmias AbsentObserved (e.g., loss of R wave)[2]

Data from a study where rats were treated with a complex of Mfx + Bdq + Lzd + Pto + Cm for 14 days.[2]

Table 2: Clinically Observed QT Interval Prolongation with this compound

Study PopulationMean Change in QTcF from BaselinePercentage of Patients with QTcF > 500 ms (B15284909)
Patients with Drug-Resistant TB+23.7 ms (at 6 months)2.1%
Patients with Drug-Resistant TB+34.06 ms (at 3 months)Not reported
Patients with Drug-Resistant TB11 ms to 52.5 msVaries by study

QTcF: QT interval corrected using Fridericia's formula. Data is compiled from multiple clinical studies.

Visualizations

Bedaquiline_Cardiotoxicity_Pathway cluster_channel Cardiomyocyte Membrane This compound This compound hERG hERG (IKr) Potassium Channel This compound->hERG Inhibition K_efflux Potassium (K+) Efflux Repolarization Cardiac Repolarization K_efflux->Repolarization Reduced APD Action Potential Duration (APD) Repolarization->APD Delayed QT_Interval QT Interval Prolongation APD->QT_Interval Lengthened Arrhythmia Increased Risk of Arrhythmias (Torsades de Pointes) QT_Interval->Arrhythmia

Caption: this compound's primary mechanism of cardiotoxicity.

Experimental_Workflow cluster_analysis Endpoints start Start: Select Animal Model (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (ECG, Body Weight) acclimatization->baseline randomization Randomize into Groups (Vehicle Control, this compound) baseline->randomization dosing Daily Oral Gavage (14 Days) randomization->dosing monitoring In-life Monitoring (ECG, Clinical Signs) dosing->monitoring termination End of Study (Day 14) Euthanasia & Sample Collection monitoring->termination ecg_analysis ECG Analysis (QTc Interval) termination->ecg_analysis biomarker_analysis Serum Biomarker Analysis (cTnI, cTnT) termination->biomarker_analysis histopathology Cardiac Histopathology termination->histopathology analysis Data Analysis ecg_analysis->analysis biomarker_analysis->analysis histopathology->analysis

Caption: General workflow for assessing this compound cardiotoxicity.

Troubleshooting_Logic issue Issue Encountered (e.g., No QT Prolongation) cause1 Possible Cause 1: Incorrect Dose issue->cause1 cause2 Possible Cause 2: Inappropriate QTc Formula issue->cause2 cause3 Possible Cause 3: Suboptimal Measurement Timing issue->cause3 solution1 Action: Conduct Dose-Response Study cause1->solution1 solution2 Action: Use Species- Specific Correction cause2->solution2 solution3 Action: Align ECG with PK Profile cause3->solution3

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Optimizing Bedaquiline Dosage and Minimizing Toxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Bedaquiline dosage and minimize toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's toxicity?

A1: this compound's primary toxicities are cardiotoxicity and hepatotoxicity. Cardiotoxicity is mainly due to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][2] Hepatotoxicity is thought to arise from the production of toxic intermediates during its metabolism by the liver's cytochrome P450 system, predominantly CYP3A4.[3]

Q2: What is the standard dosing regimen for this compound in clinical use, and what are the researched alternatives?

A2: The standard clinical dose for adults is 400 mg once daily for the first 2 weeks, followed by 200 mg three times per week for the next 22 weeks.[3] Research has explored alternative daily dosing regimens to simplify treatment. One such regimen is 200 mg once daily for 8 weeks, followed by 100 mg once daily, which has been shown in pharmacokinetic simulations to provide comparable exposure to the standard regimen.[4]

Q3: How significant is the toxicity of this compound's main metabolite, M2?

A3: The N-desmethyl metabolite, M2, is a major contributor to this compound's toxicity. While it is three to six times less active against Mycobacterium tuberculosis, it can cause similar toxicities to the parent drug.[5] The hERG inhibition IC50 of M2 is 1.73 µM, which is comparable to that of this compound (1.6 µM), indicating a similar potential for cardiotoxicity.[2][6]

Q4: Are there known strategies to reduce this compound's cardiotoxicity without losing its efficacy?

A4: Yes, research is ongoing in this area. One approach involves the development of structural analogs of this compound with lower hERG inhibition potential. For example, the analog TBAJ-876 has an hERG IC50 of 13 µM, approximately 8-fold weaker than this compound, while retaining potent anti-tuberculosis activity.[1]

Q5: What are the key considerations for in vitro experiments with this compound?

A5: Due to its high lipophilicity and poor aqueous solubility, care must be taken in preparing solutions for in vitro assays.[7][8] Additionally, factors such as the type of labware (polystyrene is recommended), pH of the culture medium (pH 7 is optimal), and the presence of proteins or detergents like Tween 80 can significantly impact the measured minimum inhibitory concentration (MIC).[9][10]

Troubleshooting Guides

Cardiotoxicity Assessment

Issue: High variability in QTc interval measurements in a zebrafish model.

Possible Causes & Solutions:

  • Inconsistent Electrode Placement: Ensure precise and consistent placement of recording electrodes. The optimal position for the positive electrode is at the apex of the ventricle.[11]

  • Animal Stress and Motion Artifacts: Anesthetize the zebrafish properly to immobilize them and reduce stress-induced heart rate variability. A paralytic agent can also be used to eliminate motion artifacts.[12]

  • Temperature Fluctuations: Maintain a constant temperature during the experiment, as heart rate and QT interval are temperature-dependent.[11]

  • Incorrect QT Correction Formula: Use an appropriate heart rate correction formula for zebrafish.

Issue: Unexpected cardiac arrhythmias observed at low this compound concentrations.

Possible Causes & Solutions:

  • Electrolyte Imbalance in the Water: Ensure the water used for the experiment has a balanced electrolyte composition, as imbalances can predispose to arrhythmias.

  • Co-administration of Other QT-Prolonging Substances: Verify that no other substances in the experimental setup are known to prolong the QT interval.[5]

  • Genetic Predisposition of Zebrafish Strain: Some zebrafish strains may be more susceptible to drug-induced arrhythmias. Ensure you are using a well-characterized strain.

Hepatotoxicity Assessment

Issue: Inconsistent cytotoxicity results in HepG2 cell-based assays.

Possible Causes & Solutions:

  • This compound Precipitation: this compound has low aqueous solubility.[7][8] Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium, and that the final vehicle concentration is consistent and non-toxic across all wells.

  • Cell Seeding Density: Use a consistent and optimal cell seeding density. Over-confluent or sparse cultures can respond differently to toxic insults.

  • Metabolic Activity Variation: The metabolic capacity of HepG2 cells can vary. Ensure you are using cells at a consistent passage number and metabolic state.

  • Assay Interference: The chosen cytotoxicity assay (e.g., MTT, LDH) may be subject to interference from this compound or its vehicle. Run appropriate controls to check for interference.

Issue: No significant hepatotoxicity is observed even at high concentrations.

Possible Causes & Solutions:

  • Insufficient Incubation Time: The toxic effects of this compound's metabolites may take time to manifest. Extend the incubation period (e.g., up to 72 hours).[13]

  • Low Metabolic Activity of HepG2 Cells: HepG2 cells have lower levels of some drug-metabolizing enzymes compared to primary human hepatocytes.[14] Consider using a metabolically more competent cell line or a co-culture system.

  • Drug Adsorption to Labware: this compound may adsorb to certain types of plastic. Using polystyrene labware is recommended.[9]

Data Presentation

Table 1: In Vitro Cardiotoxicity of this compound and its Analogs
CompoundhERG IC50 (µM)Notes
This compound1.6Potent hERG channel inhibitor.[2]
M2 (N-desmethyl metabolite)1.73Similar cardiotoxicity potential to the parent compound.[6]
TBAJ-87613Analog with significantly reduced hERG inhibition.[1]
Table 2: Comparison of Standard and Alternative this compound Dosing Regimens
Dosing RegimenDurationPredicted Median QTc Increase (at 24 weeks)
Standard Regimen
400 mg QD2 weeks12.4 ms
200 mg TIW22 weeks
Alternative Daily Regimen
200 mg QD8 weeks11.9 ms
100 mg QD16 weeks

Data from pharmacokinetic/pharmacodynamic modeling and simulation studies.[15]

Experimental Protocols

Protocol 1: Assessment of Drug-Induced QTc Prolongation in Adult Zebrafish

This protocol provides a step-by-step guide for measuring electrocardiograms (ECGs) in adult zebrafish to assess the effect of this compound on the QTc interval.

Materials:

  • Adult zebrafish

  • Anesthetic solution (e.g., tricaine (B183219) methanesulfonate)

  • Micro-electrode puller

  • Glass capillaries

  • Ag/AgCl electrodes

  • ECG amplifier and data acquisition system

  • Perfusion system (optional, for long-term recording)[12]

  • Faraday cage[11]

Procedure:

  • Animal Preparation: Anesthetize an adult zebrafish by immersion in the anesthetic solution until gill movements cease.

  • Positioning: Place the zebrafish ventral side up in a custom-made mold or on a damp sponge.

  • Electrode Placement: Using micromanipulators, insert two microelectrodes just under the skin. Place the recording electrode near the heart and the reference electrode more caudally.[12][16]

  • ECG Recording: Record the ECG signal using a suitable amplifier and data acquisition system within a Faraday cage to minimize electrical noise.[11]

  • Drug Administration: Administer this compound by adding it to the water in which the zebrafish is immersed or through a perfusion system.

  • Data Analysis: Analyze the recorded ECG waveforms to measure the QT and RR intervals. Correct the QT interval for heart rate using an appropriate formula for zebrafish.

  • Recovery: After the experiment, return the zebrafish to fresh water to recover.

Protocol 2: In Vitro Hepatotoxicity Assessment using HepG2 Cells (LDH Release Assay)

This protocol describes how to assess this compound-induced cytotoxicity in the human hepatoma cell line HepG2 by measuring the release of lactate (B86563) dehydrogenase (LDH).

Materials:

  • HepG2 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with the this compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Controls for LDH Assay:

    • Spontaneous LDH release: Use untreated cells.

    • Maximum LDH release: Add lysis buffer to a set of untreated wells 30-45 minutes before the end of the incubation.[17]

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect the supernatant from each well.[17]

  • LDH Measurement: Follow the instructions of the commercial LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring absorbance at a specific wavelength.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit, which normalizes the drug-induced LDH release to the spontaneous and maximum release controls.[17]

Visualizations

Bedaquiline_Metabolism_and_Toxicity cluster_metabolism Hepatic Metabolism cluster_toxicity Toxicity Pathways This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Major Pathway Other_CYPs CYP2C8, CYP2C19 This compound->Other_CYPs Minor Pathway Cardiomyocyte Cardiomyocyte hERG_Channel hERG K+ Channel This compound->hERG_Channel Inhibition M2_Metabolite N-desmethyl Metabolite (M2) CYP3A4->M2_Metabolite Toxic_Intermediates Other Toxic Intermediates CYP3A4->Toxic_Intermediates Other_CYPs->M2_Metabolite Hepatocyte Hepatocyte M2_Metabolite->hERG_Channel Inhibition Liver_Injury Hepatocellular Injury M2_Metabolite->Liver_Injury Contributes to Toxic_Intermediates->Liver_Injury Causes QT_Prolongation QTc Prolongation hERG_Channel->QT_Prolongation Leads to Arrhythmia Arrhythmia QT_Prolongation->Arrhythmia Increased Risk

Caption: this compound metabolism and toxicity pathways.

Experimental_Workflow cluster_cardio Cardiotoxicity Assessment cluster_hepato Hepatotoxicity Assessment Zebrafish_Model Select Zebrafish Model ECG_Recording Record Baseline ECG Zebrafish_Model->ECG_Recording BDQ_Admin_Cardio Administer this compound ECG_Recording->BDQ_Admin_Cardio ECG_Post_Dose Record Post-Dose ECG BDQ_Admin_Cardio->ECG_Post_Dose QTc_Analysis Analyze QTc Interval ECG_Post_Dose->QTc_Analysis End_Cardio End_Cardio QTc_Analysis->End_Cardio End HepG2_Culture Culture HepG2 Cells BDQ_Admin_Hepato Administer this compound HepG2_Culture->BDQ_Admin_Hepato Incubate Incubate (24-72h) BDQ_Admin_Hepato->Incubate Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., LDH) Incubate->Cytotoxicity_Assay IC50_Calc Calculate IC50 Cytotoxicity_Assay->IC50_Calc End_Hepato End_Hepato IC50_Calc->End_Hepato End Start Start Start->Zebrafish_Model Start->HepG2_Culture Troubleshooting_Logic Start Inconsistent In Vitro Results? Check_Solubility Verify Drug Solubility and Vehicle Effects Start->Check_Solubility Check_Assay_Params Review Assay Parameters Start->Check_Assay_Params Check_Cell_Health Assess Cell Culture Health and Consistency Start->Check_Cell_Health Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Params_OK Parameters OK? Check_Assay_Params->Params_OK Cells_OK Cells OK? Check_Cell_Health->Cells_OK Solubility_OK->Check_Assay_Params Yes Optimize_Solvent Optimize Solvent/Vehicle Solubility_OK->Optimize_Solvent No Params_OK->Check_Cell_Health Yes Optimize_Params Optimize pH, Labware, Protein Content Params_OK->Optimize_Params No Standardize_Culture Standardize Cell Passage and Seeding Cells_OK->Standardize_Culture No Re_Run Re-run Experiment Cells_OK->Re_Run Yes Optimize_Solvent->Re_Run Optimize_Params->Re_Run Standardize_Culture->Re_Run

References

Technical Support Center: Bedaquiline In Vitro Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting in vitro drug-drug interaction (DDI) studies involving Bedaquiline (BDQ). This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cytochrome P450 (CYP) Inhibition/Metabolism Assays

Q1: I am seeing high variability in the rate of this compound metabolism in my human liver microsome (HLM) assay. What are the potential causes and solutions?

A1: High variability in HLM assays can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Handling:

    • Microsome Viability: Ensure HLMs have been stored correctly at -80°C and thawed rapidly in a 37°C water bath immediately before use. Avoid repeated freeze-thaw cycles.

    • Cofactor Stability: Prepare the NADPH regenerating solution fresh for each experiment. NADPH is unstable and its degradation will lead to decreased enzyme activity.

    • This compound Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in the organic solvent (e.g., DMSO) before diluting into the incubation buffer. The final concentration of the organic solvent should be low (typically <0.5%) to avoid inhibiting CYP activity.

  • Assay Conditions:

    • Incubation Time: Ensure you are measuring the initial velocity of the reaction. If the reaction proceeds for too long, substrate depletion or product inhibition can occur. Run a time-course experiment to determine the linear range for metabolite formation.

    • Protein Concentration: The HLM concentration should be in the linear range for the rate of metabolism. If the concentration is too high, substrate may be depleted quickly. If too low, the metabolite signal may be weak.

  • Analytical Method:

    • Matrix Effects: The sample matrix can cause ion suppression or enhancement in LC-MS/MS analysis. Use an appropriate internal standard (ideally a stable isotope-labeled version of this compound or its metabolite) to correct for this.

    • Extraction Efficiency: Ensure your sample extraction method (e.g., protein precipitation with acetonitrile (B52724) or methanol) is consistent and efficient for both the analyte and the internal standard.

Q2: My positive control inhibitor (e.g., Ketoconazole (B1673606) for CYP3A4) is not showing the expected level of inhibition of this compound metabolism. Why might this be happening?

A2: This issue usually points to a problem with either the inhibitor itself or the experimental setup.

  • Inhibitor Potency:

    • Stock Solution: Verify the concentration and stability of your ketoconazole stock solution. If the stock has degraded or was prepared incorrectly, its inhibitory effect will be diminished.

    • Solubility: Like this compound, ensure the inhibitor is fully dissolved in the final incubation mixture.

  • Assay System:

    • Incorrect CYP Isoform: While CYP3A4 is the primary enzyme metabolizing this compound, other enzymes like CYP2C8 and CYP2C19 also contribute.[1][2][3] If your HLM lot has unusually low CYP3A4 activity but higher activity from other isoforms, the effect of a specific CYP3A4 inhibitor will be less pronounced. Consider using recombinant CYP enzymes to confirm isoform-specific inhibition.

    • Non-specific Binding: this compound is highly protein-bound (>99.9%).[4] Non-specific binding to the plasticware or within the microsomal matrix can reduce the free concentration of both this compound and the inhibitor, affecting the observed interaction. Including a small amount of bovine serum albumin (BSA) in the buffer can sometimes mitigate this, but its impact should be carefully evaluated.

Q3: I am trying to measure the formation of the N-monodesmethyl metabolite (M2) of this compound, but the signal is very low. How can I improve my assay sensitivity?

A3: A weak signal for M2 can be a challenge. Here are strategies to enhance detection:

  • Optimize Incubation Conditions:

    • Increase the incubation time, ensuring you remain within the linear range of the reaction.

    • Increase the HLM protein concentration.

    • Ensure the this compound concentration is appropriate. A concentration near the Km value for M2 formation will yield a robust metabolic rate.

  • Optimize Analytical Method (LC-MS/MS):

    • Mass Spectrometry Tuning: Optimize the MS parameters (e.g., collision energy, fragmentor voltage) specifically for the M2 metabolite to maximize signal intensity.

    • Sample Concentration: After extraction, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of mobile phase. This will concentrate the analyte before injection.

    • Chromatography: Ensure your chromatographic method provides good separation of M2 from this compound and other potential matrix components to reduce ion suppression.

P-glycoprotein (P-gp) Efflux Assays

Q4: In my Caco-2 permeability assay, the efflux ratio for this compound is close to 1, suggesting it's not a P-gp substrate, which is contrary to literature. What could be wrong?

A4: An efflux ratio (ER) near 1 (or <2) suggests that the transport rate from the basolateral to the apical side (B-A) is similar to the apical to basolateral side (A-B). If you expect this compound to be a P-gp substrate, several factors could be masking the efflux.

  • Cell Monolayer Integrity:

    • TEER Values: The transepithelial electrical resistance (TEER) is a critical measure of monolayer integrity. Ensure TEER values are stable and within the acceptable range for your lab (typically >300 Ω·cm²) before and after the transport experiment.[5] Low TEER values indicate leaky monolayers, which will allow passive diffusion to dominate, masking active transport.

    • Culture Duration: Caco-2 cells require sufficient time (typically 21 days) to differentiate and express transporters like P-gp.[6] Using cells that are not fully differentiated will result in low P-gp expression and activity.

  • Experimental Conditions:

    • Transporter Saturation: If the concentration of this compound used is too high, it may saturate the P-gp transporters. At saturation, the efflux rate becomes independent of concentration, and the ER will approach 1. Perform the assay using a lower, non-saturating concentration of this compound.

    • Cytotoxicity: High concentrations of this compound or the vehicle (e.g., DMSO) could be toxic to the Caco-2 cells, compromising monolayer integrity. Perform a cytotoxicity test (e.g., MTT assay) at your chosen concentrations.

  • Assay Controls:

    • Positive Control Substrate: Always include a known P-gp substrate (e.g., Digoxin) to confirm that your Caco-2 system is functioning correctly and capable of efflux.

    • P-gp Inhibitor: Run a parallel experiment where this compound transport is measured in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant decrease in the B-A transport and a reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.[7]

Data Summary Tables

Table 1: In Vitro Metabolic Profile of this compound

ParameterEnzymeValueReference
Primary Metabolizing Enzyme CYP3A4Major contributor to N-demethylation[1][4][8][9]
Secondary Metabolizing Enzymes CYP2C8, CYP2C19Also contribute to N-demethylation[1][2][3]
Primary Metabolite M2 (N-monodesmethyl)3 to 6-fold less active than this compound[4][10]
Km for M2 formation (CYP3A4) Recombinant CYP3A48.5 µM[1][2][3]
Km for M2 formation (CYP2C8) Recombinant CYP2C813.1 µM[1][2][3]
Km for M2 formation (CYP2C19) Recombinant CYP2C1921.3 µM[1][2][3]

Table 2: Known Drug Interactions with this compound Metabolism

Interacting DrugMechanismEffect on this compound ExposureIn Vitro System Implication
Ketoconazole Potent CYP3A4 InhibitorIncreased (AUC increased by 22%)[4]Should significantly decrease M2 formation in HLM and CYP3A4 assays.
Rifampicin (B610482) Strong CYP3A4 InducerDecreased (Predicted 50% reduction at steady state)[4]Pre-incubation of hepatocytes with rifampicin should increase the rate of this compound metabolism.
Efavirenz CYP3A4 InducerDecreased (Predicted 50% reduction at steady state)[4]Similar to rifampicin, pre-incubation should increase metabolism.
Lopinavir/Ritonavir CYP3A4 InhibitorIncreased[4]Should inhibit this compound metabolism in HLM assays.

Experimental Protocols & Visualizations

Protocol 1: this compound Metabolism in Human Liver Microsomes (CYP Inhibition Assay)

Objective: To determine the inhibitory potential (IC50) of a test compound on the CYP3A4-mediated metabolism of this compound to its M2 metabolite.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test inhibitor and a positive control inhibitor (e.g., Ketoconazole) in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add phosphate buffer, pooled human liver microsomes (final concentration ~0.25 mg/mL), and the test inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration at or near its Km, e.g., 10 µM) and the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 20 minutes, within the linear range).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated M2).

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of the M2 metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_analysis Phase 3: Analysis prep_reagents Prepare Reagents (BDQ, Inhibitor, HLM, NADPH) plate_map Design Plate Map prep_reagents->plate_map add_reagents Add Buffer, HLM, Inhibitor to 96-well plate plate_map->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_rxn Initiate Reaction (Add BDQ + NADPH) pre_incubate->start_rxn incubate Incubate at 37°C (e.g., 20 min) start_rxn->incubate stop_rxn Terminate Reaction (Acetonitrile + IS) incubate->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc_ic50 Calculate IC50 analyze->calc_ic50

Workflow for a this compound CYP Inhibition Assay.
Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound and its efflux ratio to assess its potential as a P-gp substrate.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell inserts) and culture for 21-25 days to allow for full differentiation and monolayer formation.

    • Monitor monolayer integrity by measuring TEER values. Only use inserts with acceptable TEER values.

  • Transport Experiment:

    • Rinse the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add this compound (e.g., 10 µM) in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add this compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 is indicative of active efflux.

Logic flow for a Caco-2 permeability experiment.
This compound Metabolic Pathway

This compound is primarily metabolized by the cytochrome P450 system in the liver. The main pathway is N-demethylation, which is catalyzed predominantly by CYP3A4, with minor contributions from CYP2C8 and CYP2C19. This process converts this compound into its less active N-monodesmethyl metabolite, known as M2.[1][2][4][10]

G cluster_enzymes CYP450 Enzymes BDQ This compound (Parent Drug) M2 M2 (N-monodesmethyl metabolite) (Less Active) BDQ->M2 N-demethylation CYP3A4 CYP3A4 (Major) CYP3A4->M2 CYP2C8 CYP2C8 (Minor) CYP2C8->M2 CYP2C19 CYP2C19 (Minor) CYP2C19->M2

Primary metabolic pathway of this compound.

References

Technical Support Center: Mitigating Bedaquiline Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the in vitro development of Bedaquiline (BDQ) resistance in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance observed in vitro?

A1: In vitro, this compound resistance in M. tuberculosis primarily arises from genetic mutations in two key regions:

  • Target-based resistance: Mutations in the atpE gene, which encodes a subunit of the ATP synthase, the direct target of this compound. These mutations can lead to high-level resistance.[1][2]

  • Non-target-based resistance: Mutations in the Rv0678 gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[1][2] Inactivation of Rv0678 leads to the overexpression of this efflux pump, which actively removes this compound from the bacterial cell, typically resulting in low to moderate-level resistance. Mutations in the pepQ gene have also been associated with low-level resistance.[1]

Q2: What is the expected frequency of spontaneous this compound resistance development in vitro?

A2: The frequency of spontaneous resistance to this compound is dependent on the selective drug concentration. Higher concentrations of this compound tend to result in a lower frequency of resistant mutants. One study reported a resistance frequency of 5 × 10⁻⁷ at 4 times the Minimum Inhibitory Concentration (MIC) and 5 × 10⁻⁸ at 8 times the MIC.[1] Another study observed frequencies of approximately 1.8 × 10⁻⁸ and 6 × 10⁻⁹ when selecting on solid medium with high BDQ concentrations.[2]

Q3: How can combination therapy help mitigate the development of this compound resistance?

A3: Combining this compound with other anti-tubercular agents is a key strategy to prevent the emergence of resistance. The rationale is that a companion drug can eliminate mutants that may be resistant to this compound, and vice-versa. For a combination to be effective, the drugs should not have cross-resistance.[1] Synergistic or additive interactions between drugs can also enhance bacterial killing and suppress the growth of resistant subpopulations.

Q4: What is an efflux pump inhibitor and how can it help with this compound resistance?

A4: An efflux pump inhibitor is a compound that blocks the activity of bacterial efflux pumps. In the context of this compound resistance, inhibitors like verapamil (B1683045) can block the MmpS5-MmpL5 efflux pump.[3][4][5] This leads to an increased intracellular concentration of this compound, thereby restoring its activity against strains that have developed resistance through efflux pump overexpression. The use of an efflux pump inhibitor can lead to a significant decrease in the MIC of this compound.[3][5][6]

Q5: Is there cross-resistance between this compound and other anti-tubercular drugs?

A5: Yes, cross-resistance has been observed, most notably with clofazimine (B1669197).[1] This is because mutations in Rv0678 that lead to the overexpression of the MmpS5-MmpL5 efflux pump can confer resistance to both drugs.[1] However, there is no known cross-resistance between this compound and other major anti-tubercular drugs such as rifampicin, isoniazid, pyrazinamide, streptomycin, ethambutol, amikacin, or moxifloxacin.[1]

Troubleshooting Guides

Issue 1: High frequency of this compound-resistant colonies in your in vitro experiment.

Possible Cause & Solution

  • Suboptimal this compound Concentration: Using a this compound concentration that is too low may not be sufficient to inhibit the growth of pre-existing resistant mutants.

    • Troubleshooting Step: Ensure that the selective concentration of this compound is appropriate. It is recommended to use concentrations that are multiples of the MIC (e.g., 4x or 8x MIC) to reduce the frequency of resistance.[1]

  • Inherent Resistance in the Starting Isolate: The parental strain may have a subpopulation with pre-existing mutations conferring low-level resistance (e.g., in Rv0678).

    • Troubleshooting Step: Before conducting resistance frequency experiments, sequence the atpE and Rv0678 genes of your parental strain to ensure it is wild-type.

  • Experimental Conditions: Certain in vitro culture conditions can influence the MIC of this compound.

    • Troubleshooting Step: Standardize your experimental conditions, including inoculum size, protein concentration in the medium, pH, and the type of labware used (polystyrene is recommended over polypropylene).[7]

Issue 2: this compound MIC appears higher than expected for a susceptible strain.

Possible Cause & Solution

  • Efflux Pump Activity: Even in susceptible strains, baseline efflux pump activity can influence the MIC.

    • Troubleshooting Step: Include an efflux pump inhibitor like verapamil in your assay. A significant drop in the MIC in the presence of the inhibitor would suggest the involvement of efflux pumps.

  • Inaccurate Inoculum Size: A higher than intended inoculum can lead to an artificially elevated MIC.

    • Troubleshooting Step: Carefully standardize your inoculum preparation to ensure a consistent cell density in your assays.

  • Assay Method Variability: Different susceptibility testing methods (e.g., agar (B569324) dilution vs. broth microdilution) can yield slightly different MIC values.

    • Troubleshooting Step: Adhere strictly to established protocols for the chosen method and use appropriate quality control strains (e.g., M. tuberculosis H37Rv).[8][9]

Quantitative Data Summary

Table 1: In Vitro Frequency of Spontaneous this compound Resistance

This compound Concentration (multiple of MIC)Reported Frequency of ResistancePrimary Resistance GeneReference
4x MIC5 x 10⁻⁷atpE[1]
8x MIC5 x 10⁻⁸atpE[1]
High Concentration (unspecified multiple)~1.8 x 10⁻⁸ to 6 x 10⁻⁹atpE, Rv0678[2]

Table 2: Effect of the Efflux Pump Inhibitor Verapamil on this compound MIC

M. tuberculosis StrainVerapamil Concentration (µg/mL)Fold Decrease in this compound MICReference
H37Rv and clinical isolates508 to 16-fold[5][6]
H37Rv508-fold[3]
Wild-type strains6 to 12.5 µMDose-dependent decrease[10]
Rv0678 mutants3 to 6 µMDose-dependent decrease[10]

Table 3: Examples of this compound in Combination with Other Drugs In Vitro

Companion DrugInteraction ObservedConcentration Ranges Tested (µg/mL)Reference
ClofazimineNo synergy or antagonism (FICI > 0.5)This compound: Not specified, Clofazimine: Not specified[11]
ClofazimineSynergistic at lower concentrationsNot specified[12]
MoxifloxacinAntagonism in 70% of XDR-TB isolatesNot specified[11]
GatifloxacinNo antagonism in XDR-TB isolatesNot specified[11]
LinezolidAntagonism in 65% of XDR-TB isolatesNot specified[11]

Experimental Protocols

Protocol 1: Determination of Resistance Frequency on Solid Medium
  • Prepare Inoculum: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

  • Cell Counting: Determine the number of viable cells (CFU/mL) by plating serial dilutions on drug-free Middlebrook 7H11 agar plates.

  • Selection of Mutants: Plate a known number of cells (e.g., 10⁸ to 10⁹ CFU) onto Middlebrook 7H11 agar plates containing this compound at a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC).[2]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until colonies appear.

  • Calculate Frequency: The frequency of resistance is calculated by dividing the number of colonies that grow on the drug-containing plates by the total number of viable cells plated.

  • Confirmation: Pick individual resistant colonies and re-streak them on both drug-free and drug-containing plates to confirm the resistant phenotype. Determine the MIC of the confirmed resistant mutants.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Drug Dilutions: Prepare serial dilutions of this compound and the companion drug in a 96-well microplate format. This compound is typically diluted along the y-axis, and the companion drug along the x-axis.

  • Inoculate Plates: Add a standardized inoculum of M. tuberculosis (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include wells with each drug alone (for MIC determination), a drug-free growth control, and a sterility control.

  • Incubation: Incubate the plates at 37°C for 7-10 days.

  • Read Results: Assess bacterial growth, for example, by using a resazurin-based assay (Microplate Alamar Blue Assay - MABA). The MIC is the lowest concentration of the drug that inhibits visual growth.

  • Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

Visualizations

Bedaquiline_Resistance_Mechanisms cluster_cell Mycobacterium tuberculosis Cell BDQ_ext This compound (extracellular) BDQ_int This compound (intracellular) BDQ_ext->BDQ_int Enters cell ATP_Synthase ATP Synthase BDQ_int->ATP_Synthase Inhibits Efflux_Pump MmpS5-MmpL5 Efflux Pump BDQ_int->Efflux_Pump ATP ATP ATP_Synthase->ATP Produces Efflux_Pump->BDQ_ext Expels BDQ Rv0678 Rv0678 (Repressor) Rv0678->Efflux_Pump Represses expression atpE_gene atpE gene atpE_gene->ATP_Synthase Encodes atpE_mutation Mutation atpE_gene->atpE_mutation Rv0678_gene Rv0678 gene Rv0678_gene->Rv0678 Encodes Rv0678_mutation Mutation Rv0678_gene->Rv0678_mutation atpE_mutation->ATP_Synthase Alters target Rv0678_mutation->Rv0678 Inactivates

Caption: Mechanisms of this compound resistance in M. tuberculosis.

Experimental_Workflow_Resistance_Frequency start Start: M. tuberculosis liquid culture culture Grow to mid-log phase start->culture plate_no_drug Plate serial dilutions on drug-free agar culture->plate_no_drug plate_drug Plate high density on BDQ-containing agar culture->plate_drug incubate1 Incubate 3-4 weeks at 37°C plate_no_drug->incubate1 incubate2 Incubate 3-4 weeks at 37°C plate_drug->incubate2 count_cfu Count colonies (CFU/mL) on drug-free plates incubate1->count_cfu count_resistant Count colonies on BDQ plates incubate2->count_resistant calculate Calculate resistance frequency: (Resistant CFU) / (Total CFU) count_cfu->calculate count_resistant->calculate confirm Confirm resistance of isolated colonies calculate->confirm end End: Confirmed resistant strains and frequency confirm->end

Caption: Workflow for determining this compound resistance frequency.

Logic_Mitigation_Strategies problem Problem: Development of this compound Resistance In Vitro strategy1 Strategy 1: Combination Therapy problem->strategy1 strategy2 Strategy 2: Efflux Pump Inhibition problem->strategy2 strategy3 Strategy 3: Optimized Dosing problem->strategy3 action1 Use a second drug (e.g., Clofazimine) strategy1->action1 action2 Add an efflux pump inhibitor (e.g., Verapamil) strategy2->action2 action3 Use higher multiples of MIC for selection strategy3->action3 outcome1 Reduces selection of BDQ-resistant mutants action1->outcome1 outcome2 Increases intracellular BDQ, restoring susceptibility action2->outcome2 outcome3 Lowers the frequency of spontaneous resistance action3->outcome3

Caption: Strategies to mitigate this compound resistance development.

References

Bedaquiline Bioavailability in Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Bedaquiline in animal studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo study shows low and variable this compound plasma concentrations. What are the potential causes and solutions?

A1: Low and variable plasma concentrations of this compound in animal studies are common due to its poor aqueous solubility. Key factors and troubleshooting steps include:

  • Inadequate Formulation: this compound is practically insoluble in water. A simple suspension is unlikely to provide adequate absorption.

    • Solution: Employ bioavailability-enhancing formulations. Lipid-based systems such as lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to significantly improve this compound's oral bioavailability.[1][2][3]

  • Food Effect: this compound's oral bioavailability is significantly increased when administered with food.[4][5][6]

    • Solution: Standardize administration with a high-fat meal to enhance absorption and reduce variability. For studies requiring fasted conditions, consider alternative salt forms or advanced formulations to mitigate the food effect.[4]

  • Animal Model and Physiology: The gastrointestinal physiology of the animal model can influence drug absorption.

    • Solution: Ensure the chosen animal model is appropriate for oral drug absorption studies. Factors like gastric pH and transit time should be considered. If variability persists, consider increasing the number of animals per group to improve statistical power.

Q2: I am considering a lipid-based formulation for this compound. What are the key parameters to optimize?

A2: When developing a lipid-based formulation for this compound, consider the following critical quality attributes:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically below 200 nm) and a low PDI (ideally < 0.3) are desirable for better absorption and formulation stability.[2][3]

  • Encapsulation Efficiency (EE) and Drug Loading (LC): High EE (>90%) and LC are crucial for delivering a therapeutic dose in a reasonable volume.[1][2] Lipid nanoparticles have demonstrated high encapsulation efficiency for this compound.[1][7]

  • Zeta Potential: This parameter indicates the surface charge of the nanoparticles and influences their stability and interaction with biological membranes.

  • In Vitro Drug Release: A sustained-release profile might be beneficial for maintaining therapeutic concentrations over a prolonged period.

Q3: Can co-administration of other drugs improve this compound's bioavailability?

A3: Yes, co-administration with certain agents can enhance this compound's bioavailability.

  • P-glycoprotein (P-gp) Inhibitors: Verapamil, a P-gp inhibitor, has been shown to increase the systemic exposure of this compound in murine models.[8][9] This is likely due to the inhibition of efflux transporters in the gastrointestinal tract.

  • CYP3A4 Inhibitors: this compound is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4).[5][10] Co-administration with CYP3A4 inhibitors like resveratrol (B1683913) can increase this compound's plasma concentrations.[11] However, this can also increase the risk of toxicity and should be carefully evaluated.

Q4: Are there alternative routes of administration to improve this compound's bioavailability, particularly for localized lung infections?

A4: Yes, local administration to the lungs is a promising strategy.

  • Intranasal Delivery: Intranasal administration of this compound-loaded liposomes in mice has been shown to improve lung bioavailability by 6-fold compared to intravenous administration.[7] This route also reduces systemic concentrations of the N-desmethyl metabolite (M2), which is associated with cardiotoxicity.[7]

  • Intrapulmonary Delivery: Spray-dried powder formulations of this compound for intrapulmonary delivery have also been investigated.[12]

Troubleshooting Guides

Problem 1: High variability in pharmacokinetic parameters between animals in the same group.
Potential Cause Troubleshooting Step
Inconsistent food intake Standardize the feeding schedule and composition of the meal, especially if a high-fat diet is used to enhance absorption.[4][6]
Imprecise oral gavage technique Ensure all personnel are properly trained in oral gavage to minimize variability in dosing and potential for administration errors.
Formulation instability Characterize the stability of your formulation under experimental conditions. For nanoformulations, check for aggregation or drug leakage.
Coprophagy in rodents House animals in cages that prevent coprophagy, as this can lead to re-absorption of the drug and affect pharmacokinetic profiles.
Problem 2: Low drug loading or encapsulation efficiency in lipid nanoparticle formulations.
Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix Screen different lipids to find one with higher solubilizing capacity for this compound. Medium-chain triglycerides can be a good starting point.
Suboptimal formulation process parameters Optimize process parameters such as homogenization speed, sonication time, and temperature to improve encapsulation.
Drug precipitation during formulation Ensure that the concentration of this compound does not exceed its solubility limit in the lipid phase at any point during the formulation process.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Animal Models

FormulationAnimal ModelDose & RouteCmax (ng/mL)AUC (ng·h/mL)Bioavailability ImprovementReference
This compound Suspension Wistar Rats20 mg/kg, oral482 ± 1706137 ± 1542-[13]
This compound-loaded SLN Wistar RatsNot Specified---[2]
This compound + Verapamil Swiss Mice12.5 mg/kg BDQ + 12.5 mg/kg Verapamil, oral--46% increase in plasma exposure[8]
This compound + Resveratrol Sprague-Dawley Rats20 mg/kg BDQ + 50 mg/kg RVT, oral-AUC0→t significantly increasedIncreased oral bioavailability[11]
This compound Fumarate (B1241708) (Fasted) Beagle Dogs10 mg/kg, oral-9,267 ± 10,182-[14]
This compound Saccharin Salt (Fasted) Beagle Dogs10 mg/kg, oral--Reduced food effect compared to fumarate salt[4]
Liposomal this compound (Intranasal) Balb/c Mice2.5 mg/kg, intranasal--6-fold improved lung bioavailability vs. IV[7]
This compound Solution (Intrapulmonary) Guinea PigsNot Specified684 ± 2097878-[12]
Spray-dried this compound (Intrapulmonary) Guinea PigsNot Specified204 ± 623397-[12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized representation based on methodologies described in the literature.[2]

  • Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) with heating.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form SLNs.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge the SLN dispersion to remove any un-encapsulated drug and excess surfactant.

  • Characterization: Characterize the SLNs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol is a generalized representation based on methodologies described in the literature.[8][11][15]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration: Administer the this compound formulation orally via gavage at the desired dose. For studies investigating food effect, provide a high-fat meal at a specified time before or after administration.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its major metabolite (M2) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study Formulation This compound Formulation (e.g., SLNs, Liposomes) Characterization Physicochemical Characterization Formulation->Characterization Optimization Dosing Oral Gavage in Rodents Characterization->Dosing Select Lead Formulation Sampling Blood Sampling (Serial) Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: A generalized workflow for developing and evaluating novel this compound formulations.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism Hepatic First-Pass Metabolism BDQ_Lumen This compound (Lumen) Enterocyte Enterocyte BDQ_Lumen->Enterocyte Absorption Blood Portal Vein (Systemic Circulation) Enterocyte->Blood To Circulation Pgp P-gp Efflux Pump Enterocyte->Pgp Efflux Hepatocyte Hepatocyte Blood->Hepatocyte To Liver CYP3A4 CYP3A4 Enzyme M2_Metabolite M2 Metabolite (Inactive/Less Active) Pgp->BDQ_Lumen CYP3A4->M2_Metabolite Metabolism

Caption: Key pathways affecting this compound's oral bioavailability.

References

Dealing with high variability in Bedaquiline experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bedaquiline. High variability in experimental outcomes can be a significant challenge, and this resource aims to address common issues encountered during in vitro and in vivo studies.

Troubleshooting Guides

This section addresses specific issues that can lead to high variability in this compound experimental results.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: Why are my this compound MIC values for Mycobacterium tuberculosis inconsistent across experiments?

Possible Causes and Solutions:

High variability in MIC values is a common challenge. Several factors in the experimental setup can significantly influence the outcome. Adherence to standardized protocols is crucial for reproducible results.[1]

Potential CauseRecommended SolutionImpact on MIC
Inoculum Size Standardize inoculum size to 10^5 CFU/mL for broth microdilution and up to 10^7 CFU/mL for 7H11 agar (B569324).[1]Higher inoculum can lead to increased MIC values.[1]
pH of Media Maintain a pH of 7 in the culture medium.[1]Variations in pH can alter the observed MIC.[1]
Protein Enrichment Avoid enriching the medium with proteins like albumin.[1]Protein binding can reduce the effective concentration of this compound, leading to higher MICs.[1]
Tween 80 Concentration Use a Tween 80 concentration of 0.02% in broth cultures.[1]Higher concentrations can affect drug availability and bacterial growth, influencing the MIC.[1]
Labware Material Use polystyrene plates or tubes for experiments.[1][2]This compound can bind to polypropylene, reducing its effective concentration and leading to artificially high MICs.[2]
Media Type MIC values are not interchangeable between broth and agar-based methods.[3][4]Broth microdilution (e.g., 7H9) and agar dilution (e.g., 7H10, 7H11) methods can yield different MIC values.[3][4]

Issue 2: Poor Solubility of this compound in Experimental Setup

Question: I am facing challenges with this compound solubility in my aqueous-based assays. What can I do?

Possible Causes and Solutions:

This compound is a highly lipophilic compound with poor aqueous solubility, which can pose a significant challenge in experimental setups.[5][6][7]

Potential CauseRecommended SolutionRationale
Inappropriate Solvent Use organic solvents like dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[8]This compound is more soluble in organic solvents. The final concentration of the solvent in the assay should be kept low to avoid toxicity to the cells.
Precipitation in Aqueous Media Prepare a nanoemulsion or use cyclodextrins to improve aqueous solubility.[7][9]These formulations can encapsulate the lipophilic drug, enhancing its dispersion and stability in aqueous solutions.[7][9]
Low pH Environment Ensure the pH of the experimental medium is neutral (around 7.0).This compound's solubility can be pH-dependent.

Issue 3: Unexpected this compound Resistance in M. tuberculosis Isolates

Question: My M. tuberculosis isolates show resistance to this compound even without prior exposure to the drug. Why is this happening?

Possible Causes and Solutions:

Pre-existing resistance or reduced susceptibility to this compound can occur due to mutations in specific genes.

Potential CauseRecommended ActionUnderlying Mechanism
Mutations in atpE gene Sequence the atpE gene to identify mutations.[10][11][12]The atpE gene encodes the c-subunit of ATP synthase, the direct target of this compound. Mutations in this gene can prevent drug binding.[10][11][13]
Mutations in Rv0678 gene Sequence the Rv0678 gene.[11][12][14]Rv0678 is a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations can lead to overexpression of this pump, resulting in increased efflux of this compound from the bacterial cell.[12][14][15]
Efflux Pump Activity Perform an efflux pump inhibitor assay using a compound like verapamil (B1683045).[12][16]Inhibition of efflux pumps by verapamil can restore susceptibility to this compound, indicating that efflux is a mechanism of resistance.[12][16]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of the proton pump of the mycobacterial ATP synthase enzyme.[13] Specifically, it binds to the c-subunit of the F0 rotor, which disrupts the proton motive force and leads to a depletion of ATP, ultimately causing bacterial cell death.[13][17][18] This mode of action is effective against both replicating and non-replicating mycobacteria.[13]

Q2: What are the established quality control (QC) ranges for this compound MIC testing?

A2: For the M. tuberculosis reference strain H37Rv, the established QC ranges are:

  • 7H10 and 7H11 Agar Dilution: 0.015 to 0.12 µg/ml.[3]

  • 7H9 Broth Microdilution: 0.015 to 0.06 µg/ml.[3]

Q3: What are the main mechanisms of this compound resistance?

A3: The two primary mechanisms of this compound resistance are:

  • Target modification: Mutations in the atpE gene, which encodes the c-subunit of ATP synthase, prevent this compound from binding to its target.[10][11][12]

  • Efflux pump overexpression: Mutations in the Rv0678 gene, a transcriptional repressor, lead to the upregulation of the MmpS5-MmpL5 efflux pump, which actively removes this compound from the bacterial cell.[11][12][14][15]

Q4: Can this compound activity be affected by drug-drug interactions?

A4: Yes, this compound is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4.[19][20]

  • CYP3A4 inducers (e.g., rifampin) can decrease this compound's plasma concentration, potentially reducing its efficacy.[10]

  • CYP3A4 inhibitors (e.g., ketoconazole, lopinavir/ritonavir) can increase this compound's plasma concentration, which may increase the risk of toxicity.[10][21]

Q5: What factors contribute to pharmacokinetic variability of this compound?

A5: Several factors can influence the pharmacokinetics of this compound, leading to inter-subject variability. These include:

  • Race: The clearance of this compound can be higher in Black individuals.

  • Sex: The central volume of distribution may be lower in females.

  • Body weight and Albumin levels: These factors can also affect drug clearance and distribution.

  • Food intake: this compound absorption is significantly increased when taken with food.[22]

Experimental Protocols

1. Broth Microdilution MIC Assay (adapted from CLSI guidelines)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Polystyrene 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • M. tuberculosis H37Rv (for quality control) and test isolates

  • Resazurin (B115843) solution (for viability testing)

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in the microtiter plate. The final concentration range should typically span from 0.008 to 4 µg/ml.

  • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10^5 CFU/mL in each well.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C.

  • After 7-14 days of incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink (indicating inhibition of bacterial growth).

2. Agar Proportion Method (for 7H11 agar)

This method is used to determine the proportion of resistant bacteria in a culture.

Materials:

  • Middlebrook 7H11 agar supplemented with OADC

  • This compound stock solution (in DMSO)

  • Petri dishes (polystyrene)

  • M. tuberculosis H37Rv (for quality control) and test isolates

Procedure:

  • Prepare 7H11 agar plates containing different concentrations of this compound (e.g., 0.015, 0.03, 0.06, 0.12, 0.25, 0.5, 1.0, and 2.0 µg/ml). Also, prepare drug-free control plates.

  • Prepare a bacterial suspension and adjust its turbidity. Create two dilutions of this suspension (e.g., 10^-2 and 10^-4).

  • Inoculate each section of the drug-containing and drug-free plates with the bacterial dilutions.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies on the drug-containing and drug-free plates.

  • Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the drug-free medium.

Visualizations

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (F1Fo) c_subunit c-subunit (atpE) ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes Proton_Channel Proton Channel Proton_Motive_Force Proton Motive Force (H+ Gradient) c_subunit->Proton_Motive_Force disrupts This compound This compound This compound->c_subunit binds to & inhibits Proton_Motive_Force->ATP_Synthase Cell_Death Bacterial Cell Death ATP_Production->Cell_Death depletion leads to Bedaquiline_Resistance_Mechanisms cluster_target Target Modification cluster_efflux Efflux Pump Overexpression This compound This compound Altered_c_subunit Altered c-subunit of ATP Synthase This compound->Altered_c_subunit cannot bind effectively atpE_mutation Mutation in atpE gene atpE_mutation->Altered_c_subunit results in Reduced_Binding Reduced this compound Binding Altered_c_subunit->Reduced_Binding Rv0678_mutation Mutation in Rv0678 gene MmpS5_MmpL5_upregulation Upregulation of MmpS5-MmpL5 Efflux Pump Rv0678_mutation->MmpS5_MmpL5_upregulation leads to Increased_Efflux Increased this compound Efflux MmpS5_MmpL5_upregulation->Increased_Efflux Resistance This compound Resistance Reduced_Binding->Resistance Increased_Efflux->Resistance Troubleshooting_MIC_Variability Start High Variability in This compound MIC Results Check_Inoculum Check Inoculum Size Start->Check_Inoculum Check_Media Check Media pH & Composition Check_Inoculum->Check_Media Inoculum OK Standardize_Inoculum Standardize to 10^5 CFU/mL (broth) or 10^7 CFU/mL (agar) Check_Inoculum->Standardize_Inoculum Inconsistent Check_Labware Check Labware Material Check_Media->Check_Labware Media OK Adjust_Media Use pH 7.0, no protein enrichment, 0.02% Tween 80 Check_Media->Adjust_Media Incorrect Use_Polystyrene Use Polystyrene Plates/Tubes Check_Labware->Use_Polystyrene Polypropylene used End Consistent MIC Results Check_Labware->End Labware OK Standardize_Inoculum->Check_Media Adjust_Media->Check_Labware Use_Polystyrene->End

References

Bedaquiline Research Protocols: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bedaquiline research protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common pitfalls encountered during experiments with this compound.

Section 1: In Vitro Assays - Drug Susceptibility Testing (DST)

This section addresses common issues encountered during the in vitro assessment of Mycobacterium tuberculosis susceptibility to this compound.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the common causes?

A1: Inconsistent MIC values for this compound are a frequent challenge. Several factors in the experimental protocol can contribute to this variability. Key areas to investigate include:

  • Assay Method: Different methodologies, such as broth microdilution (BMD), agar (B569324) proportion (AP), and the Mycobacteria Growth Indicator Tube (MGIT) system, have different inherent variabilities and established breakpoints.[1][2][3] Ensure you are using a validated method with appropriate controls.

  • Culture Media and Supplements: The composition of the culture medium, including the concentration of supplements like Tween 80 and albumin, can significantly impact this compound's activity and, consequently, the MIC reading.[4]

  • Inoculum Size: Variation in the initial bacterial inoculum size can lead to shifts in MIC values. Standardization of the inoculum is critical for reproducibility.

  • Labware: this compound is known to bind to certain plastics, particularly polypropylene. Using polystyrene plates or tubes is recommended to avoid drug loss and artificially high MIC values.

  • pH of the Medium: The pH of the culture medium can influence the stability and activity of this compound.

Q2: I am observing low-level resistance to this compound in isolates with no known resistance mutations in the atpE gene. What could be the reason?

A2: While mutations in the atpE gene, which encodes the drug's target (ATP synthase), are a primary mechanism of high-level this compound resistance, low-level resistance is often associated with mutations in other genes.[5][6][7] The most common non-target-based resistance mechanism involves mutations in the Rv0678 gene.[5][6][7] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations in Rv0678 lead to the overexpression of this pump, which actively removes this compound from the bacterial cell, resulting in decreased susceptibility. It is also important to note that this mechanism can confer cross-resistance to clofazimine.

Q3: What are the validated breakpoints for this compound susceptibility testing?

A3: Validated breakpoints for this compound susceptibility are method-dependent. A multicountry, multilaboratory study has validated the following critical concentrations (CCs) and MIC breakpoints[1][2][3][8]:

  • Middlebrook 7H11 Agar Proportion (AP): 0.25 µg/mL

  • Broth Microdilution (BMD): 0.12 µg/mL

  • Mycobacterial Growth Indicator Tube (MGIT): 1.0 µg/mL

Using these validated breakpoints is crucial for accurate categorization of clinical isolates as susceptible or resistant.

Troubleshooting Guide: Inconsistent MIC Results

If you are experiencing inconsistent MIC results, follow this troubleshooting workflow:

Troubleshooting_MIC Start Inconsistent this compound MIC Results Check_Method Review Assay Method (BMD, AP, MGIT) Start->Check_Method Check_Media Verify Culture Medium & Supplements Check_Method->Check_Media Check_Inoculum Standardize Inoculum Preparation Check_Media->Check_Inoculum Check_Labware Confirm Use of Polystyrene Labware Check_Inoculum->Check_Labware Check_pH Measure and Adjust Medium pH Check_Labware->Check_pH Analyze_Data Re-analyze Data with Validated Breakpoints Check_pH->Analyze_Data Consistent Results Consistent Analyze_Data->Consistent Yes Inconsistent Results Still Inconsistent Analyze_Data->Inconsistent No Contact_Support Consult with Expert/ Technical Support Inconsistent->Contact_Support

Troubleshooting workflow for inconsistent this compound MIC results.
Experimental Protocol: this compound MIC Determination by Broth Microdilution (REMA)

The Resazurin (B115843) Microtiter Assay (REMA) is a commonly used broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.1% casitone, 10% OADC, and 0.5% glycerol.

  • This compound stock solution (dissolved in DMSO).

  • 96-well polystyrene microtiter plates.

  • M. tuberculosis culture in log-phase growth.

  • Resazurin solution.

Procedure:

  • Drug Dilution: Prepare two-fold serial dilutions of this compound in the 7H9 broth within the 96-well plates. The typical concentration range is 1.0 to 0.0039 µg/mL.[9]

  • Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a 1 McFarland standard and then dilute it 1:20 in 7H9 broth.

  • Inoculation: Add the prepared inoculum to each well containing the drug dilutions. Include a positive control (bacteria without drug) and negative controls (medium only and medium with the highest drug concentration without bacteria).

  • Incubation: Incubate the plates at 37°C for 7-10 days.

  • Resazurin Addition: After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

  • Reading Results: The MIC is the lowest drug concentration that prevents a color change from blue (oxidized resazurin) to pink (reduced resazurin), indicating inhibition of bacterial growth.[9]

REMA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Drug Prepare this compound Serial Dilutions in Plate Inoculate Inoculate Wells with Bacteria Prep_Drug->Inoculate Prep_Inoculum Prepare M. tuberculosis Inoculum Prep_Inoculum->Inoculate Incubate_1 Incubate at 37°C for 7-10 days Inoculate->Incubate_1 Add_Resazurin Add Resazurin Solution Incubate_1->Add_Resazurin Incubate_2 Incubate for 24-48 hours Add_Resazurin->Incubate_2 Read_MIC Read MIC as Lowest Concentration Preventing Color Change Incubate_2->Read_MIC

Experimental workflow for this compound MIC testing using REMA.
Data Presentation: this compound MIC Distributions

The following table summarizes the MIC distribution for this compound against wild-type and resistant M. tuberculosis isolates from various studies.

Study/MethodIsolate TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Keller et al. (MGIT)[4]Wild-type0.4--
Keller et al. (MGIT)[4]Rv0678 mutants6.4--
Di Trocchio et al. (REMA)[9]Wild-type & Drug-resistant--0.0039–0.25
Degiacomi et al. (REMA)[5]Sensitive Strain--0.06 (MIC)
Degiacomi et al. (REMA)[5]Resistant Mutants--0.25–8.0
Luo et al. (Broth Microdilution)[10]M. abscessus0.0620.1250.007–1.0

Section 2: Clinical and Preclinical Research

This section covers common pitfalls in clinical and animal model studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns to monitor in clinical trials of this compound?

A1: The two most significant safety concerns associated with this compound are QT interval prolongation and hepatotoxicity.[11]

  • QT Interval Prolongation: this compound and its main metabolite, M2, can prolong the QT interval, which can increase the risk of serious cardiac arrhythmias.[12] Regular ECG monitoring is essential throughout treatment. Concomitant administration of other QT-prolonging drugs should be carefully managed.

  • Hepatotoxicity: Liver-related adverse events have been reported. It is recommended to monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment.[11]

Q2: How should QT prolongation be monitored in patients receiving this compound?

A2: A robust monitoring plan is crucial. South African guidelines, for instance, recommend performing an ECG at baseline, after 2 and 4 weeks, and then monthly while the patient is on this compound.[13] More frequent monitoring is advised if other QT-prolonging drugs are used. The QT interval should be corrected for heart rate, with the Fridericia correction (QTcF) being preferred. Actionable thresholds, such as a QTcF >500 ms (B15284909) or an increase of >60 ms from baseline, should be defined in the protocol to guide clinical management.[13]

Q3: What are some of the challenges in designing animal model studies for this compound efficacy?

A3: A key challenge is selecting an appropriate animal model that recapitulates human tuberculosis pathology. Standard mouse models like BALB/c may not develop the caseous necrotic granulomas seen in humans. The C3HeB/FeJ mouse model is increasingly used as it develops more human-like lung lesions.[14][15][16][17] Another consideration is the pharmacokinetic differences between species. For example, the exposure to this compound's active M2 metabolite is several-fold higher in mice than in humans, which can complicate the extrapolation of findings.[18]

Signaling Pathway: this compound Resistance Mechanisms

The following diagram illustrates the primary mechanisms of this compound resistance in M. tuberculosis.

Bedaquiline_Resistance cluster_target Target-based Resistance cluster_efflux Non-target-based Resistance This compound This compound ATP_Synthase ATP Synthase (atpE) This compound->ATP_Synthase Inhibits MmpS5_MmpL5_pump MmpS5-MmpL5 Efflux Pump This compound->MmpS5_MmpL5_pump Substrate atpE_mutation atpE Mutation This compound->atpE_mutation Binding prevented ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Essential for viability Rv0678 Rv0678 (Repressor) MmpS5_MmpL5_operon mmpS5-mmpL5 operon Rv0678->MmpS5_MmpL5_operon Represses MmpS5_MmpL5_operon->MmpS5_MmpL5_pump Encodes Bedaquiline_ext This compound (extracellular) MmpS5_MmpL5_pump->Bedaquiline_ext Efflux atpE_mutation->ATP_Synthase Alters target Rv0678_mutation Rv0678 Mutation Rv0678_mutation->Rv0678 Inactivates Rv0678_mutation->MmpS5_MmpL5_operon De-repression

Mechanisms of this compound resistance in M. tuberculosis.

Section 3: Pharmacokinetics and Drug-Drug Interactions

This section provides guidance on common issues related to the pharmacokinetic properties of this compound and its interactions with other drugs.

Frequently Asked Questions (FAQs)

Q1: What is the impact of food on this compound bioavailability?

A1: Co-administration of this compound with food significantly increases its oral bioavailability, approximately two-fold.[11][18] Therefore, it is recommended that this compound be taken with food to ensure adequate drug exposure.

Q2: Which metabolic pathway is responsible for this compound clearance, and what are the implications for drug-drug interactions?

A2: this compound is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4).[11][18] This makes it susceptible to drug-drug interactions with CYP3A4 inducers and inhibitors.

  • CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampicin) can decrease this compound plasma concentrations, potentially reducing its efficacy.

  • CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase this compound plasma concentrations, which may increase the risk of toxicity, including QT prolongation.

Q3: Are there established protocols for assessing this compound drug-drug interactions in a preclinical setting?

A3: Yes, preclinical assessment of drug-drug interactions typically involves in vivo studies in animal models, such as Wistar rats.[19][20] These studies involve co-administering this compound with a potential interactor (a known CYP3A4 inducer or inhibitor) and measuring the pharmacokinetic parameters of this compound (e.g., Cmax, AUC) using a validated bioanalytical method like LC-MS/MS.[19][20]

Data Presentation: Impact of Co-administered Drugs on this compound Pharmacokinetics

The following table summarizes the effects of co-administered CYP3A4 modulators on this compound's pharmacokinetic parameters in rats.

Co-administered DrugEffect on CYP3A4Impact on this compound PharmacokineticsReference
CiprofloxacinInhibitorMarked hindrance[19][20]
FluconazoleInhibitorMarked hindrance[19][20]
Isoniazid-No significant effect[19][20]
VerapamilInhibitorNo significant effect[19][20]
CarbamazepineInducerNo significant effect[19][20]

Note: The lack of a significant effect with some known modulators in this specific study may be dose- or species-dependent.

References

Technical Support Center: Refining Bedaquiline Treatment Duration in Experimental TB Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for refining bedaquiline treatment duration in experimental tuberculosis (TB) models.

Frequently Asked Questions (FAQs)

Q1: Which mouse model is most appropriate for studying this compound treatment efficacy?

A1: The choice of mouse model depends on the specific research question.

  • BALB/c and C57BL/6 mice are commonly used and are considered relatively resistant to Mycobacterium tuberculosis (Mtb) infection.[1][2] They develop a chronic, non-progressive form of TB, which is useful for studying the bactericidal and sterilizing activity of drugs against a stable bacterial population.[1][2]

  • C3HeB/FeJ mice are more susceptible to Mtb and develop human-like caseous necrotic granulomas.[3] This model is valuable for evaluating how lesion pathology affects drug penetration and efficacy.[3][4] Studies have shown that the treatment response to this compound can differ between BALB/c and C3HeB/FeJ mice, highlighting the importance of considering the pathological features of the model.[3]

Q2: What is a standard dose of this compound for efficacy studies in mice?

A2: The standard oral dose of this compound used in mouse TB treatment studies is 25 mg/kg, administered five days a week.[5] However, doses can be adjusted depending on the experimental goals. For instance, lower doses (e.g., 10 mg/kg) have been used to avoid masking the efficacy of a partner drug in combination studies.[3]

Q3: How is this compound typically formulated for oral administration in mice?

A3: this compound for oral gavage is often prepared as a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure the suspension is homogenous by vortexing before each administration.[6]

Q4: What are the key pharmacokinetic parameters to consider for this compound in mice?

A4: Key pharmacokinetic (PK) parameters for this compound in plasma include the maximum concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the half-life (t1/2).[7] These parameters are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for designing effective dosing regimens.[7] It is also important to consider the long half-life of this compound and its active M2 metabolite.[5]

Q5: How can I assess the sterilizing activity of a this compound-containing regimen?

A5: Sterilizing activity is typically measured by the proportion of mice with culture-negative lungs at a significant time point after the cessation of treatment.[8][9] This assesses the ability of the regimen to eliminate all viable bacteria and prevent relapse.

Troubleshooting Guide

Problem 1: High variability in lung CFU counts between mice in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Troubleshooting Step: Ensure precise and consistent oral gavage technique to deliver the full intended dose to the stomach of each mouse.[7] Prepare fresh drug formulations regularly and ensure they are homogenous before each administration.

  • Possible Cause 2: Variability in the initial infection.

    • Troubleshooting Step: Standardize the aerosol infection protocol to ensure a consistent and low-dose implantation of Mtb (approximately 50-100 CFU) in the lungs.[7] Confirm the initial bacterial deposition in a subset of mice 24 hours post-infection.

  • Possible Cause 3: Individual mouse metabolic differences.

    • Troubleshooting Step: Increase the number of mice per treatment group to enhance statistical power and account for individual biological variation.[7]

Problem 2: this compound demonstrates good in vitro activity but poor efficacy in the in vivo model.

  • Possible Cause 1: Poor Pharmacokinetics.

    • Troubleshooting Step: Conduct a pharmacokinetic study in the selected mouse strain to determine the Cmax, AUC, and half-life of this compound.[7] If drug exposure is low, consider reformulating the drug or adjusting the dose.

  • Possible Cause 2: Inadequate Penetration into Tuberculous Lesions.

    • Troubleshooting Step: In models that form complex lesions like the C3HeB/FeJ mouse, consider that this compound distribution may be heterogeneous.[4] Analyze drug concentrations in dissected lesions versus uninvolved lung tissue to assess penetration.[4]

  • Possible Cause 3: Emergence of Drug Resistance.

    • Troubleshooting Step: If treatment efficacy wanes over time, consider the possibility of acquired resistance. Isolate Mtb from the lungs of treated mice and perform drug susceptibility testing for this compound.

Problem 3: Unexpected toxicity or adverse effects in mice receiving this compound.

  • Possible Cause 1: Off-target effects or high dosage.

    • Troubleshooting Step: Monitor mice daily for clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur. If adverse effects are observed, consider reducing the dose or the frequency of administration.[6] Review preclinical safety data for potential toxicities.

  • Possible Cause 2: Interaction with other drugs in a combination regimen.

    • Troubleshooting Step: Evaluate the toxicity of each drug individually before testing them in combination. If toxicity is observed only with the combination, consider the possibility of a drug-drug interaction.

Data Presentation: Efficacy of this compound-Containing Regimens in Mouse Models

Table 1: Bactericidal Activity of Oral this compound Regimens in BALB/c and C3HeB/FeJ Mice

Mouse StrainThis compound Dose (mg/kg)Treatment Duration (weeks)Log10 CFU Reduction in LungsReference
BALB/c1043.1[3]
BALB/c2544.1[3]
C3HeB/FeJ108Variable (biphasic response)[3]
C3HeB/FeJ258Variable (biphasic response)[3]
Regimen DescriptionDuration of Bactericidal ActivitySterilizing Activity (% culture-negative mice at Week 28)Reference
One 160 mg/kg injection of BLAI-160At least 8 weeks13%[8][9]
Two 160 mg/kg injections of BLAI-160 (4 weeks apart)12 weeks after the second dose55%[8][9]
One 160 mg/kg injection of BLAI-160 + 2 weeks oral this compound & rifapentineExtended to 12 weeks45%[8][9]

Experimental Protocols

Detailed Methodology for Evaluating this compound Treatment Duration in a BALB/c Mouse Model

1. Animal Model and Infection:

  • Use female BALB/c mice, 6-8 weeks old.[7]

  • Culture Mycobacterium tuberculosis H37Rv to mid-log phase.

  • Infect mice via aerosol exposure to achieve a low-dose implantation of approximately 50-100 Colony Forming Units (CFU) in the lungs.[7]

  • Allow the infection to establish for 4 weeks to develop a chronic infection state before initiating treatment.[7]

2. This compound Formulation and Administration:

  • Prepare a suspension of this compound in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.[6]

  • Ensure the suspension is homogenous by vortexing before each use.

  • Administer the designated dose (e.g., 25 mg/kg) orally via gavage, typically five days a week.[5]

3. Assessment of Bactericidal Activity:

  • At specified time points during treatment (e.g., 2, 4, 6, 8 weeks), euthanize a cohort of mice from each treatment group.

  • Aseptically remove the lungs.

  • Homogenize the entire lung tissue in sterile saline containing 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on 7H11 agar (B569324) plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.

  • Calculate the log10 CFU per organ and compare the values between treated and untreated control groups to determine the reduction in bacterial load.

4. Assessment of Sterilizing Activity (Relapse Study):

  • After the completion of different treatment durations (e.g., 4, 6, 8 weeks), hold the mice for a further 3 months without treatment.

  • At the end of the 3-month period, euthanize the mice and plate the entire lung homogenates to determine the proportion of mice with at least one CFU, which indicates relapse.

5. Pharmacokinetic Analysis:

  • Administer a single oral dose of this compound to a separate cohort of uninfected mice.

  • Collect blood samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Process the blood to obtain plasma.

  • Analyze the plasma concentrations of this compound and its M2 metabolite using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Visualizations

Experimental_Workflow cluster_Preparation Phase 1: Preparation and Infection cluster_Treatment Phase 2: Treatment cluster_Evaluation Phase 3: Evaluation Animal_Acclimatization Acclimatize BALB/c Mice (6-8 weeks old) Mtb_Culture Culture M. tuberculosis H37Rv (mid-log phase) Aerosol_Infection Aerosol Infection (implant ~50-100 CFU/lungs) Mtb_Culture->Aerosol_Infection Infection_Establishment Allow Infection to Establish (4 weeks) Aerosol_Infection->Infection_Establishment Randomization Randomize Mice into Treatment Groups Infection_Establishment->Randomization Treatment_Group_A Group A: this compound (e.g., 4 weeks) Randomization->Treatment_Group_A Treatment_Group_B Group B: this compound (e.g., 6 weeks) Randomization->Treatment_Group_B Treatment_Group_C Group C: this compound (e.g., 8 weeks) Randomization->Treatment_Group_C Control_Group Control Group (Vehicle only) Randomization->Control_Group PK_Study Pharmacokinetic Study (Separate cohort) Randomization->PK_Study Bactericidal_Activity Assess Bactericidal Activity (CFU counts at end of treatment) Treatment_Group_A->Bactericidal_Activity Relapse_Study Assess Sterilizing Activity (Hold for 3 months post-treatment) Treatment_Group_A->Relapse_Study Treatment_Group_B->Bactericidal_Activity Treatment_Group_B->Relapse_Study Treatment_Group_C->Bactericidal_Activity Treatment_Group_C->Relapse_Study Control_Group->Bactericidal_Activity CFU_Relapse Determine Relapse Rate (CFU counts after hold period) Relapse_Study->CFU_Relapse

Caption: Experimental workflow for evaluating this compound treatment duration.

Bedaquiline_Mechanism cluster_Action Mechanism of Action cluster_Resistance Mechanisms of Resistance This compound This compound ATP_Synthase Mycobacterial ATP Synthase (Subunit c) This compound->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production is required for Cell_Death Bacterial Cell Death ATP_Production->Cell_Death lack of leads to atpE_mutation Mutations in atpE gene atpE_mutation->ATP_Synthase alters target site Rv0678_mutation Mutations in Rv0678 gene (transcriptional repressor) MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump Rv0678_mutation->MmpS5_MmpL5 leads to overexpression of MmpS5_MmpL5->this compound increases efflux of

Caption: this compound's mechanism of action and resistance pathways.

References

Impact of serum protein binding on Bedaquiline in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bedaquiline in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of serum protein binding on this compound's in vitro activity.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro susceptibility testing of this compound, particularly those related to serum protein binding.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

Question: We are observing significantly higher MIC values for this compound against our Mycobacterium tuberculosis strains than what is reported in the literature. What could be the cause?

Answer: Higher than expected MIC values for this compound can be attributed to several experimental factors, with serum protein binding being a primary contributor. This compound is highly bound to plasma proteins (>99.9%), and only the unbound fraction of the drug is microbiologically active.[1][2] The presence of proteins in the culture medium will sequester this compound, reducing its free concentration and thus its apparent potency.

Troubleshooting Steps:

  • Review Media Composition: Standard mycobacterial growth media such as Middlebrook 7H9 are often supplemented with Oleic Acid-Albumin-Dextrose-Catalase (OADC), which contains bovine serum albumin.[3][4] The presence and concentration of albumin will directly impact the MIC. For reproducible results, it is recommended to perform this compound MIC testing in media without protein enrichment.[5]

  • Check Labware Material: this compound is known to adhere to certain types of plastics. The use of polypropylene (B1209903) labware can lead to a significant loss of active drug from the medium, resulting in artificially inflated MICs. It is crucial to use polystyrene plates or tubes for all this compound in vitro assays.[5][6]

  • Verify Inoculum Size: An excessively high inoculum size can lead to higher MIC values. Ensure that the inoculum density is standardized and consistent across experiments, typically around 105 CFU/mL for broth-based assays.[5]

  • Control for pH and Tween 80 Concentration: Variations in the pH of the culture medium and the concentration of detergents like Tween 80 can also influence this compound's activity. For optimal and reproducible results, the pH should be maintained at 7, and the Tween 80 concentration should be around 0.02%.[5]

Issue 2: Poor Reproducibility of MIC Results

Question: Our laboratory is struggling with poor reproducibility of this compound MIC values between experiments. How can we improve our consistency?

Answer: Poor reproducibility is a common challenge in this compound susceptibility testing due to its physicochemical properties. Strict adherence to a standardized protocol is essential.

Troubleshooting Steps:

  • Standardize All Experimental Conditions: As outlined in the previous section, ensure that the media composition (including protein content), labware material (polystyrene only), inoculum size, pH, and Tween 80 concentration are kept consistent for every experiment.[5][6]

  • Use a Reference Strain: Include a well-characterized reference strain, such as M. tuberculosis H37Rv, in every assay. This will help to monitor the consistency of your experimental setup and results over time. Established quality control (QC) ranges for the H37Rv strain are available for different testing methods.[6][7]

  • Follow Established Protocols: Adhere to validated protocols for this compound susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is serum protein binding a significant factor for this compound in vitro assays?

A1: this compound is extensively bound to serum proteins, primarily albumin.[1] It is a well-established principle that only the free, unbound fraction of an antibiotic is available to exert its pharmacological effect.[10] Therefore, when serum or albumin is present in the in vitro assay medium, a large proportion of this compound becomes bound and inactive, leading to a significant increase in the observed MIC.

Q2: How much of an increase in MIC can be expected in the presence of serum proteins?

Q3: What are the recommended media for this compound susceptibility testing?

A3: For determining the baseline MIC of this compound, it is advisable to use a medium with no protein enrichment.[5] However, to mimic in vivo conditions more closely, researchers may intentionally add serum or albumin. In such cases, it is crucial to report the exact composition of the medium, including the protein concentration, to allow for proper interpretation of the results. Commonly used media include Middlebrook 7H9 broth and 7H11 agar.[4][6]

Q4: Are there other serum proteins besides albumin that can bind to this compound?

A4: While albumin is the primary binding protein for many drugs, other proteins like α1-acid glycoprotein (B1211001) (AAG) can also play a role, particularly for basic drugs.[11] The expression of AAG can be elevated during inflammatory conditions such as tuberculosis, potentially further impacting the free fraction of this compound at the site of infection.[11]

Quantitative Data Summary

The following table summarizes the impact of OADC (containing albumin) on the MIC of this compound against Mycobacterium abscessus. This data illustrates the significant effect of protein binding on in vitro potency.

MediumMIC50 (mg/L)MIC90 (mg/L)Fold Increase in MIC50
Cation-Adjusted Mueller-Hinton Broth (CAMHB)0.10.2-
CAMHB + 10% OADC0.4Not Reported4-fold
Data sourced from a study on Mycobacterium abscessus.[3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • This compound stock solution (in DMSO)

    • Middlebrook 7H9 broth

    • OADC supplement (optional, for protein binding studies)

    • Polystyrene 96-well microtiter plates

    • M. tuberculosis inoculum, adjusted to a 0.5 McFarland standard and diluted.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in 7H9 broth in the polystyrene microtiter plates. The final volume in each well should be 100 µL.

    • If investigating the effect of protein binding, prepare parallel plates with 7H9 broth supplemented with a desired concentration of OADC or human serum albumin.

    • Add 100 µL of the diluted M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 105 CFU/mL.

    • Include a growth control (no drug) and a sterility control (no bacteria) on each plate.

    • Seal the plates and incubate at 37°C.

    • Read the MIC after 7-14 days of incubation. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[8][12]

Protocol 2: Determining the Impact of Serum Protein on this compound MIC
  • Materials:

    • Same as Protocol 1, with the addition of human serum albumin (HSA) or human serum.

  • Procedure:

    • Prepare a stock solution of HSA in 7H9 broth.

    • In a series of polystyrene 96-well plates, prepare serial dilutions of this compound in 7H9 broth containing different final concentrations of HSA (e.g., 0%, 1%, 2%, 4%).

    • Proceed with inoculation and incubation as described in Protocol 1.

    • Determine the MIC for each concentration of HSA and calculate the fold-increase in MIC relative to the protein-free control.

Visualizations

This compound's Mechanism of Action

This compound targets the ATP synthase enzyme in Mycobacterium tuberculosis, disrupting the proton motive force and leading to a depletion of cellular ATP, which is essential for the bacterium's survival.[13]

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane atp_synthase ATP Synthase (F0F1) proton_channel Proton Channel (F0) atp_production ATP Synthesis (F1) protons_in Protons (Cytoplasm) atp ATP atp_production->atp Produces This compound This compound This compound->proton_channel Inhibits protons_out Protons (Periplasm) protons_out->proton_channel Flow protons_in->atp_production Drives adp ADP + Pi cell_death Bacterial Cell Death atp->cell_death Depletion leads to Protein_Binding_Workflow start Start: Prepare this compound Stock prepare_media Prepare Media Batches (with varying % serum protein) start->prepare_media serial_dilution Perform Serial Dilutions of this compound in each media batch prepare_media->serial_dilution inoculate Inoculate Plates with M. tuberculosis serial_dilution->inoculate incubate Incubate Plates (37°C, 7-14 days) inoculate->incubate read_mic Read MIC for each Protein Concentration incubate->read_mic analyze Analyze Data: Calculate Fold-Change in MIC read_mic->analyze end End: Report Results analyze->end MIC_Troubleshooting cluster_causes Potential Causes cluster_mechanism Mechanism high_mic Observed: High this compound MIC protein_binding Protein in Media (e.g., Albumin) reduced_free_drug Reduced Free this compound Concentration protein_binding->reduced_free_drug labware Incorrect Labware (Polypropylene) labware->reduced_free_drug inoculum High Inoculum Size inoculum->high_mic other_factors Suboptimal pH or Tween 80 Conc. other_factors->high_mic reduced_free_drug->high_mic

References

Technical Support Center: Bedaquiline Adherence Monitoring in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term animal studies involving Bedaquiline. Our goal is to help you navigate common challenges and ensure the integrity of your research data.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s)
High variability in this compound plasma concentrations between animals in the same dosing group. 1. Inconsistent Oral Gavage Technique: Variation in the speed of administration or incorrect placement of the gavage needle can lead to incomplete dosing or regurgitation. 2. Animal Stress: Stress from handling and gavage can alter gastrointestinal motility and drug absorption.[1][2] 3. Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs like this compound.[2] 4. Health Status of Animals: Underlying health issues can affect drug absorption, metabolism, and excretion.1. Standardize Gavage Procedure: Ensure all personnel are thoroughly trained on a consistent oral gavage protocol. Use appropriately sized, flexible gavage needles to minimize trauma.[3] Consider coating the gavage needle with sucrose (B13894) to improve animal acceptance.[4] 2. Acclimatize Animals and Minimize Stress: Acclimatize animals to handling and the gavage procedure before the study begins. Consider less stressful, alternative dosing methods for long-term studies, such as voluntary consumption of medicated food or liquids.[5][6] 3. Standardize Feeding Schedule: Implement a consistent fasting period for all animals before dosing to ensure uniform gastrointestinal conditions. 4. Monitor Animal Health: Regularly monitor animal weight, food and water intake, and overall appearance. Remove any animals showing signs of significant distress or illness from the study and consult with veterinary staff.
Consistently low this compound plasma concentrations across a treatment group. 1. Dosing Formulation Issues: this compound may have poor solubility or stability in the chosen vehicle, leading to precipitation or degradation. 2. Dosing Errors: Incorrect calculation of the dose or concentration of the dosing solution. 3. Rapid Metabolism: The animal model may exhibit faster metabolism of this compound than anticipated.1. Optimize and Validate Formulation: Ensure this compound is fully dissolved or uniformly suspended in the vehicle. Prepare fresh dosing solutions regularly and verify their concentration and stability. 2. Verify Dosing Calculations: Double-check all calculations for dose and formulation preparation. Ensure balances and pipettes are properly calibrated. 3. Assess Metabolites: In addition to this compound, measure plasma concentrations of its major metabolite, M2, which can provide insights into the metabolic rate.
Signs of animal distress during or after dosing (e.g., choking, respiratory difficulty, excessive salivation). 1. Incorrect Gavage Technique: Accidental administration into the trachea instead of the esophagus. 2. Esophageal Injury: Trauma to the esophagus from the gavage needle.[1] 3. Aspiration of Dosing Solution: Animal inhales the dosing solution.1. Immediate Action: Stop the procedure immediately. Monitor the animal closely. If distress is severe, euthanize the animal to prevent further suffering and perform a necropsy to determine the cause. 2. Refine Technique: Review and refine the gavage technique with all personnel. Ensure the gavage needle is measured to the correct length (from the mouth to the last rib) and is inserted gently.[3] 3. Consider Anesthesia: For sensitive animals or complex procedures, brief isoflurane (B1672236) anesthesia may reduce movement and the risk of injury.
Progressive weight loss or reduced food/water intake in animals receiving long-term daily gavage. 1. Chronic Stress: Repeated handling and gavage can be a significant stressor, leading to reduced appetite and weight loss.[1][5] 2. Esophageal Inflammation: Repeated gavage can cause inflammation of the esophagus, making swallowing painful.[1]1. Implement Refined Dosing Methods: Switch to a less invasive method such as medicated pellets, palatable gels, or voluntary consumption from a syringe.[3][6] 2. Provide Environmental Enrichment: Enrich the cage environment to reduce overall stress. 3. Monitor Closely: Increase the frequency of health monitoring. If weight loss exceeds 15-20% of baseline, the animal should be removed from the study.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure consistent this compound administration in a long-term mouse study?

A1: While oral gavage is a common method for precise dosing, its repeated use over long periods can induce stress and potential health complications in animals, which may affect the study outcomes.[1] For long-term studies, consider alternative methods that promote voluntary consumption, such as incorporating this compound into a palatable food matrix (e.g., peanut butter pellets) or a sweetened liquid.[3] These methods can reduce animal stress and improve overall welfare.[5][6] If oral gavage is necessary, ensure personnel are highly proficient and the procedure is refined to be as minimally stressful as possible.[4]

Q2: How often should I monitor this compound plasma levels to confirm adherence?

A2: The frequency of blood sampling depends on the pharmacokinetic profile of this compound and the objectives of your study. Given this compound's long half-life, weekly or bi-weekly sampling may be sufficient to monitor steady-state concentrations.[7] However, more frequent sampling may be necessary during the initial dosing phase to characterize the time to reach steady state. Utilize microsampling techniques to minimize the blood volume taken from each animal, allowing for more frequent sampling without compromising animal health.

Q3: What are some key considerations for formulating this compound for oral administration in rodents?

A3: this compound is a lipophilic compound with poor aqueous solubility. Therefore, it is often formulated as a suspension. A common vehicle for oral gavage in rodents is a suspension in 0.5% to 2% methylcellulose (B11928114) or carboxymethylcellulose with a surfactant like 0.1% Tween 80 to improve wettability and prevent aggregation. It is crucial to ensure the suspension is homogenous and that the particle size is consistent to ensure uniform dosing.

Q4: Can animal stress from handling and dosing procedures affect this compound's pharmacokinetic profile?

A4: Yes, stress can significantly impact physiological processes that influence drug pharmacokinetics.[1] Stress can alter gastric emptying time, intestinal motility, and blood flow to the gastrointestinal tract, all of which can affect the rate and extent of drug absorption.[2] Chronic stress can also lead to changes in metabolic enzyme activity. Therefore, minimizing stress through proper handling, acclimatization, and the use of refined dosing techniques is critical for obtaining reliable and reproducible pharmacokinetic data.[5]

Q5: What should I do if I observe an unexpected adverse event in an animal receiving this compound?

A5: Any unexpected adverse event should be documented in detail and immediately reported to the institutional animal care and use committee (IACUC) and the responsible veterinarian. The affected animal should be closely monitored, and if necessary, removed from the study for diagnosis and treatment. A thorough investigation should be conducted to determine if the adverse event is related to this compound, the dosing procedure, or other experimental factors.

Data Presentation

Table 1: Summary of this compound Administration in Preclinical Animal Models

Animal ModelAdministration RouteVehicle/FormulationDose RangeStudy DurationReference
MouseOral GavageNot specified2.67 - 25 mg/kg/dayUp to 12 weeks[1]
MouseIntramuscular InjectionLong-acting injectable formulation160 mg/kg (single or multiple doses)Up to 12 weeks[1]
Guinea PigOral GavageNot specified15 mg/kg/dayNot specified
DogOral GavageSuspension in 2% HPMC with 0.1% Tween 8010 mg/kgSingle dose[8]
DogIntravenous Bolus20% hydroxypropyl-β-cyclodextrin1 mg/kgSingle dose[8]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage
  • Calculate the required amount of this compound based on the desired concentration and total volume needed for the study group.

  • Prepare the vehicle: A common vehicle is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.

  • Weigh the this compound powder accurately using a calibrated analytical balance.

  • Triturate the this compound powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste. This helps to break down any clumps and ensures a fine, uniform suspension.

  • Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired volume.

  • Transfer the suspension to a sterile, amber bottle and stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Store the suspension at 4°C and protect it from light. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the drug.

Protocol 2: Therapeutic Drug Monitoring of this compound via Blood Sampling and LC-MS/MS Analysis
  • Animal Restraint and Blood Collection:

    • Gently restrain the mouse.

    • Collect blood samples (approximately 20-50 µL) at predetermined time points post-dosing from the saphenous or tail vein using a capillary tube.

    • Transfer the blood into a microcentrifuge tube containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw the plasma samples on ice.

    • To 20 µL of plasma, add an internal standard (deuterated this compound).

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its metabolite M2.

    • The method should be sensitive enough to detect low concentrations of the analytes and have a linear range that covers the expected plasma concentrations.

    • Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Mandatory Visualization

Bedaquiline_Adherence_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing & Monitoring Phase (Long-Term) cluster_analysis Analysis Phase animal_procurement Animal Procurement & Quarantine acclimatization Acclimatization to Housing & Handling (1-2 weeks) animal_procurement->acclimatization baseline Baseline Health Assessment (Weight, Clinical Signs) acclimatization->baseline formulation Prepare this compound Formulation baseline->formulation dosing Daily Oral Dosing (e.g., Gavage or Voluntary) formulation->dosing daily_monitoring Daily Health Monitoring (Clinical Signs, Behavior) dosing->daily_monitoring weekly_monitoring Weekly Weight & Food/Water Intake Measurement dosing->weekly_monitoring pk_sampling Periodic Blood Sampling for Pharmacokinetics dosing->pk_sampling sample_processing Plasma Sample Processing pk_sampling->sample_processing lcms LC-MS/MS Analysis of this compound & M2 sample_processing->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis data_interpretation Data Interpretation & Adherence Assessment pk_analysis->data_interpretation

Caption: Experimental workflow for monitoring this compound adherence in a long-term animal study.

References

Technical Support Center: Bedaquiline Experimental Protocols for Mycobacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with bedaquiline and various mycobacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in mycobacteria?

A1: this compound resistance in mycobacteria primarily arises from two mechanisms:

  • Target-based mutations: Mutations in the atpE gene, which encodes a subunit of the ATP synthase, the direct target of beda-quiline, can lead to high-level resistance.[1][2]

  • Efflux pump upregulation: Mutations in the Rv0678 gene are a more common resistance mechanism.[3] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[3] Mutations that impair the function of Rv0678 lead to the upregulation of this pump, which actively removes this compound from the cell, resulting in low-level resistance.[2][3] Mutations in the pepQ gene have also been associated with low-level this compound resistance.[1][2]

Q2: Is there cross-resistance between this compound and other anti-mycobacterial drugs?

A2: Yes, cross-resistance has been observed, most notably with clofazimine (B1669197).[1][3][4] This is often due to mutations in the Rv0678 gene, which leads to the upregulation of the MmpS5-MmpL5 efflux pump that can expel both drugs.[3] There is no known cross-resistance between this compound and other anti-tuberculosis drugs like isoniazid, rifampicin, or moxifloxacin.[5]

Q3: Can Mycobacterium smegmatis be used as a model organism for this compound studies?

A3: Yes, M. smegmatis is a commonly used model organism for initial drug screening and optimization for several reasons.[6] It is non-pathogenic, has a much faster growth rate than M. tuberculosis, and many anti-TB drugs, including this compound, are active against it.[6] The initial screening that identified this compound as a specific inhibitor of mycobacterial ATP synthase was performed using M. smegmatis.[6]

Q4: What are the general ranges for this compound's Minimum Inhibitory Concentration (MIC) against different mycobacterial species?

A4: this compound's in vitro activity varies across different mycobacterial species. The following table summarizes typical MIC ranges. Note that these values can be influenced by the specific testing method and media used.

Mycobacterial SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Typical MIC Range (mg/L)
Mycobacterium tuberculosis (susceptible)--≤0.008 - 0.25[7]
Mycobacterium avium complex (MAC)0.03[8]16[8]<0.007 - 1[9]
Mycobacterium abscessus0.13[8]>16[8]<0.007 - 1[9]
Mycobacterium kansasii---
Mycobacterium fortuitum>16[8]>16[8]0.03[10]
Mycobacterium smegmatis--0.015[10]

Troubleshooting Guides

Issue 1: High or Inconsistent MIC Values for this compound

Possible Cause 1: Efflux Pump Activity

  • Explanation: Upregulation of efflux pumps, particularly MmpS5-MmpL5, can lead to increased MIC values. This is a common mechanism of low-level resistance.

  • Troubleshooting Step: Perform the MIC assay in the presence of an efflux pump inhibitor (EPI) such as verapamil (B1683045) or reserpine. A significant reduction (two-fold or more) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[11]

    • Verapamil has been shown to decrease the MIC of this compound by 8- to 16-fold in M. tuberculosis and by 4- to 32-fold in M. abscessus.[12][13]

Possible Cause 2: Inappropriate Experimental Conditions

  • Explanation: Several factors in the experimental setup can influence this compound's measured MIC.

  • Troubleshooting Steps:

    • Labware: this compound can adsorb to certain plastics. It is recommended to use polystyrene plates or tubes for MIC determination.[14]

    • Tween 80 Concentration: High concentrations of Tween 80 can affect the MIC. A concentration of 0.02% is recommended for broth-based assays.[14]

    • pH: The pH of the culture medium should be maintained at 7.0.[14]

    • Inoculum Size: Variations in the inoculum size can lead to inconsistent results. For broth microdilution, an inoculum of 10⁵ CFU/mL is recommended, while for 7H11 agar, up to 10⁷ CFU/mL can be used.[14]

Possible Cause 3: Spontaneous Resistance

  • Explanation: Spontaneous mutations conferring resistance can arise during the experiment.

  • Troubleshooting Step: Sequence the atpE and Rv0678 genes of the isolates exhibiting high MICs to check for known resistance-associated mutations.[2]

Issue 2: this compound Appears Bacteriostatic Instead of Bactericidal
  • Explanation: While this compound has bactericidal properties, its effect can appear bacteriostatic under certain in vitro conditions, especially against some non-tuberculous mycobacteria (NTM).[9][10][15] For many NTM strains, the Minimum Bactericidal Concentration (MBC) can be significantly higher than the MIC.[10]

  • Troubleshooting Steps:

    • Determine the MBC: Perform a Minimum Bactericidal Concentration (MBC) assay to determine the concentration of this compound required to kill 99.9% of the initial inoculum.

    • Time-Kill Kinetics: Conduct a time-kill assay to observe the effect of this compound over a longer period. This can help differentiate between bacteriostatic and slow bactericidal activity.[9][16]

    • Nutrient-Starved Models: this compound has shown bactericidal activity against nutrient-starved M. abscessus.[16][17] Consider using a nutrient-deprivation model to better reflect in vivo conditions.

Detailed Experimental Protocols

Protocol 1: this compound MIC Determination using Broth Microdilution (Resazurin Microtiter Assay - REMA)

This protocol is adapted from standard methods for mycobacterial drug susceptibility testing.[2][10]

  • Strain Preparation:

    • Grow mycobacterial strains in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute this suspension 1:20 in 7H9 broth to prepare the inoculum.

  • Plate Preparation:

    • Use a 96-well polystyrene microtiter plate.

    • Add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of this compound stock solution to the first well of each row to be tested and perform two-fold serial dilutions across the plate. The final concentrations of this compound may range from 4 µg/mL to 0.008 µg/mL.[18]

    • Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control). The final inoculum size should be approximately 5 x 10⁵ CFU/mL.[18]

  • Incubation:

    • Seal the plates and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 7-14 days for M. tuberculosis, 3-5 days for rapidly growing NTMs).

  • Reading the Results:

    • After incubation, add 30 µL of resazurin (B115843) solution (0.01%) to each well.

    • Incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Protocol 2: Investigating the Role of Efflux Pumps using an Efflux Pump Inhibitor (EPI)

This protocol is designed to determine if efflux pump activity contributes to the observed this compound MIC.

  • Prepare two sets of microtiter plates as described in the MIC determination protocol.

  • In the first set of plates , perform the this compound MIC assay as described above.

  • In the second set of plates , add a fixed, sub-inhibitory concentration of an efflux pump inhibitor (e.g., verapamil at 10-40 µg/mL) to all wells before adding the this compound and the inoculum.

  • Perform the this compound serial dilutions and inoculate as described previously.

  • Incubate and read the results for both sets of plates.

  • Compare the MIC values. A reduction of two-fold or more in the this compound MIC in the presence of the EPI is considered an indication of efflux pump activity.[11]

Visualizations

Experimental_Workflow_for_Bedaquiline_MIC_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results A Grow Mycobacterial Strain to Mid-Log Phase B Adjust Inoculum to McFarland 1.0 A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Serial Dilutions of this compound in 96-Well Plate C->D E Incubate at 37°C D->E F Add Resazurin Indicator E->F G Incubate and Observe Color Change F->G H Determine MIC (Lowest Concentration with No Growth) G->H

Caption: Workflow for this compound MIC Determination.

Troubleshooting_High_MIC_Values Start High or Inconsistent this compound MIC Q1 Is an Efflux Pump Inhibitor (EPI) Assay Performed? Start->Q1 A1_Yes Significant MIC Reduction? Q1->A1_Yes Yes A1_No Check Experimental Conditions Q1->A1_No No Conclusion1 Efflux Pump Activity Likely A1_Yes->Conclusion1 Yes Conclusion2 Efflux Pumps Not the Primary Cause A1_Yes->Conclusion2 No Q2 Are Experimental Conditions Optimized? (Labware, Tween 80, pH, Inoculum) A1_No->Q2 Conclusion2->Q2 A2_Yes Sequence atpE and Rv0678 genes Q2->A2_Yes Yes A2_No Optimize Experimental Protocol Q2->A2_No No Conclusion3 Potential Target-Based or Regulatory Gene Mutation A2_Yes->Conclusion3

Caption: Troubleshooting High this compound MIC Values.

References

Validation & Comparative

A Preclinical Showdown: Bedaquiline and Pretomanid in the Fight Against XDR-TB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of extensively drug-resistant tuberculosis (XDR-TB) treatment is one of urgent innovation. Two cornerstone drugs in modern combination therapies, bedaquiline and pretomanid (B1679085), have shown significant promise. This guide provides a comparative analysis of their preclinical performance in models of XDR-TB, offering a detailed look at their efficacy, mechanisms of action, pharmacokinetics, and toxicity, supported by experimental data.

At a Glance: this compound vs. Pretomanid

FeatureThis compoundPretomanid
Drug Class DiarylquinolineNitroimidazooxazine
Primary Mechanism Inhibition of ATP synthaseProduction of reactive nitrogen species & mycolic acid synthesis inhibition
Activity Spectrum Bactericidal against replicating and non-replicating bacilliBactericidal against replicating and non-replicating bacilli
Key Preclinical Models Mouse models (aerosol infection), Hollow fiber modelMouse models (aerosol infection), Hollow fiber model
Reported Preclinical Efficacy Significant reduction in bacterial load in lungs and spleen.[1][2][3][4][5]Demonstrated bactericidal activity alone and in combination regimens.[5][6][7][8]
Commonly Studied In Combination With Pretomanid, Linezolid (B1675486), Moxifloxacin, PyrazinamideThis compound, Linezolid, Moxifloxacin, Pyrazinamide

Deep Dive into Preclinical Performance

Efficacy in Murine Models of Tuberculosis

Preclinical evaluation in mouse models is a critical step in assessing the potential of new anti-tuberculosis agents. Both this compound and pretomanid have been extensively studied in these models, demonstrating potent bactericidal and sterilizing activity.

In a murine model of TB, a this compound-containing regimen demonstrated the ability to clear the total colony-forming unit (CFU) count in organs within 8 weeks of treatment, a significant improvement over the 14 weeks required by the standard regimen.[2][4] Furthermore, this regimen was effective in eradicating persistent bacilli, leading to no disease relapse.[2][4] Studies have shown that this compound treatment leads to a significant decline in bacterial load in the lungs.[1] For instance, after 4 weeks of treatment, a notable reduction in lung CFU counts was observed.[1]

Pretomanid has also shown significant efficacy in mouse models, both alone and as part of combination regimens. It exhibits dose-dependent bactericidal activity.[6] When combined with this compound and linezolid (the BPaL regimen), pretomanid contributes significantly to the regimen's efficacy, preventing the emergence of this compound resistance and reducing the time needed to prevent relapse. In combination with other agents, pretomanid has been shown to reduce lung CFU counts by several logs after a few months of treatment.[5]

Parameter This compound Pretomanid Reference
Mouse Model BALB/c mice, aerosol infectionBALB/c and C3HeB/FeJ mice, aerosol infection[1][2][5][6]
Dosage Range (Mice) ~25 mg/kg~50-100 mg/kg[1][5][9]
Treatment Duration 4 - 14 weeks1 - 3 months[1][2][5]
Efficacy Endpoint Log10 CFU reduction in lungs and spleenLog10 CFU reduction in lungs[1][2][5]
Observed Efficacy >2.5 log10 CFU reduction in lungs after 4 weeksSignificant CFU reduction, enhanced activity in combination[1][3][5]

Mechanisms of Action: A Tale of Two Targets

The distinct mechanisms of action of this compound and pretomanid contribute to their potent anti-mycobacterial effects and their synergy in combination therapies.

This compound targets the energy metabolism of Mycobacterium tuberculosis by specifically inhibiting the proton pump of ATP synthase.[10][11] This enzyme is crucial for generating ATP, the cell's energy currency.[11] this compound binds to the c-subunit of the ATP synthase, disrupting the proton motive force and leading to a depletion of cellular ATP, which ultimately results in bacterial cell death.[10][11][12] This mechanism is effective against both actively replicating and dormant bacilli.[11]

G This compound Mechanism of Action This compound This compound ATP_Synthase Mycobacterial ATP Synthase (c-subunit) This compound->ATP_Synthase Binds to & Inhibits Proton_Motive_Force Proton Motive Force ATP_Synthase->Proton_Motive_Force Disruption of ATP_Production ATP Production Proton_Motive_Force->ATP_Production Leads to Decreased Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death Results in G Pretomanid Mechanism of Action Pretomanid_prodrug Pretomanid (Prodrug) Ddn_enzyme Ddn Enzyme (Deazaflavin-dependent nitroreductase) Pretomanid_prodrug->Ddn_enzyme Enters mycobacterium Activated_Pretomanid Activated Pretomanid Ddn_enzyme->Activated_Pretomanid Activates Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., Nitric Oxide) Activated_Pretomanid->Reactive_Nitrogen_Species Releases Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synthesis Inhibits Respiratory_Poison Respiratory Poison Reactive_Nitrogen_Species->Respiratory_Poison Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Bacterial_Cell_Death Bacterial Cell Death Respiratory_Poison->Bacterial_Cell_Death Cell_Wall_Disruption->Bacterial_Cell_Death G Experimental Workflow: Murine TB Model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Aerosol Infection of Mice (e.g., BALB/c) with M. tuberculosis Treatment_Groups Randomization into Treatment Groups: - Vehicle Control - this compound - Pretomanid - Combination Therapy Infection->Treatment_Groups Drug_Administration Daily Oral Gavage (for specified duration, e.g., 4-8 weeks) Treatment_Groups->Drug_Administration Sacrifice Euthanasia of Mice at Pre-determined Timepoints Drug_Administration->Sacrifice Organ_Harvest Harvesting of Lungs and Spleen Sacrifice->Organ_Harvest Homogenization Organ Homogenization Organ_Harvest->Homogenization CFU_Enumeration Serial Dilution and Plating for CFU Enumeration Homogenization->CFU_Enumeration Data_Analysis Data Analysis and Comparison of Bacterial Loads CFU_Enumeration->Data_Analysis

References

A Comparative In Vitro Analysis of Bedaquiline and Clofazimine Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two crucial drugs in the fight against tuberculosis: Bedaquiline and Clofazimine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their individual and combined activity against Mycobacterium tuberculosis. The information presented herein is intended to support further research and development of more effective tuberculosis treatment regimens.

Executive Summary

This compound, a diarylquinoline, and Clofazimine, a riminophenazine, are both integral components of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Their distinct mechanisms of action offer potential for synergistic effects and are critical in combating drug-resistant strains. This guide presents a compilation of in vitro data, including Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) values, alongside detailed experimental protocols and visualizations of their molecular pathways.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of this compound and Clofazimine against various strains of Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Clofazimine against Mycobacterium tuberculosis

DrugM. tuberculosis StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound Drug-Susceptible0.06 - 0.10.060.12[1]
MDR-TB0.06 - >80.060.12[1]
Pre-XDR-TB0.06 - >80.092-[1]
XDR-TB0.06 - >80.160-[1]
Clofazimine Drug-Susceptible≤0.06 - 40.120.25[1]
MDR-TB≤0.06 - >40.120.25[1]
Pre-XDR-TB≤0.06 - >4--[1]
XDR-TB≤0.06 - >4--[1]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. XDR-TB is defined as TB resistant to isoniazid (B1672263) and rifampin, any fluoroquinolone, and at least one of three injectable second-line drugs.

Table 2: Synergistic Activity of this compound and Clofazimine against Mycobacteria

Mycobacterial SpeciesMethodFractional Inhibitory Concentration Index (FICI)InterpretationReference
M. abscessusCheckerboard0.79 (mean)No Interaction[2][3]
M. avium complexCheckerboard0.97 (mean)No Interaction[2][3]

Note: The Fractional Inhibitory Concentration Index (FICI) is a measure of the interactive effect of two drugs. A FICI of ≤ 0.5 is typically considered synergistic, >0.5 to 4.0 is considered indifferent (no interaction), and >4.0 is considered antagonistic.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Resazurin (B115843) Microtiter Assay (REMA) is a commonly used colorimetric method for M. tuberculosis.[4][5][6][7]

a. Inoculum Preparation:

  • M. tuberculosis is cultured on Löwenstein-Jensen (LJ) solid medium or in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • A suspension of the mycobacterial culture is prepared in 7H9 broth.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • The standardized suspension is then diluted (commonly 1:20 or 1:100) to achieve the final inoculum concentration.[5]

b. Plate Preparation and Incubation:

  • A 96-well microtiter plate is used.

  • Serial two-fold dilutions of the test drugs (this compound and Clofazimine) are prepared in Middlebrook 7H9 broth directly in the wells.

  • Each well is inoculated with the prepared mycobacterial suspension.

  • Control wells are included: a growth control (no drug) and a sterility control (no bacteria).

  • The plate is sealed and incubated at 37°C for 7 to 14 days.[5]

c. Reading and Interpretation:

  • After incubation, a resazurin solution (typically 0.01% or 0.02%) is added to each well.[5]

  • The plate is re-incubated for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Checkerboard Assay for Synergy Testing

The checkerboard method is employed to assess the in vitro interaction between two antimicrobial agents.

a. Plate Setup:

  • In a 96-well microtiter plate, one drug (e.g., this compound) is serially diluted horizontally, while the second drug (e.g., Clofazimine) is serially diluted vertically.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • The plate is then inoculated with a standardized M. tuberculosis suspension as described for the MIC assay.

b. Incubation and Reading:

  • The plate is incubated and read in the same manner as the MIC assay (e.g., using resazurin).

c. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The interaction is interpreted based on the FICI value as described in the note for Table 2.

Mandatory Visualizations

Mechanisms of Action

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F₀ Subunit F₁ Subunit ATP_Production ATP Production ATP_Synthase:f1->ATP_Production Synthesizes ATP_Synthase->ATP_Production Inhibits This compound This compound This compound->ATP_Synthase:f0 Binds to c subunit Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase:f0 Drives rotation Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Clofazimine_Mechanism cluster_membrane Mycobacterial Respiratory Chain NDH2 NDH-2 Reduced_Clofazimine Reduced Clofazimine NDH2->Reduced_Clofazimine Clofazimine Clofazimine (Prodrug) Clofazimine->NDH2 Reduced by O2 O₂ Reduced_Clofazimine->O2 Re-oxidized by ROS Reactive Oxygen Species (ROS) O2->ROS Generates Cell_Death Bacterial Cell Death ROS->Cell_Death Induces

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture Culture M. tuberculosis Inoculum Prepare & Standardize Inoculum (0.5 McFarland) Culture->Inoculum Inoculate Inoculate plate with bacteria Inoculum->Inoculate Dilutions Prepare Serial Drug Dilutions in 96-well plate Dilutions->Inoculate Incubate Incubate at 37°C (7-14 days) Inoculate->Incubate Add_Resazurin Add Resazurin Indicator Incubate->Add_Resazurin Reincubate Re-incubate (24-48 hours) Add_Resazurin->Reincubate Read_MIC Read MIC (Lowest concentration with no color change) Reincubate->Read_MIC

References

A Head-to-Head Preclinical Comparison of Bedaquiline and Delamanid for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two cornerstone drugs in modern tuberculosis (TB) therapy, Bedaquiline and Delamanid, based on available animal study data. The focus is on direct comparative evidence to inform research and development efforts.

Executive Summary

This compound and Delamanid are pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB). While clinical trials have established their efficacy as part of combination regimens, preclinical animal studies offer a controlled environment to dissect their individual and synergistic contributions. A key murine study directly comparing their early bactericidal activity (EBA) as monotherapies revealed that this compound is the primary driver of efficacy in the initial phase of treatment, demonstrating significant dose-dependent bactericidal effects. Delamanid, in contrast, exhibited only minor bactericidal activity when used alone in the first three weeks of therapy. However, its inclusion in combination regimens has been shown to be crucial for achieving shorter treatment durations and preventing relapse, suggesting a distinct, complementary role to this compound.

Mechanism of Action

This compound, a diarylquinoline, targets the proton pump of mycobacterial ATP synthase, leading to a depletion of the cell's energy supply. Delamanid, a nitroimidazole, is a prodrug that, once activated within the mycobacterium, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

cluster_this compound This compound cluster_Delamanid Delamanid This compound This compound ATP_Synthase Mycobacterial ATP Synthase This compound->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Cell_Death_B Bacterial Cell Death ATP_Depletion->Cell_Death_B Delamanid_Prodrug Delamanid (Prodrug) F420 Deazaflavin-dependent nitroreductase (Ddn) Delamanid_Prodrug->F420 Activated by Activated_Delamanid Activated Metabolite F420->Activated_Delamanid Mycolic_Acid Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid Inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid->Cell_Wall_Disruption Leads to Cell_Death_D Bacterial Cell Death Cell_Wall_Disruption->Cell_Death_D

Figure 1. Simplified mechanism of action for this compound and Delamanid.

Head-to-Head Efficacy in a Murine Model

A pivotal study by Pieterman et al. (2021) provides direct comparative data on the monotherapeutic and combination efficacy of this compound and Delamanid in a mouse model of tuberculosis.[1]

Experimental Protocol: Monotherapy Early Bactericidal Activity (EBA)
  • Animal Model: Female BALB/c mice, 13–15 weeks old.[1]

  • Infection: Intravenous infection with a drug-sensitive M. tuberculosis clinical strain.[1]

  • Treatment Groups (Monotherapy):

    • This compound: 12.5, 25, or 50 mg/kg (0.5x, 1x, or 2x the human equivalent dose - HED).[1]

    • Delamanid: 1.25, 2.5, and 5 mg/kg (0.5x, 1x, or 2x HED).[1]

  • Drug Administration: Oral gavage, once daily, five days a week.[1]

  • Duration: Up to 4 weeks for this compound; mice receiving Delamanid monotherapy were euthanized after 3 weeks due to reaching humane endpoints.[1]

  • Primary Endpoint: Mycobacterial load in the lungs, measured in log10 Colony Forming Units (CFU).[1]

cluster_BDQ This compound Monotherapy cluster_DLM Delamanid Monotherapy start Female BALB/c Mice infection Intravenous Infection (M. tuberculosis) start->infection treatment_start Start of Treatment infection->treatment_start bdq_dose Dosing (PO, 5x/week) 12.5, 25, or 50 mg/kg treatment_start->bdq_dose dlm_dose Dosing (PO, 5x/week) 1.25, 2.5, or 5 mg/kg treatment_start->dlm_dose bdq_endpoint Euthanasia & CFU Count (Week 4) bdq_dose->bdq_endpoint dlm_endpoint Euthanasia & CFU Count (Week 3) dlm_dose->dlm_endpoint

Figure 2. Experimental workflow for the monotherapy EBA study.

Monotherapy Efficacy Results
DrugDose (mg/kg)Treatment DurationMean Log10 CFU Reduction in LungsKey Observation
This compound 12.5 (0.5x HED)4 weeks2.93Significant, dose-dependent bactericidal activity.[1]
25 (1x HED)4 weeks3.34
50 (2x HED)4 weeks2.61
Delamanid 1.25, 2.5, 5.03 weeks~2.0Minor bactericidal activity in the early phase.[1]

Note: The initial bacterial load in the lungs at the start of treatment was approximately 7.89 log10 CFU.[1]

Efficacy in Combination Therapy

The same study also evaluated a combination regimen of this compound, Delamanid, and Linezolid (BDL) against the standard first-line regimen (HRZE: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol).[1]

Experimental Protocol: Combination Therapy
  • Animal Model & Infection: As described for the monotherapy study.[1]

  • Treatment Groups:

    • BDL: this compound (25 mg/kg), Delamanid (2.5 mg/kg), and Linezolid (100 mg/kg).[1][2]

    • HRZE (Standard Care): Isoniazid (25 mg/kg), Rifampicin (10 mg/kg), Pyrazinamide (150 mg/kg), and Ethambutol (100 mg/kg).[1][2]

  • Drug Administration: Oral gavage, once daily, five days a week.[1]

  • Duration: Up to 24 weeks, with relapse assessed 12 weeks after treatment cessation.[1][2]

  • Primary Endpoints: Time to culture negativity in the lungs and relapse rates after treatment.[1][2]

Combination Therapy Efficacy Results
RegimenTime to Lung Culture NegativityRelapse after 14 Weeks of TreatmentPredicted Time to 95% Cure Rate
BDL 8 weeks1 mouse20.5 weeks
HRZE 20 weeksRelapse still observed at 24 weeks28.5 weeks

Data sourced from Pieterman et al. (2021).[1][2]

These results demonstrate the superior efficacy of the BDL regimen over the standard HRZE treatment, significantly reducing the time required to achieve culture negativity and cure.[1][2]

Pharmacokinetics in Murine Models

Pharmacokinetic parameters from the study by Pieterman et al. (2021) in BALB/c mice are summarized below. These values are comparable to findings in other murine and human studies.[1]

Drug (in BDL regimen)Dose (mg/kg)Cmax (mg/L)AUC0-24h (mg·h/L)
This compound 252.0331.9
Delamanid 2.50.202.2

Cmax: Maximum plasma concentration; AUC0-24h: Area under the concentration-time curve over 24 hours.[1]

Discussion and Conclusion

Preclinical data from a head-to-head murine study clearly indicates that this compound possesses superior early bactericidal activity as a monotherapy compared to Delamanid.[1] The efficacy of the initial phase of treatment in combination regimens appears to be largely driven by this compound.

However, the limited EBA of Delamanid as a single agent does not diminish its importance. Its inclusion in the BDL regimen contributed to a significantly shorter time to cure and reduced relapse rates compared to the standard of care.[1][2] This suggests that Delamanid's primary contribution may be in the sterilizing phase of treatment, complementing the potent initial activity of this compound.

For drug development professionals, these findings underscore the importance of evaluating new chemical entities in rationally designed combination regimens. While potent monotherapeutic activity is a desirable attribute, compounds with different, complementary mechanisms and temporal activities, like Delamanid, are critical for developing shorter, more effective, and relapse-preventing tuberculosis therapies. Future preclinical studies should continue to explore the synergistic potential of novel and existing drugs to optimize treatment regimens.

References

Bedaquiline's Potency Against Multidrug-Resistant Tuberculosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-vitro efficacy of Bedaquiline against clinical isolates of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), this guide offers a comparative analysis against other anti-tuberculosis agents. Supported by experimental data, detailed methodologies, and pathway visualizations, this document serves as a crucial resource for researchers and drug development professionals in the fight against resistant tuberculosis.

This compound, a diarylquinoline antibiotic, has emerged as a cornerstone in the treatment of multidrug-resistant tuberculosis. Its novel mechanism of action, targeting the ATP synthase of Mycobacterium tuberculosis, provides a critical advantage against strains resistant to conventional first- and second-line drugs. This guide synthesizes data from multiple studies to present a clear comparison of this compound's efficacy.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Analysis

The in-vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound and comparator drugs against clinical isolates of MDR-TB. The data is presented as MIC50 and MIC90, the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, along with the overall MIC range.

DrugIsolate TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound MDR-TB0.0039 - 0.25[1][2]0.06[3]0.12[3][4]
Linezolid (B1675486) MDR-TB0.031 - 4[1][2]0.251
Clofazimine MDR-TB-0.12[5]0.25[5]
Ofloxacin MDR-TB---
Moxifloxacin MDR-TB---

Data for Ofloxacin and Moxifloxacin against these specific MDR-TB cohorts were not detailed in the reviewed sources, reflecting the focus on newer and repurposed drugs for these resistant strains.

DrugIsolate TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Pre-XDR-TB-0.060.12
Delamanid Pre-XDR-TB-0.0150.03
Linezolid Pre-XDR-TB-0.5-
Clofazimine Pre-XDR-TB-0.120.25
DrugIsolate TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound XDR-TB-0.060.12
Delamanid XDR-TB-0.0150.06
Linezolid XDR-TB-132[5]
Clofazimine XDR-TB-0.120.25

MIC data for Pre-XDR and XDR-TB isolates are based on a study by Li et al., 2023, unless otherwise cited. The specific MIC ranges for some drugs against these highly resistant isolates were not available in the provided search results.

Mechanism of Action: Targeting the Engine of M. tuberculosis

This compound's efficacy stems from its unique ability to inhibit the F1F0 ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis.[6] This enzyme, often described as the cell's molecular engine, generates ATP, the primary energy currency. By binding to the c-subunit of the F0 rotor ring, this compound effectively stalls this engine, leading to a depletion of cellular energy and ultimately, bacterial death.[6][7] This mechanism is distinct from all other anti-tubercular drugs, which is why this compound is often effective when others are not.

cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm F0 F0 (Proton Channel) c_subunit c-subunit ring F1 F1 (Catalytic Subunit) c_subunit->F1 Rotation couples ATP ATP F1->ATP Synthesis ADP_Pi ADP + Pi ADP_Pi->F1 Substrates Proton_Gradient Proton Motive Force (H+ Gradient) Proton_Gradient->F0 Drives rotation This compound This compound This compound->c_subunit Inhibits rotation

This compound's inhibition of the F0 subunit of ATP synthase.

Resistance to this compound can emerge through mutations in the atpE gene, which codes for the c-subunit of the ATP synthase, or through mutations in the Rv0678 gene.[8] The Rv0678 gene regulates an efflux pump that can expel this compound from the bacterial cell, and mutations in this gene can lead to its overexpression.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's efficacy.

Resazurin (B115843) Microtiter Assay (REMA) for MIC Determination

The Resazurin Microtiter Assay (REMA) is a colorimetric method widely used for determining the MIC of anti-tubercular drugs. It is favored for its simplicity, low cost, and relatively rapid results.[9]

Materials:

  • 7H9-S medium (Middlebrook 7H9 broth base with 0.1% casitone, 0.5% glycerol, and supplemented with OADC - oleic acid, albumin, dextrose, and catalase)

  • Sterile 96-well microtiter plates

  • This compound and other drugs to be tested, prepared in appropriate stock solutions

  • Mycobacterium tuberculosis inoculum, adjusted to a McFarland standard of 1 and then diluted 1:20

  • Resazurin solution (0.01% w/v in sterile distilled water)

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of each drug in 100 µL of 7H9-S medium directly in the 96-well plates.[9] The concentration range should bracket the expected MIC values.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions.[9]

  • Controls: Include a growth control well with inoculum but no drug, and a sterility control well with medium only.

  • Incubation: Cover and seal the plates in plastic bags and incubate at 37°C.[9]

  • Addition of Resazurin: After 7 days of incubation, add 30 µL of the resazurin solution to each well.[9]

  • Second Incubation: Re-incubate the plates overnight at 37°C.[9]

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.

start Start drug_prep Prepare serial drug dilutions in 96-well plate start->drug_prep inoculum_prep Prepare M. tuberculosis inoculum (McFarland 1, diluted 1:20) drug_prep->inoculum_prep inoculate Inoculate wells with bacterial suspension inoculum_prep->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Incubate overnight at 37°C add_resazurin->incubate2 read_results Read results: Blue = No Growth Pink = Growth incubate2->read_results end Determine MIC read_results->end

Workflow for the Resazurin Microtiter Assay (REMA).
Agar (B569324) Proportion Method for Drug Susceptibility Testing

The agar proportion method is a reference standard for drug susceptibility testing of M. tuberculosis.[10][11] It determines the proportion of bacteria in a culture that are resistant to a specific concentration of a drug.

Materials:

  • Middlebrook 7H11 agar

  • Petri dishes

  • This compound and other drugs to be tested

  • Mycobacterium tuberculosis culture

  • Sterile saline or water

Procedure:

  • Media Preparation: Prepare 7H11 agar plates containing the critical concentration of the drug to be tested. Also, prepare drug-free control plates.

  • Inoculum Preparation: Prepare a standardized bacterial suspension from a pure isolate, adjusted to a McFarland standard of 1.[10]

  • Serial Dilution: Prepare two dilutions of the standardized suspension, typically 10⁻² and 10⁻⁴.

  • Inoculation: Inoculate the drug-containing and drug-free agar plates with a fixed volume of each dilution.

  • Incubation: Incubate the plates at 37°C for 3 to 4 weeks, or until colonies are clearly visible on the control plates.[12]

  • Colony Counting: Count the number of colonies on both the drug-containing and drug-free plates for the dilution that yields between 30 and 300 colonies on the control plate.

  • Result Interpretation: The proportion of resistant bacteria is calculated as (number of colonies on the drug plate / number of colonies on the control plate) x 100. An isolate is considered resistant if the proportion of resistant colonies is ≥1%.[10]

start Start prepare_media Prepare 7H11 agar plates (with and without drug) start->prepare_media prepare_inoculum Prepare standardized bacterial suspension prepare_media->prepare_inoculum serial_dilution Create serial dilutions of inoculum (e.g., 10⁻², 10⁻⁴) prepare_inoculum->serial_dilution inoculate_plates Inoculate drug and control plates with each dilution serial_dilution->inoculate_plates incubate Incubate at 37°C for 3-4 weeks inoculate_plates->incubate count_colonies Count colonies on all plates incubate->count_colonies calculate_proportion Calculate percentage of growth on drug plates vs. control count_colonies->calculate_proportion interpret_results Resistance if growth is ≥1% of control calculate_proportion->interpret_results end End interpret_results->end

Workflow for the Agar Proportion Method.

References

In Vitro Synergy of Bedaquiline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic effects of Bedaquiline when combined with other antibiotics against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). The data presented is compiled from various experimental studies to aid in the rational design of novel combination therapies.

This compound, a diarylquinoline, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action, the inhibition of the mycobacterial ATP synthase proton pump, leads to cellular ATP depletion and subsequent cell death.[1][3] Understanding the synergistic, additive, or antagonistic interactions of this compound with other antimycobacterial agents is crucial for developing more effective and shorter treatment regimens. This guide summarizes key findings from in vitro synergy studies and provides detailed experimental protocols.

Comparative Synergy Data

The following tables summarize the in vitro interactions between this compound and other antibiotics, primarily using the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays. The FICI is interpreted as follows: Synergy (FICI ≤ 0.5), Additive/No Interaction (FICI > 0.5 to ≤ 4.0), and Antagonism (FICI > 4.0).[3]

Table 1: this compound Synergy with Second-Line Anti-TB Drugs against M. tuberculosis

Combination DrugM. tuberculosis Strain(s)Synergy Outcome (FICI)Key Findings & Citations
Delamanid INH-monoresistant, RIF-monoresistant, XDRSynergySynergistic effects were observed against various drug-resistant clinical isolates.[4]
Moxifloxacin RIF-monoresistant, pre-XDRSynergyA synergistic effect was noted against rifampicin-monoresistant and pre-XDR clinical isolates.[4]
Moxifloxacin Extensively Drug-Resistant (XDR)Antagonism (in 70% of isolates)A study on 20 XDR-TB isolates showed antagonism in a significant portion of the tested isolates.[5]
Gatifloxacin Extensively Drug-Resistant (XDR)No InteractionNo synergistic or antagonistic effects were observed against XDR-TB isolates.[5]
Linezolid (B1675486) Extensively Drug-Resistant (XDR)Antagonism (in 65% of isolates)Antagonism was observed in the majority of XDR-TB isolates tested.[5]
Clofazimine (B1669197) Extensively Drug-Resistant (XDR)Antagonism (in 20% of isolates)While some antagonism was observed, the majority of isolates showed no interaction.[5]
Pretomanid (B1679085) & Linezolid Drug-ResistantSynergy (in vivo/clinical)The BPaL regimen has shown high efficacy in clinical trials for drug-resistant TB.[6][7][8]

Table 2: this compound Synergy against Non-Tuberculous Mycobacteria (NTM)

Combination DrugNTM SpeciesSynergy Outcome (FICI)Key Findings & Citations
Clofazimine Mycobacterium abscessus (MAB)No Interaction (FICI ~0.79) / Synergy (Time-kill)Checkerboard assays indicated no interaction, but time-kill kinetics showed a synergistic interaction over time.[3][9][10]
Clofazimine Mycobacterium avium complex (MAC)No Interaction (FICI ~0.97)The combination showed no significant interaction in checkerboard assays.[3][9][10]
Clarithromycin Mycobacterium avium complex (MAC)No Interaction (FICI ~0.82) / Antagonism (Time-kill)While the FICI suggested no interaction, time-kill assays indicated an antagonistic relationship.[3][9][10]

Important Drug Interaction Considerations

It is critical to note that the co-administration of this compound with potent CYP3A4 inducers, such as rifampicin (B610482) and rifapentine (B610483), is not recommended.[11][12] These drugs significantly increase the clearance of this compound, leading to substantially reduced plasma concentrations and potentially compromising therapeutic efficacy.[11][12][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro synergy studies. Below are generalized protocols based on methodologies cited in the literature.

Checkerboard Assay Protocol

The checkerboard method is a common technique to assess drug interactions.

  • Isolate Preparation: M. tuberculosis or NTM isolates are cultured in appropriate liquid media (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Drug Dilution: Serial dilutions of this compound and the combination drug are prepared.

  • Assay Setup: In a 96-well microtiter plate, the diluted drugs are added in a checkerboard pattern. Each well contains a unique combination of concentrations of the two drugs.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

  • Reading Results: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Kinetics Assay Protocol

Time-kill assays provide a dynamic view of bactericidal or bacteriostatic activity over time.

  • Isolate Preparation: A standardized inoculum of the mycobacterial strain is prepared as described for the checkerboard assay.

  • Drug Exposure: The bacterial suspension is exposed to the drugs at specific concentrations (e.g., at their MIC or multiples of the MIC), both individually and in combination.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar (B569324) plates (e.g., Middlebrook 7H11 agar) and counting the colony-forming units (CFUs) after incubation.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardize Inoculum Standardize Inoculum Bacterial Culture->Standardize Inoculum 96-Well Plate 96-Well Plate Standardize Inoculum->96-Well Plate Inoculate Drug A Stock Drug A Stock Serial Dilution A Serial Dilution A Drug A Stock->Serial Dilution A Serial Dilution A->96-Well Plate Add Drug A Drug B Stock Drug B Stock Serial Dilution B Serial Dilution B Drug B Stock->Serial Dilution B Serial Dilution B->96-Well Plate Add Drug B Incubate Incubate 96-Well Plate->Incubate Read MICs Read MICs Incubate->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI Determine Interaction Determine Interaction Calculate FICI->Determine Interaction

Caption: Workflow of a checkerboard synergy assay.

G This compound This compound ATP Synthase ATP Synthase This compound->ATP Synthase Inhibits ATP Production ATP Production ATP Synthase->ATP Production Blocks Cell Death Cell Death ATP Production->Cell Death Leads to

Caption: Simplified mechanism of action of this compound.

References

Bedaquiline Versus First-Line Tuberculosis Drugs: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro potency of bedaquiline relative to standard first-line antitubercular agents, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the in vitro efficacy of this compound, a diarylquinoline antibiotic, against the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, ethambutol, and pyrazinamide. The data presented is intended to inform researchers, scientists, and drug development professionals on the relative potency of these agents against Mycobacterium tuberculosis.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The in vitro efficacy of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and the first-line TB drugs against the reference strain Mycobacterium tuberculosis H37Rv. It is important to note that MIC values can vary depending on the specific experimental conditions, such as the culture medium used.

DrugMIC Range (µg/mL) against M. tuberculosis H37RvCulture Medium
This compound 0.015 - 0.06[1][2]7H9 Broth
0.015 - 0.12[1][2]7H10/7H11 Agar (B569324)
Isoniazid 0.12[3]Not Specified
Rifampicin 0.50[3]Not Specified
Ethambutol Data not available in a direct comparative study with this compound against H37Rv.
Pyrazinamide Data not available in a direct comparative study with this compound against H37Rv.

Note: The MIC values for Isoniazid and Rifampicin are from a study that also evaluated this compound, providing a direct comparison.[3] Comprehensive, directly comparative MIC data for Ethambutol and Pyrazinamide against H37Rv under the same experimental conditions as this compound was not available in the searched literature.

Experimental Protocols: Determining Minimum Inhibitory Concentration

The MIC values presented are typically determined using broth microdilution or agar dilution methods. Below is a generalized protocol for the broth microdilution method, a common technique for assessing the in vitro activity of anti-TB agents.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Antimicrobial agents (this compound, Isoniazid, Rifampicin, Ethambutol, Pyrazinamide)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS) with Tween 80

  • McFarland standard 0.5

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth to mid-log phase.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • The suspension is then further diluted to achieve the desired final inoculum concentration in the microtiter plate wells.

  • Drug Dilution:

    • Stock solutions of each drug are prepared in an appropriate solvent.

    • Serial two-fold dilutions of each drug are prepared in 7H9 broth directly in the 96-well plates.

  • Inoculation:

    • The prepared bacterial inoculum is added to each well containing the drug dilutions, resulting in a final volume of 100-200 µL per well.

    • Control wells are included: a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation:

    • The plates are sealed and incubated at 37°C for 7 to 14 days, or until visible growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug at which there is no visible growth of bacteria. This can be assessed visually or by using a colorimetric indicator like resazurin (B115843) or by measuring the optical density.

Mandatory Visualization: Mechanisms of Action and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_this compound This compound cluster_firstline First-Line Drugs This compound This compound ATP_Synthase Mycobacterial ATP Synthase (c-subunit) This compound->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Proton Pump Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death Depletion leads to Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated by Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Wall Bacterial Cell Wall Mycolic_Acid->Cell_Wall Component of Rifampicin Rifampicin RNA_Polymerase Bacterial RNA Polymerase (β-subunit) Rifampicin->RNA_Polymerase Inhibits Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Blocks Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibits Arabinogalactan Arabinogalactan Synthesis Arabinogalactan->Cell_Wall Arabinosyl_Transferase->Arabinogalactan Essential for Pyrazinamide Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) Pyrazinamide->PncA Activated by Pyrazinoic_Acid Pyrazinoic Acid (Active form) PncA->Pyrazinoic_Acid FAS1 Fatty Acid Synthase I (FAS-I) Pyrazinoic_Acid->FAS1 Inhibits (proposed) FAS1->Mycolic_Acid

Caption: Mechanisms of action for this compound and first-line TB drugs.

MIC_Workflow start Start: Prepare M. tuberculosis H37Rv Inoculum prep_drugs Prepare Serial Dilutions of Antimicrobial Agents in 96-well Plate start->prep_drugs inoculate Inoculate Wells with Bacterial Suspension prep_drugs->inoculate incubate Incubate Plate at 37°C (7-14 days) inoculate->incubate read_results Read Results: Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Evaluating Bedaquiline's Contribution to Novel Tuberculosis Drug Regimens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bedaquiline, the first new anti-tuberculosis (TB) drug in over 40 years, has revolutionized the treatment of multidrug-resistant TB (MDR-TB). Its unique mechanism of action, targeting the mycobacterial ATP synthase, offers a critical tool in combating drug-resistant strains.[1] This guide provides a comprehensive comparison of this compound's performance with other anti-TB agents and regimens, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Comparison of this compound and Regimens

The efficacy of this compound, both alone and in combination, has been evaluated through extensive in vitro and in vivo studies, as well as pivotal clinical trials. The following tables summarize key quantitative data to facilitate a clear comparison.

Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis

ParameterThis compound MIC Range (μg/mL)This compound MBC Range (μg/mL)Comparator Drug MIC Range (μg/mL)Reference
Drug-Susceptible M. tuberculosis 0.03 - 0.120.25 - 2.5Isoniazid: 0.015-0.06[2][3]
Multidrug-Resistant M. tuberculosis 0.03 - 0.250.5 - >10Isoniazid: >1[3]
M. tuberculosis Clinical Isolates 0.060.25 - 8 (for resistant mutants)Not specified[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. MIC and MBC values can vary based on the specific strain and testing methodology.

Table 2: Efficacy of this compound-Containing Regimens in Preclinical Mouse Models

Mouse ModelThis compound-Containing RegimenKey Efficacy EndpointOutcomeReference
Cornell Model RIF + INH + PZA + BDQRelapse rate after 14 weeks of treatment0% relapse with this compound-containing regimen vs. standard regimen[4]
BALB/c Mice Long-acting injectable this compoundDuration of bactericidal activitySingle injection active for 12 weeks[1][5]
BALB/c Mice This compound + RifapentineSterilizing activitySuperior sterilizing activity compared to control[5]

RIF: Rifampicin; INH: Isoniazid; PZA: Pyrazinamide; BDQ: this compound.

Table 3: Comparison of Clinical Trial Outcomes for this compound-Containing Regimens

Clinical TrialRegimen(s)Patient PopulationTreatment DurationFavorable Outcome RateKey Adverse Events (Grade ≥3)Reference
Nix-TB BPaL (this compound, Pretomanid, Linezolid 1200mg)XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB6-9 months90%Peripheral neuropathy (81%), Myelosuppression (48%)[6][7][8]
ZeNix BPaL (Linezolid 1200mg for 6 months)XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB6 months93%Peripheral neuropathy (38%), Myelosuppression (22%)[9]
ZeNix BPaL (Linezolid 1200mg for 2 months)XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB6 months89%Peripheral neuropathy (24%), Myelosuppression (15%)[9]
ZeNix BPaL (Linezolid 600mg for 6 months)XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB6 months91%Peripheral neuropathy (24%), Myelosuppression (2%)[9]
ZeNix BPaL (Linezolid 600mg for 2 months)XDR-TB, Pre-XDR-TB, non-responsive/intolerant MDR-TB6 months84%Peripheral neuropathy (13%), Myelosuppression (7%)[9]
TB-PRACTECAL BPaLM (BPaL + Moxifloxacin)Rifampicin-resistant TB6 months89%Not specified in detail[10]
Real-world Cohort (Belarus & Uzbekistan) BPaLM / BPaL+ClofazimineMDR/RR-TB, Pre-XDR-TB6 months93.6% (overall)Serious adverse events: 10.2%[11]

XDR-TB: Extensively Drug-Resistant TB; Pre-XDR-TB: Pre-Extensively Drug-Resistant TB; MDR/RR-TB: Multidrug-Resistant/Rifampicin-Resistant TB.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate this compound.

In Vitro Susceptibility Testing: Resazurin (B115843) Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a drug against M. tuberculosis.

  • Preparation of Drug Dilutions: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific McFarland turbidity standard.

  • Incubation: The inoculated plates are incubated at 37°C for a defined period (typically 7 days).

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[2]

In Vitro Synergy Testing: Checkerboard Assay

This assay is used to assess the interaction between two antimicrobial agents.

  • Plate Setup: Two drugs are serially diluted in a 96-well plate, one along the x-axis and the other along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).[12][13][14]

In Vivo Efficacy Testing: Cornell Mouse Model

This model is used to evaluate the sterilizing activity of anti-TB drugs and their ability to prevent relapse.

  • Infection: BALB/c mice are infected with a high dose of M. tuberculosis via aerosol or intravenous injection.

  • Initial Treatment: The mice are treated with a standard first-line anti-TB regimen for a period to establish a persistent, non-replicating infection.

  • Test Regimen Administration: Mice are then treated with the experimental regimen (e.g., a this compound-containing regimen) for a specified duration.

  • Relapse Assessment: After a treatment-free period, mice are often immunosuppressed (e.g., with corticosteroids) to induce relapse. The relapse rate is determined by culturing lung and spleen homogenates.[4]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and its role in novel treatment regimens.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (F1Fo-ATPase) c_subunit c-subunit ring ATP_Synthase->c_subunit contains ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis catalyzes proton_channel Proton Channel c_subunit->proton_channel forms c_subunit->ATP_Synthesis inhibition blocks This compound This compound This compound->c_subunit binds to and inhibits rotation Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase drives rotation of Bacterial_Cell_Death Bacterial Cell Death ATP_Synthesis->Bacterial_Cell_Death depletion leads to

Caption: Mechanism of action of this compound targeting the c-subunit of ATP synthase.

TB_Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials MIC MIC Determination (REMA) MBC MBC Determination MIC->MBC Checkerboard Synergy Testing (Checkerboard Assay) MIC->Checkerboard Time_Kill Time-Kill Kinetics MIC->Time_Kill Checkerboard->Time_Kill Mouse_Model Mouse Model Infection (e.g., BALB/c) Time_Kill->Mouse_Model Regimen_Testing Regimen Administration Mouse_Model->Regimen_Testing Bacterial_Load Bacterial Load Assessment (CFU counts) Regimen_Testing->Bacterial_Load Relapse_Study Relapse Assessment (Cornell Model) Regimen_Testing->Relapse_Study Phase_I Phase I (Safety & PK/PD) Bacterial_Load->Phase_I Relapse_Study->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Start New Drug Candidate (e.g., this compound) Start->MIC BPaL_Regimen_Development cluster_nix Nix-TB Trial cluster_zenix ZeNix Trial Nix_Objective Objective: Evaluate safety and efficacy of BPaL in XDR-TB, Pre-XDR-TB, and non-responsive MDR-TB Nix_Regimen Regimen: This compound + Pretomanid + Linezolid (1200mg) Nix_Objective->Nix_Regimen Nix_Outcome Outcome: High efficacy (90% favorable outcome) but significant Linezolid toxicity Nix_Regimen->Nix_Outcome Zenix_Objective Objective: Optimize Linezolid dose and duration in BPaL regimen to maintain efficacy and reduce toxicity Nix_Outcome->Zenix_Objective Zenix_Regimens Regimens: - Linezolid 1200mg for 6 or 2 months - Linezolid 600mg for 6 or 2 months Zenix_Objective->Zenix_Regimens Zenix_Outcome Outcome: Maintained high efficacy with reduced Linezolid dose/duration, leading to improved safety profile Zenix_Regimens->Zenix_Outcome WHO_Recommendation WHO Recommendation: Shorter all-oral regimens including BPaL for DR-TB Zenix_Outcome->WHO_Recommendation Unmet_Need Unmet Need: Shorter, more effective, and safer regimens for highly drug-resistant TB BPaL_Concept BPaL Regimen Concept Unmet_Need->BPaL_Concept BPaL_Concept->Nix_Objective

References

Comparative Pharmacokinetics of Bedaquiline Across Preclinical Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Bedaquiline, a diarylquinoline antimycobacterial agent, across various animal species commonly used in preclinical research. Understanding the pharmacokinetic profile of a drug candidate in different species is crucial for the extrapolation of efficacy and safety data to humans and for the design of robust preclinical and clinical studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the drug's mechanism of action.

Quantitative Pharmacokinetic Data

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Rat Oral10482 ± 1707.2 ± 5.26137 ± 1542 (AUC₀-∞)10.3 ± 4.4Not Reported
Dog Oral10Not Reported3.59267 ± 10182 (AUC₀-t)11514.6
Dog Intravenous1Not ReportedNot ApplicableNot Reported101Not Applicable

Note: Data are presented as mean ± standard deviation where available. The significant variability in the reported AUC for dogs after oral administration should be noted.

Experimental Protocols

This section outlines the typical methodologies employed in pharmacokinetic studies of this compound in animal models.

Animal Models
  • Mice: Nude or Swiss mice are commonly used for efficacy studies, which can also include pharmacokinetic assessments.[2]

  • Rats: Wistar or Sprague-Dawley rats are frequently used for pharmacokinetic and toxicology studies.[3]

  • Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic and safety assessment.

Administration of this compound
  • Oral Administration (Mice and Rats):

    • Method: Oral gavage is the standard method for precise dose administration.

    • Formulation: this compound is typically prepared as a suspension in a vehicle such as 0.5% (w/v) aqueous methylcellulose (B11928114) or a solution in an appropriate solvent.

    • Volume: The administration volume is generally around 10 mL/kg for rats and can be up to 10 mL/kg for mice, though lower volumes are often recommended to avoid complications. For mice, a volume of 0.2 mL per mouse is commonly used.[2]

    • Fasting: Animals are often fasted overnight prior to dosing to reduce variability in absorption.

  • Oral Administration (Dogs):

    • Method: Oral gavage is used for accurate dosing.

    • Formulation: this compound is administered as a suspension.

    • Fasting: Dogs are typically fasted overnight before oral administration.

  • Intravenous Administration (Dogs):

    • Method: A bolus injection is administered, typically into a cephalic or saphenous vein.

    • Formulation: For intravenous administration, this compound is dissolved in a suitable vehicle to ensure solubility and compatibility with blood.

    • Volume: The injection volume is kept low, for example, 1 mL/kg.

Sample Collection
  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points post-dosing.

    • Common sampling sites include the tail vein or retro-orbital sinus in rodents and cephalic or saphenous veins in dogs.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its major metabolites (e.g., M2) in plasma.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove plasma proteins and isolate the drug and internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in blank plasma.

Mechanism of Action Visualization

This compound exerts its potent antimycobacterial effect by targeting a crucial enzyme in the energy metabolism of Mycobacterium tuberculosis. The following diagram illustrates the mechanism of action of this compound.

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (F₀F₁ Subunits) Proton_Channel Proton Channel (c-subunit ring) ATP ATP ATP_Synthase->ATP ATP Synthesis Protons_in Protons (H⁺) (Cytoplasm) Proton_Channel->Protons_in Proton Translocation ATP_Depletion ATP Depletion Proton_Channel->ATP_Depletion Blocks Proton Flow Protons_out Protons (H⁺) (Periplasmic Space) Protons_out->Proton_Channel Proton Motive Force This compound This compound This compound->Proton_Channel Binds to c-subunit and inhibits rotation Bacterial_Cell_Death Bacterial Cell Death ATP_Depletion->Bacterial_Cell_Death Leads to ADP_Pi ADP + Pi

Caption: Mechanism of action of this compound.

References

Validating Biomarkers for Bedaquiline Treatment Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of combating multidrug-resistant tuberculosis (MDR-TB), the effective monitoring of Bedaquiline treatment response is paramount. This guide provides a comparative analysis of potential biomarkers, supported by experimental data and detailed methodologies, to aid in the validation and selection of robust indicators of therapeutic efficacy.

This compound, a cornerstone in the treatment of MDR-TB, necessitates precise monitoring to ensure optimal patient outcomes and mitigate the development of drug resistance. This guide synthesizes current research on various biomarker classes, offering a framework for their evaluation and implementation in clinical and research settings.

Comparative Performance of Biomarker Panels

The validation of biomarkers for this compound treatment response is a multifaceted process, with evidence suggesting that an integrated approach, combining pharmacokinetic data with host-derived markers, may offer superior predictive power compared to individual markers alone. A study in diabetic MDR-TB patients highlighted that a multi-biomarker model incorporating this compound trough concentrations, inflammatory markers (C-reactive protein [CRP], Interleukin-6 [IL-6], Tumor Necrosis Factor-alpha [TNF-α]), and glycemic indices (HbA1c) demonstrated superior discrimination in predicting treatment response[1].

While comprehensive, head-to-head comparisons of different biomarker classes specifically for this compound are still emerging, the available data allows for an initial assessment of their potential utility.

Biomarker ClassBiomarker ExamplesSample TypeMeasurement PrincipleKey Performance CharacteristicsSupporting Evidence
Pharmacokinetic This compound, N-monodesmethyl-Bedaquiline (M2)Plasma, SerumLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High specificity and sensitivity for drug and metabolite quantification. Essential for assessing drug exposure.A study in diabetic MDR-TB patients showed that higher this compound trough concentrations were associated with a positive treatment response[1].
Inflammatory C-reactive protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Plasma, SerumImmunoassay (e.g., ELISA)Generally reflect the systemic inflammatory response to infection. Levels are expected to decrease with effective treatment.In diabetic MDR-TB patients on this compound, baseline CRP was a predictor of treatment response in an integrated model[1]. For general TB treatment, levels of CRP, IL-6, and TNF-α have been shown to decrease during the first 8 weeks[2].
Transcriptomic Host RNA signatures (e.g., specific gene expression panels)Whole BloodRNA Sequencing (RNA-seq)Can provide a comprehensive view of the host's immune response to treatment. Specific signatures may correlate with treatment success or failure.Studies on general TB treatment have identified transcriptomic signatures that change during therapy[3][4]. Research is ongoing to identify this compound-specific signatures.
Proteomic Host proteins (e.g., cytokines, chemokines, acute phase reactants)Plasma, SerumMass Spectrometry (MS)-based proteomics, ImmunoassaysCan identify specific proteins or protein panels that are modulated by this compound treatment and correlate with clinical outcomes.While numerous proteomic biomarkers have been explored for general TB diagnosis and monitoring, specific validated markers for this compound response are still under investigation[4].
Metabolomic Small molecule metabolitesPlasma, UrineMass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopyCan reveal changes in metabolic pathways in response to this compound, potentially identifying markers of drug efficacy and host response.Metabolomic and lipidomic profiling have been used to identify biomarkers for anti-tuberculosis drug-induced liver injury, suggesting the potential of this approach for monitoring treatment response[5].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable validation of biomarkers. Below are methodologies for key experiments cited in this guide.

Quantification of this compound and M2 Metabolite in Plasma by LC-MS/MS

This protocol outlines the steps for the sensitive and specific measurement of this compound and its major metabolite, M2, in human plasma.

1. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound, M2, and the internal standard.

    • Optimize collision energies and other MS parameters for maximum sensitivity.

3. Data Analysis:

  • Quantify the concentrations of this compound and M2 by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared in a drug-free plasma matrix.

Transcriptomic Analysis of Whole Blood using RNA-Sequencing

This protocol describes the workflow for analyzing gene expression changes in whole blood from patients undergoing this compound treatment.

1. Sample Collection and RNA Extraction:

  • Collect whole blood in PAXgene Blood RNA tubes.

  • Isolate total RNA using a PAXgene Blood RNA Kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

2. Library Preparation and Sequencing:

  • Deplete globin mRNA from the total RNA samples to enrich for other transcripts.

  • Prepare sequencing libraries using a stranded mRNA-seq library preparation kit.

  • Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Identify genes that are significantly differentially expressed between different time points of treatment or between treatment responders and non-responders using packages like DESeq2 or edgeR in R.

  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways that are significantly altered during treatment.

Visualizing Key Pathways and Workflows

Diagrams are provided to illustrate the signaling pathways influenced by this compound and a general workflow for biomarker validation.

Bedaquiline_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis BDQ_ext This compound (extracellular) BDQ_int This compound (intracellular) BDQ_ext->BDQ_int Enters bacterium ATP_Synthase ATP Synthase (c and ε subunits) BDQ_int->ATP_Synthase Inhibits ATP ATP Production ATP_Synthase->ATP Energy_Depletion Energy Depletion ATP_Synthase->Energy_Depletion Leads to Bacterial_Death Bacterial Death Energy_Depletion->Bacterial_Death Bedaquiline_Host_Macrophage_Interaction cluster_host Host Macrophage BDQ This compound TFEB TFEB (Transcription Factor EB) BDQ->TFEB Activates Autophagy Autophagy BDQ->Autophagy Induces Lysosomal_Genes Lysosomal Gene Expression TFEB->Lysosomal_Genes Upregulates Lysosome_Biogenesis Lysosome Biogenesis & Function Lysosomal_Genes->Lysosome_Biogenesis Phagosome_Lysosome_Fusion Phagosome-Lysosome Fusion Lysosome_Biogenesis->Phagosome_Lysosome_Fusion Autophagy->Phagosome_Lysosome_Fusion Bacterial_Killing Enhanced Intracellular Bacterial Killing Phagosome_Lysosome_Fusion->Bacterial_Killing MTB M. tuberculosis MTB->Phagosome_Lysosome_Fusion Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Omics studies) Qualification Candidate Qualification (Analytical & Clinical Plausibility) Discovery->Qualification Assay_Dev Assay Development & Optimization Qualification->Assay_Dev Analytical_Val Analytical Validation (Fit-for-Purpose) Assay_Dev->Analytical_Val Define performance characteristics Clinical_Val Clinical Validation (Prospective Cohort Study) Analytical_Val->Clinical_Val Standardized Protocol Data_Analysis Statistical Analysis (Performance Metrics) Clinical_Val->Data_Analysis Collect samples & clinical data Implementation Clinical Implementation Data_Analysis->Implementation Demonstrate clinical utility

References

In Vitro Showdown: Bedaquiline vs. Fluoroquinolones for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) has critically challenged global public health efforts, necessitating the development and strategic use of novel and repurposed therapeutics. Among the most significant recent additions to the anti-TB armamentarium is bedaquiline, the first drug in the new diarylquinoline class. This guide provides an in-depth, data-supported comparison of the in vitro performance of this compound against that of the fluoroquinolone class, a cornerstone of MDR-TB treatment regimens. We present a synthesis of experimental data on their efficacy, mechanisms of action, and resistance profiles, intended to inform research and drug development endeavors.

Efficacy Against MDR-TB Strains: A Quantitative Comparison

The in vitro potency of an antimicrobial agent is a key indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a fundamental measure of this activity. The following tables summarize MIC data for this compound and various fluoroquinolones against MDR-TB and extensively drug-resistant tuberculosis (XDR-TB) isolates from several in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MDR/XDR-TB Isolates

Study PopulationNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MDR-TB5036≤0.008 - 2--[1]
XDR-TB90---[2]
MDR-TB (including XDR)Not Specified0.004 - 0.13--[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones against MDR/XDR-TB Isolates

DrugStudy PopulationNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)Reference
Ofloxacin MDR-TB5036---35.1[4]
Levofloxacin MDR-TB5036---34.2[4]
Moxifloxacin (B1663623) MDR-TB5036---33.3[4]
Moxifloxacin XDR-TB90---91.1[2]
Gatifloxacin (B573) XDR-TB90---84.4[2]

Note: MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

The data indicates that this compound generally exhibits very low MICs against MDR-TB strains.[3] A large surveillance study found this compound-resistant rates to be low in treatment-naïve populations.[4] In contrast, resistance to fluoroquinolones is more prevalent among MDR-TB isolates and significantly higher in XDR-TB populations.[2][4]

Mechanisms of Action: Distinct Cellular Targets

The divergent cellular targets of this compound and fluoroquinolones underpin their different activities and resistance profiles.

This compound introduces a novel mechanism of action, specifically inhibiting the proton pump of mycobacterial ATP synthase.[5] This enzyme is critical for generating cellular energy in the form of ATP.[5] By binding to the c subunit of the ATP synthase, this compound disrupts this energy production, leading to bacterial cell death.[5] This mechanism is effective against both replicating and non-replicating mycobacteria.[5]

Fluoroquinolones, on the other hand, target DNA gyrase, a type II topoisomerase responsible for DNA supercoiling and replication.[6] This enzyme is composed of two A and two B subunits, encoded by the gyrA and gyrB genes, respectively.[7] By binding to this complex, fluoroquinolones inhibit DNA replication, leading to bactericidal effects.[8]

cluster_this compound This compound Mechanism of Action cluster_Fluoroquinolones Fluoroquinolone Mechanism of Action This compound This compound ATP_Synthase Mycobacterial ATP Synthase (c-subunit) This compound->ATP_Synthase Binds to & Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Proton Translocation Cell_Death_BDQ Bacterial Cell Death ATP_Production->Cell_Death_BDQ Depletion Leads to Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolones->DNA_Gyrase Binds to & Traps DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Supercoiling Cell_Death_FQ Bacterial Cell Death DNA_Replication->Cell_Death_FQ Disruption Leads to

Figure 1: Mechanisms of action for this compound and Fluoroquinolones.

Drug Interactions: Synergy and Antagonism

Investigating the in vitro interactions between antimicrobial agents is crucial for designing effective combination therapies. Studies on the combination of this compound and fluoroquinolones have produced mixed results. One study reported no synergistic effects when this compound was combined with moxifloxacin or gatifloxacin against XDR-TB isolates.[9] In fact, antagonism was observed in a significant portion of isolates when this compound was combined with moxifloxacin.[9] Conversely, another study found a synergistic effect between this compound and moxifloxacin against rifampicin-monoresistant and pre-XDR clinical isolates.[10] These conflicting findings highlight the need for further research to elucidate the interaction profiles of these drugs against diverse genetic backgrounds of M. tuberculosis.

Mechanisms of Resistance

The development of drug resistance is a major concern in TB therapy. The mechanisms of resistance to this compound and fluoroquinolones are distinct and do not confer cross-resistance.

This compound Resistance: Resistance to this compound is primarily associated with mutations in two genes:

  • atpE: This gene encodes the c-subunit of ATP synthase, the direct target of this compound.[11] Mutations in this gene can prevent the drug from binding effectively.

  • Rv0678: This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[11][12] Mutations in Rv0678 lead to the overexpression of this efflux pump, which actively removes this compound from the bacterial cell.[11]

Fluoroquinolone Resistance: Resistance to fluoroquinolones in M. tuberculosis is predominantly caused by mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes.[6][7] The most common mutations are found in gyrA, particularly at codons 90, 91, and 94.[7] Efflux pumps may also contribute to fluoroquinolone resistance, although their role is considered secondary to target gene mutations.[7][13]

cluster_Bedaquiline_Resistance This compound Resistance Mechanisms cluster_Fluoroquinolone_Resistance Fluoroquinolone Resistance Mechanisms BDQ_Resistance This compound Resistance atpE_mutation atpE Gene Mutation Target_Modification_BDQ ATP Synthase Target Modification atpE_mutation->Target_Modification_BDQ Rv0678_mutation Rv0678 Gene Mutation Efflux_Pump_Overexpression MmpS5-MmpL5 Efflux Pump Overexpression Rv0678_mutation->Efflux_Pump_Overexpression Target_Modification_BDQ->BDQ_Resistance Efflux_Pump_Overexpression->BDQ_Resistance FQ_Resistance Fluoroquinolone Resistance gyrA_gyrB_mutation gyrA/gyrB Gene Mutation (QRDR) Target_Modification_FQ DNA Gyrase Target Modification gyrA_gyrB_mutation->Target_Modification_FQ Efflux_Pumps_FQ Efflux Pumps Increased_Efflux_FQ Increased Drug Efflux Efflux_Pumps_FQ->Increased_Efflux_FQ Target_Modification_FQ->FQ_Resistance Increased_Efflux_FQ->FQ_Resistance

Figure 2: Primary resistance mechanisms for this compound and Fluoroquinolones.

Experimental Protocols

Standardized and reproducible in vitro drug susceptibility testing (DST) is paramount for both clinical diagnostics and drug development research. Below are overviews of common methodologies used to determine the MICs of this compound and fluoroquinolones against M. tuberculosis.

Broth Microdilution (BMD) Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid culture medium, such as Middlebrook 7H9 broth, in a 96-well microplate.[14] Each well is then inoculated with a standardized suspension of M. tuberculosis. The plates are incubated at 37°C, and the MIC is determined as the lowest drug concentration that prevents visible bacterial growth.

start Start drug_dilution Prepare Serial Drug Dilutions in 96-well Plate start->drug_dilution inoculum_prep Prepare Standardized M. tuberculosis Inoculum drug_dilution->inoculum_prep inoculate Inoculate Wells with Bacterial Suspension inoculum_prep->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Figure 3: Workflow for the Broth Microdilution (BMD) Method.

Microplate Alamar Blue Assay (MABA)

MABA is a colorimetric method that utilizes the redox indicator Alamar Blue to assess bacterial viability. The assay is set up similarly to the BMD method, with serial drug dilutions in a 96-well plate.[14] After incubation, Alamar Blue is added to each well. In wells with viable bacteria, the indicator changes from blue to pink. The MIC is defined as the lowest drug concentration that prevents this color change.

Resazurin (B115843) Microtiter Assay (REMA)

REMA is another colorimetric assay that functions similarly to MABA, but uses resazurin as the viability indicator.[10] Resazurin is reduced by viable bacteria, resulting in a color change. This method is often favored for its speed and cost-effectiveness in determining MICs for a large number of isolates.

Conclusion

In the landscape of MDR-TB treatment, both this compound and fluoroquinolones play vital, albeit different, roles. In vitro data consistently demonstrates the high potency of this compound against MDR-TB strains, with resistance remaining relatively uncommon in naïve populations. Fluoroquinolones, while still effective, face the challenge of increasing resistance rates. The distinct mechanisms of action and resistance pathways of these two drug classes mean that there is no cross-resistance between them, a critical consideration for the design of combination regimens. The potential for antagonistic interactions between this compound and some fluoroquinolones, as suggested by some in vitro studies, warrants further investigation to optimize their combined use. Continued surveillance of resistance patterns and further research into drug interactions are essential to preserving the efficacy of these crucial anti-tubercular agents.

References

Benchmarking New Bedaquiline Analogues Against the Parent Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bedaquiline, a diarylquinoline antibiotic, marked a significant breakthrough in the fight against multidrug-resistant tuberculosis (MDR-TB) with its novel mechanism of action targeting the mycobacterial ATP synthase.[1] However, concerns regarding its long half-life and potential for cardiotoxicity, associated with hERG channel inhibition, have spurred the development of new analogues aimed at improving the safety and pharmacokinetic profile while retaining or enhancing efficacy.[2][3] This guide provides an objective comparison of recently developed this compound analogues with the parent compound, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of this compound and its Analogues

The following tables summarize the in vitro activity and key physicochemical and safety-related properties of selected this compound analogues compared to the parent drug. The data has been compiled from various structure-activity relationship (SAR) studies.

Table 1: In Vitro Anti-tubercular Activity and Lipophilicity of this compound Analogues

CompoundModificationMIC (µg/mL) vs. M. tuberculosis H37RvclogPReference
This compound Parent Compound0.03 - 0.067.25[4]
Analogue 1Naphthalene (B1677914) C-unit replaced with Indole0.125.8[4]
Analogue 2Naphthalene C-unit replaced with Benzofuran0.255.5[4]
Analogue 3Phenyl B-unit replaced with 2-Thiophene0.066.5[2]
Analogue 4Phenyl B-unit replaced with 3-Thiophene0.126.5[2]
Analogue 5Phenyl B-unit replaced with 2-Furan0.256.1[2]
Analogue 66-Bromo on quinoline (B57606) replaced with 6-Cyano0.126.0[5]

Table 2: hERG Inhibition of this compound Analogues

CompoundModificationhERG IC50 (µM)Reference
This compound Parent Compound1.6[3]
Analogue 7C-unit replaced with 3,5-dimethoxy-4-pyridyl>30[3]
Analogue 8C-unit replaced with 3-methoxy-4-pyridyl8.5[6]
Analogue 9Naphthalene C-unit replaced with Quinoline2.5[4]
Analogue 10Naphthalene C-unit replaced with Benzothiophene1.8[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Mycobacterium tuberculosis H37Rv strain.

  • Alamar Blue reagent.

  • 96-well microplates.

  • Test compounds (this compound and analogues) dissolved in DMSO.

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in supplemented 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted two-fold in the 96-well plates using supplemented 7H9 broth to achieve a range of final concentrations.

  • Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the diluted compounds, resulting in a final volume of 200 µL.

  • Controls: Drug-free wells (inoculum only) and media-only wells (sterility control) are included on each plate.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation, 30 µL of Alamar Blue reagent is added to each well.

  • Second Incubation: The plates are re-incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

hERG Inhibition Assay (Automated Patch Clamp)

This assay is used to assess the potential of compounds to block the hERG potassium channel, a key indicator of potential cardiotoxicity.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Appropriate internal and external solutions for patch-clamp recording.

  • Automated patch-clamp system.

  • Test compounds dissolved in a suitable solvent.

Procedure:

  • Cell Preparation: hERG-expressing cells are harvested and prepared for the automated patch-clamp system according to the manufacturer's instructions.

  • Compound Application: The test compounds are prepared at various concentrations and applied to the cells.

  • Electrophysiological Recording: The automated patch-clamp system measures the hERG channel current in response to a specific voltage pulse protocol before and after the application of the test compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the compound.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined by fitting the concentration-response data to a suitable equation.

Mandatory Visualization

This compound's Mechanism of Action

This compound targets the ATP synthase enzyme in Mycobacterium tuberculosis, an essential enzyme for energy production. Specifically, it binds to the c-subunit of the F0 rotor ring, effectively stalling the rotation of the ring and inhibiting ATP synthesis.[7][8][9] This leads to a depletion of cellular energy and ultimately bacterial cell death.

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (F0F1) c_subunit c-subunit rotor ring ATP_Synthesis ATP Synthesis c_subunit->ATP_Synthesis Rotation leads to No_ATP ATP Depletion c_subunit->No_ATP Rotation blocked by this compound This compound This compound This compound->c_subunit Binds to Proton_Motive_Force Proton Motive Force Proton_Motive_Force->c_subunit Drives rotation Bacterial_Cell_Death Bacterial Cell Death No_ATP->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of this compound on mycobacterial ATP synthase.

Experimental Workflow for Benchmarking this compound Analogues

The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound analogues.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (for promising candidates) Start Design of Analogues Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC_Assay Anti-tubercular Activity (MIC via MABA) Characterization->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., on Vero cells) MIC_Assay->Cytotoxicity_Assay hERG_Assay hERG Inhibition Assay Cytotoxicity_Assay->hERG_Assay ADME_Profiling In Vitro ADME Profiling (Metabolic Stability, etc.) hERG_Assay->ADME_Profiling PK_Studies Pharmacokinetic Studies in Mice ADME_Profiling->PK_Studies Efficacy_Studies Efficacy in Mouse Model of TB PK_Studies->Efficacy_Studies

References

Comparative In Vitro Safety Profiling of Bedaquiline and Other Second-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals providing an objective comparison of the in vitro safety profiles of Bedaquiline and other second-line anti-tuberculosis drugs, supported by experimental data and detailed methodologies.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the use of second-line drugs, which are often associated with a higher incidence of adverse effects compared to first-line therapies. This compound, a diarylquinoline antimycobacterial agent, represents a significant advancement in the treatment of MDR-TB. However, concerns regarding its safety profile, particularly cardiotoxicity and hepatotoxicity, warrant a thorough comparative evaluation with other second-line agents. This guide provides an in vitro comparative safety profile of this compound against other key second-line tuberculosis drugs, including fluoroquinolones (moxifloxacin), oxazolidinones (linezolid), phenazines (clofazimine), and others, to aid researchers and drug development professionals in making informed decisions.

Quantitative Analysis: In Vitro Cytotoxicity

The following tables summarize the 50% cytotoxic concentration (CC50) values of this compound and other second-line TB drugs in various human cell lines relevant to their potential toxicity profiles. The data has been compiled from multiple in vitro studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (CC50, µM) in HepG2 (Hepatocellular Carcinoma) Cell Line

DrugCC50 (µM)Reference
This compound17.4[1]
Moxifloxacin>100Data not found
Linezolid>100Data not found
Clofazimine (B1669197)~10[2]
Ethionamide>1000[3]
Cycloserine>1000Data not found

Table 2: Comparative Cytotoxicity (CC50, µM) in A549 (Lung Carcinoma) Cell Line

DrugCC50 (µM)Reference
This compound>50[4]
Moxifloxacin>500[5]
LinezolidData not found
ClofazimineData not found
EthionamideData not found
CycloserineData not found

Table 3: Comparative Cytotoxicity (CC50, µM) in THP-1 (Monocytic Leukemia) Cell Line

DrugCC50 (µM)Reference
This compoundData not found
MoxifloxacinData not found
LinezolidData not found
Clofazimine~10 µg/mL (~21 µM)[2]
EthionamideData not found
CycloserineData not found

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of these drugs is crucial for predicting and mitigating adverse effects.

This compound
  • Cardiotoxicity: The primary mechanism of this compound-induced cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7] This blockade leads to a delay in cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram.[6][8]

  • Hepatotoxicity: The mechanism of this compound-induced hepatotoxicity is not fully elucidated but is thought to involve the production of a toxic intermediate during its metabolism by cytochrome P450 enzymes, primarily CYP3A4.[9] Some evidence suggests the involvement of the CYP2E1/NF-κB and PI3K-Akt signaling pathways.[10][11]

Bedaquiline_Toxicity cluster_cardiotoxicity Cardiotoxicity cluster_hepatotoxicity Hepatotoxicity Bedaquiline_Cardio This compound hERG hERG K+ Channel Bedaquiline_Cardio->hERG Inhibits K_efflux K+ Efflux hERG->K_efflux Repolarization Cardiac Repolarization K_efflux->Repolarization Decreased QT_Prolongation QT Prolongation Repolarization->QT_Prolongation Delayed Bedaquiline_Hepato This compound CYP3A4 CYP3A4 Metabolism Bedaquiline_Hepato->CYP3A4 Toxic_Metabolite Toxic Metabolite CYP3A4->Toxic_Metabolite Hepatocyte_Injury Hepatocyte Injury Toxic_Metabolite->Hepatocyte_Injury Induces PI3K_Akt PI3K/Akt Pathway Toxic_Metabolite->PI3K_Akt ? NF_kB CYP2E1/NF-κB Pathway Toxic_Metabolite->NF_kB ? PI3K_Akt->Hepatocyte_Injury NF_kB->Hepatocyte_Injury

This compound's primary toxicity pathways.
Fluoroquinolones (e.g., Moxifloxacin)

Fluoroquinolone-induced toxicity is often linked to the induction of oxidative stress and mitochondrial dysfunction.[12] This can lead to damage to various cellular components, including DNA, proteins, and lipids.[13]

Fluoroquinolone_Toxicity Fluoroquinolones Fluoroquinolones (e.g., Moxifloxacin) Mitochondria Mitochondria Fluoroquinolones->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Fluoroquinolone-induced oxidative stress pathway.
Linezolid

The primary mechanism of Linezolid toxicity is the inhibition of mitochondrial protein synthesis.[14] Due to the similarity between bacterial and mitochondrial ribosomes, Linezolid can bind to the mitochondrial ribosome, leading to impaired synthesis of essential mitochondrial proteins and subsequent mitochondrial dysfunction.[15]

Linezolid_Toxicity Linezolid Linezolid Mito_Ribosome Mitochondrial Ribosome Linezolid->Mito_Ribosome Binds to Mito_Protein_Synth Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Synth Inhibits ETC_Complexes Electron Transport Chain Complexes Mito_Protein_Synth->ETC_Complexes Decreased Synthesis ATP_Production ATP Production ETC_Complexes->ATP_Production Impaired Mito_Dysfunction Mitochondrial Dysfunction ATP_Production->Mito_Dysfunction Decreased

Mechanism of Linezolid-induced mitochondrial toxicity.
Clofazimine

Clofazimine has been shown to induce apoptosis in macrophages.[16][17] This process involves the activation of caspases, key enzymes in the apoptotic pathway.[13] Some studies also suggest the involvement of phospholipase A2 activation.[18]

Clofazimine_Toxicity Clofazimine Clofazimine Macrophage Macrophage Clofazimine->Macrophage PLA2 Phospholipase A2 Macrophage->PLA2 Activates (?) Caspase_Activation Caspase Activation (e.g., Caspase-3) Macrophage->Caspase_Activation Induces Apoptosis Apoptosis PLA2->Apoptosis Caspase_Activation->Apoptosis

Clofazimine-induced apoptosis in macrophages.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HepG2, A549, or THP-1) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and other second-line drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

    • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drugs Add serial dilutions of drugs incubate1->add_drugs incubate2 Incubate 24-72h add_drugs->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells, indicating a loss of membrane integrity.

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is proportional to the amount of LDH released and is measured colorimetrically.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (spontaneous LDH release).

LDH_Assay_Workflow start Start seed_and_treat Seed and treat cells start->seed_and_treat incubate Incubate for desired time seed_and_treat->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at room temperature add_reaction_mix->incubate_rt read_absorbance Read absorbance at 490 nm incubate_rt->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

References

Safety Operating Guide

Proper Disposal of Bedaquiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the anti-tuberculosis agent, Bedaquiline, tailored for research, scientific, and drug development professionals.

The proper disposal of this compound, a potent diarylquinoline antimycobacterial agent sold under the brand name Sirturo, is critical to ensure the safety of personnel, prevent environmental contamination, and comply with regulatory standards. While specific, universally mandated disposal procedures for this compound are not extensively detailed in public literature, a framework of best practices can be established based on guidelines for potent pharmaceutical compounds, anti-infective agents, and the known chemical properties of the drug.

All disposal procedures must adhere to local, regional, and national regulations governing pharmaceutical and hazardous waste.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Summary of Disposal Methods

The following table summarizes recommended disposal methods for this compound based on general guidelines for hazardous and pharmaceutical waste.

Disposal MethodApplicability to this compoundKey Considerations
High-Temperature Incineration Highly Recommended Considered the most effective and safest method for destroying active pharmaceutical ingredients (APIs).[2][3][4] Should be carried out in a licensed hazardous waste incineration facility.
Encapsulation Recommended Alternative Involves immobilizing the pharmaceutical waste within a solid, inert matrix before landfilling.[5] Suitable for solid dosage forms.
Inertization Recommended Alternative A process of grinding the pharmaceutical, mixing it with cement, lime, and water to form a paste, which then solidifies.[5][6] Renders the drug non-retrievable.
Chemical Degradation For consideration by qualified personnel only This compound is susceptible to degradation under acidic and photolytic conditions.[7][8][9][10][11] This method requires expert knowledge and a controlled laboratory setting. Not a standard disposal procedure.
Landfill Not Recommended without prior treatment Direct landfilling of untreated this compound is not advised due to the potential for environmental contamination.[5]
Sewer Disposal Strictly Not Recommended Flushing this compound down the drain can lead to contamination of water systems and is strongly discouraged.[3][12][13]

Detailed Disposal Protocols

The following protocols provide a step-by-step guide for the primary recommended disposal methods for this compound.

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate PPE is mandatory to prevent exposure. This includes:

  • Double chemotherapy gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

  • A respirator, if indicated by a risk assessment or the Safety Data Sheet (SDS)[14]

Protocol 1: High-Temperature Incineration

This is the preferred method for the complete destruction of this compound.

  • Segregation and Collection:

    • Collect all this compound waste, including unused tablets, contaminated labware (e.g., vials, pipettes), and used PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Use containers specifically designated for pharmaceutical or chemotherapy waste, often color-coded (e.g., black for hazardous pharmaceutical waste).[14]

  • Labeling:

    • Affix a hazardous waste label to the container with the words "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a secure, designated Satellite Accumulation Area (SAA) away from general laboratory traffic.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company that operates a high-temperature incineration facility. Ensure the contractor provides documentation of proper disposal (i.e., a certificate of destruction).

Protocol 2: Encapsulation

This method is a viable alternative when high-temperature incineration is not accessible.

  • Preparation:

  • Filling:

    • Fill the container to approximately 75% capacity with solid this compound waste (e.g., tablets).

  • Encapsulating Mixture:

    • Prepare a mixture of cement, lime, and water. A common ratio is 15:15:5 by weight.

    • Pour the mixture into the container, filling the remaining 25% of the space.

  • Sealing:

    • Seal the container securely. For metal drums, the lid should be tightly fastened.

  • Curing and Disposal:

    • Allow the contents to solidify over a period of several days to weeks.

    • The sealed and cured container can then be disposed of in an approved sanitary landfill.

Protocol 3: Inertization

This process makes the pharmaceutical waste unusable and non-retrievable.

  • De-blistering and Grinding:

    • Wearing appropriate PPE, remove this compound tablets from their packaging.

    • Grind the tablets into a fine powder. This should be done in a well-ventilated area or a containment device to avoid dust inhalation.

  • Mixing:

    • Create a homogenous paste by mixing the powdered this compound with water, cement, and lime.

  • Transport and Disposal:

    • The resulting paste is transported in a liquid state to an approved landfill and decanted into the municipal solid waste.

    • The paste will then solidify, dispersing the this compound within the landfill mass.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

Bedaquiline_Disposal_Workflow start This compound Waste Identified (Unused, Expired, Contaminated) ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate this compound Waste ppe->segregate container Place in Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in Secure Satellite Accumulation Area (SAA) container->storage disposal_options Consult Institutional EHS for Approved Disposal Method storage->disposal_options incineration High-Temperature Incineration (Preferred Method) disposal_options->incineration Incineration Available encapsulation Encapsulation disposal_options->encapsulation Incineration Not Available inertization Inertization disposal_options->inertization Alternative to Encapsulation licensed_vendor Arrange Pickup by Licensed Waste Vendor incineration->licensed_vendor landfill Dispose in Approved Sanitary Landfill encapsulation->landfill inertization->landfill end Disposal Complete (Documentation Retained) licensed_vendor->end landfill->end

Caption: Workflow for the safe disposal of this compound waste.

Chemical Stability and Potential for Degradation

Studies on the chemical stability of this compound have shown that it is relatively stable under thermal, alkaline, and oxidative conditions.[7][8][9] However, it is susceptible to degradation under the following conditions:

  • Acidic Conditions: this compound degrades in the presence of acid.[7][8][9][10][11]

  • Photolytic Conditions: Exposure to light can also lead to the degradation of this compound.[7][8]

While this information suggests that chemical degradation could be a potential disposal method, there are no established protocols for this purpose. Attempting chemical inactivation without a validated procedure could be hazardous and may produce byproducts of unknown toxicity. Therefore, any exploration of chemical degradation for this compound disposal should only be undertaken by qualified chemists in a controlled laboratory setting with appropriate safety measures and analysis of the final products to ensure complete and safe degradation.

By adhering to these guidelines and consulting with institutional safety professionals, researchers and scientists can ensure the proper and safe disposal of this compound, thereby protecting themselves, the community, and the environment.

References

Comprehensive Safety and Handling Protocols for Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Bedaquiline is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the handling task.

TaskRecommended Personal Protective Equipment
Handling Powders Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended.[1] A fit-tested N95 or higher-level respirator should be considered based on a risk assessment.[1] Hand Protection: Double-gloving with nitrile gloves is mandatory.[1] Eye/Face Protection: Chemical safety goggles and a face shield are required.[1] Body Protection: A disposable, low-linting coverall (e.g., Tyvek) with elasticated cuffs should be worn over laboratory clothing. A plastic apron should be worn when there is a risk of splashing.[1] Footwear: Closed-toe shoes and disposable shoe covers are required.[1]
Handling Solutions Respiratory Protection: A fit-tested N95 or higher-level respirator should be considered based on a risk assessment, especially when not working in a fume hood.[1] Hand Protection: Double-gloving with nitrile gloves is mandatory.[1] Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[1] Body Protection: A laboratory coat is required. A disposable gown or coverall and a plastic apron should be worn when there is a risk of splashing.[1][2] Footwear: Closed-toe shoes are required.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Pre-Handling Preparation:

  • Training: All personnel must receive training on the specific hazards of this compound, proper PPE use, and emergency procedures.[1]

  • Designated Area: All handling of solid this compound should occur within a designated area with controlled access.

  • Engineering Controls: Primary containment, such as a glove box, isolator, or ventilated balance enclosure, is the most critical line of defense.[3] For handling solutions, a certified chemical fume hood should be used.

2. Handling Procedures:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the designated handling area.

  • Weighing (Powder): Conduct all weighing of this compound powder within a primary containment device to prevent aerosolization.[3]

  • Solution Preparation: Prepare solutions within a chemical fume hood.

  • General Handling: Avoid direct contact with the skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[2][3][4] Wash hands thoroughly after handling.[2][3]

3. Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.[3][5]

  • Containment: Prevent further leakage or spillage.[3]

  • Cleanup: For liquid spills, absorb with an inert material. For solid spills, carefully sweep or vacuum (with HEPA filtration) to avoid dust formation.[6] Decontaminate the spill area with an appropriate solvent like alcohol.[3]

  • Waste Disposal: Collect all contaminated materials in a sealed, labeled container for proper disposal.[3]

4. Disposal Plan:

  • Waste Segregation: Segregate all this compound waste, including contaminated PPE, labware, and cleaning materials, from general laboratory waste.[1]

  • Containerization: Place all this compound waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal Method: Dispose of contents and container in accordance with local, state, and federal regulations.[2][4] This may involve incineration by a licensed hazardous waste disposal company.

Experimental Workflow for Safe this compound Handling

Bedaquiline_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal Training Personnel Training Area_Prep Designate & Prepare Handling Area Training->Area_Prep Eng_Controls Verify Engineering Controls (Glovebox/Hood) Area_Prep->Eng_Controls Don_PPE Don Appropriate PPE Eng_Controls->Don_PPE Weigh_Powder Weigh Powder in Containment Don_PPE->Weigh_Powder Prep_Solution Prepare Solution in Fume Hood Weigh_Powder->Prep_Solution Experiment Conduct Experiment Prep_Solution->Experiment Decontaminate Decontaminate Work Surfaces & Equipment Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate Contaminated Waste Doff_PPE->Segregate_Waste Dispose Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bedaquiline
Reactant of Route 2
Reactant of Route 2
Bedaquiline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。